molecular formula C8H7N3O2 B1586762 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid CAS No. 305381-67-3

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B1586762
CAS No.: 305381-67-3
M. Wt: 177.16 g/mol
InChI Key: SGHWYTLJLHVIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHWYTLJLHVIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380177
Record name 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305381-67-3
Record name 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Two primary synthetic pathways are discussed in detail: a linear synthesis commencing from 4-chloro-3-nitrobenzoic acid and an alternative route involving the modification of 5-methyl-1H-benzotriazole. This document offers a detailed exposition of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The causality behind experimental choices, self-validating system protocols, and in-depth characterization are central to the discussion, providing researchers with the necessary tools to confidently synthesize and verify the target compound.

Introduction

This compound is a structurally significant molecule featuring a benzotriazole core, a scaffold known for its wide range of biological activities and applications in various fields. The strategic placement of the carboxylic acid and N-methyl groups allows for diverse functionalization, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. This guide aims to provide a detailed and practical resource for the synthesis of this compound, addressing the nuances of each synthetic step and offering insights into process optimization and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 305381-67-3[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Appearance Off-white to light brown solid[1]
Melting Point 250 °C[1]
Boiling Point (Predicted) 432.4 ± 18.0 °C[1]
Density (Predicted) 1.49 ± 0.1 g/cm³[1]
pKa (Predicted) 3.51 ± 0.30[1]

Synthetic Pathways

Two principal and validated synthetic routes for the preparation of this compound are presented. Each route offers distinct advantages and challenges, which will be discussed to aid in the selection of the most appropriate method for a given research context.

Route 1: Linear Synthesis from 4-Chloro-3-nitrobenzoic Acid

This multi-step synthesis is a robust and well-documented approach that builds the target molecule sequentially.

Synthesis_Route_1 A 4-Chloro-3-nitrobenzoic Acid B 4-(Methylamino)-3-nitrobenzoic Acid A->B Methylamine C Methyl 4-(methylamino)-3-nitrobenzoate B->C Methanol, H+ D Methyl 3-amino-4-(methylamino)benzoate C->D Reduction E Methyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate D->E Diazotization/ Cyclization F This compound E->F Hydrolysis

Figure 1: Overall workflow for the linear synthesis of the target compound.
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

The initial step involves a nucleophilic aromatic substitution reaction where the chloro group of 4-chloro-3-nitrobenzoic acid is displaced by a methylamino group.

Mechanism: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride ion by methylamine.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid and a 25-30% aqueous solution of methylamine.

  • Heat the mixture to reflux for 3-5 hours.

  • After cooling to room temperature, carefully adjust the pH of the reaction mixture to approximately 3-5 by the dropwise addition of acetic acid or dilute hydrochloric acid.

  • The product, 4-(methylamino)-3-nitrobenzoic acid, will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Expected Yield: High, often exceeding 90%.

Step 2: Esterification to Methyl 4-(methylamino)-3-nitrobenzoate

The carboxylic acid is then converted to its methyl ester via Fischer esterification.

Mechanism: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the methyl ester.

Experimental Protocol:

  • Suspend 4-(methylamino)-3-nitrobenzoic acid in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 4-(methylamino)-3-nitrobenzoate.

Purification: The crude product can be further purified by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group to Synthesize Methyl 3-amino-4-(methylamino)benzoate

The nitro group is selectively reduced to an amine, yielding the key ortho-diamine precursor.

Mechanism: Catalytic hydrogenation is a common and efficient method. The nitro group is reduced on the surface of a metal catalyst (e.g., Palladium on carbon or Raney Nickel) in the presence of hydrogen gas.

Experimental Protocol:

  • Dissolve methyl 4-(methylamino)-3-nitrobenzoate in a suitable solvent such as methanol or a mixture of tetrahydrofuran and ethanol.

  • Add a catalytic amount of 10% Palladium on carbon or Raney Nickel.

  • The mixture is then subjected to a hydrogen atmosphere (e.g., using a Parr shaker) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to give the desired product.

Alternative Reduction Method: Reduction with sodium bisulfite has also been reported.[2]

Characterization of Methyl 3-amino-4-(methylamino)benzoate:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.44 (dd, J = 8.1, 1.7 Hz, 1H), 7.33 (d, J = 1.4 Hz, 1H), 6.67 (d, J = 8.0 Hz, 1H), 3.85 (s, 3H), 3.81-3.37 (br s, 2H), 2.89 (s, 3H).[2]

Step 4: Diazotization and Intramolecular Cyclization

This crucial step involves the formation of the benzotriazole ring from the ortho-diamine.

Mechanism: One of the amino groups is diazotized with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt. The neighboring amino group then acts as an intramolecular nucleophile, attacking the diazonium group to form the five-membered triazole ring.[3]

Diazotization_Cyclization cluster_0 Diazotization cluster_1 Intramolecular Cyclization A Ortho-diamine B Diazonium Salt A->B NaNO₂, H+ C Diazonium Salt D Benzotriazole C->D -H+

Figure 2: Mechanism of benzotriazole formation.

Experimental Protocol:

  • Dissolve methyl 3-amino-4-(methylamino)benzoate in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • Stir the reaction mixture at 0-5 °C for a period of time, then allow it to warm to room temperature.

  • The product, methyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate, may precipitate from the solution or can be extracted with an organic solvent.

  • The crude product is then isolated and purified.

Purification: Purification can be achieved by recrystallization or column chromatography.

Step 5: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Mechanism: The hydrolysis can be carried out under either acidic or basic conditions. In basic hydrolysis (saponification), a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated in a separate acidification step to yield the carboxylic acid.

Experimental Protocol (Basic Hydrolysis):

  • Dissolve methyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling, remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford the final product.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Route 2: Synthesis from 5-Methyl-1H-benzotriazole

This route offers a more convergent approach, starting from a commercially available benzotriazole derivative.

Synthesis_Route_2 A 5-Methyl-1H-benzotriazole B 1H-Benzotriazole-5-carboxylic Acid A->B Oxidation (KMnO₄) C This compound B->C N-Methylation

Figure 3: Overall workflow for the synthesis from 5-methyl-1H-benzotriazole.
Step 1: Oxidation of 5-Methyl-1H-benzotriazole

The methyl group on the benzene ring is oxidized to a carboxylic acid.

Mechanism: Potassium permanganate is a strong oxidizing agent that can oxidize alkyl groups attached to an aromatic ring to carboxylic acids. The reaction proceeds through a series of intermediate oxidation states.

Experimental Protocol:

  • Dissolve 5-methyl-1H-benzotriazole in water.

  • Heat the solution and add potassium permanganate portion-wise.

  • Reflux the reaction mixture for several hours.

  • After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture and filter off the manganese dioxide byproduct.

  • The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the 1H-benzotriazole-5-carboxylic acid.

  • The product is collected by filtration, washed with water, and dried.

Step 2: N-Methylation of 1H-Benzotriazole-5-carboxylic Acid

The final step is the methylation of the nitrogen atom of the triazole ring.

Regioselectivity: The N-methylation of benzotriazoles can potentially yield two isomers: the 1-methyl and the 2-methyl derivatives. The regioselectivity is influenced by the reaction conditions, including the methylating agent, base, and solvent. For many benzotriazoles, methylation tends to favor the 1-position.

Mechanism: In the presence of a base, the acidic proton on the triazole ring is removed to form a benzotriazolide anion. This anion then acts as a nucleophile, attacking the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an Sₙ2 reaction.

Experimental Protocol:

  • Dissolve 1H-benzotriazole-5-carboxylic acid in a suitable solvent.

  • Add a base (e.g., potassium carbonate or sodium hydroxide) to deprotonate the triazole nitrogen.

  • Add the methylating agent, such as dimethyl sulfate or methyl iodide, and stir the reaction at an appropriate temperature (room temperature or elevated) for several hours.

  • After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The resulting crude product is then purified to isolate the desired 1-methyl isomer.

Purification: Purification to separate the 1-methyl and 2-methyl isomers may require column chromatography.

Safety and Handling

  • This compound: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4]

  • Methylating agents (Dimethyl sulfate, Methyl iodide): These are toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

  • Potassium permanganate: A strong oxidizing agent.

  • Sodium nitrite: Toxic and an oxidizing agent.

  • Concentrated acids and bases: Corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound. The linear synthesis starting from 4-chloro-3-nitrobenzoic acid is a well-established pathway with predictable outcomes for each step. The alternative route from 5-methyl-1H-benzotriazole offers a more convergent approach but requires careful control of the N-methylation step to ensure the desired regioselectivity. The choice of synthetic route will depend on the availability of starting materials, the scale of the synthesis, and the desired purity of the final product. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers in their synthetic endeavors.

References

Sources

Physicochemical properties of 1-methyl-1H-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-benzotriazole-5-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-methyl-1H-benzotriazole-5-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document details the compound's chemical identity, structural features, and core physical properties, including melting point, solubility, and acidity (pKa). Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, designed to ensure accuracy and reproducibility. The guide synthesizes predicted data with established analytical principles to serve as a vital resource for scientists and drug development professionals engaged in the synthesis, characterization, and application of this molecule.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the benzotriazole scaffold is a privileged structure, appearing in numerous approved pharmaceutical agents and recognized for its unique chemical properties.[1] 1-methyl-1H-benzotriazole-5-carboxylic acid is a derivative that combines the stable benzotriazole core with a carboxylic acid functional group, making it a versatile building block for further chemical modification. The strategic placement of the methyl group on the N1 position of the triazole ring prevents tautomerism, offering a fixed structural element for molecular design.

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application. Properties such as solubility directly influence its handling, formulation, and biological availability, while its acidity (pKa) governs its charge state in different environments, a critical factor in drug-receptor interactions and material coordination chemistry.[2] This guide provides both the known data and the practical methodologies required to validate these characteristics in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the compound's identity is the foundation for all subsequent analysis.

  • Systematic Name: 1-methyl-1H-benzotriazole-5-carboxylic acid

  • CAS Number: 305381-67-3[3]

  • Molecular Formula: C₈H₇N₃O₂[3]

  • Molecular Weight: 177.16 g/mol [3]

  • Structure: The molecule consists of a bicyclic system where a benzene ring is fused to a 1,2,3-triazole ring. A methyl group is attached to the nitrogen atom at position 1 of the triazole ring, and a carboxylic acid group is substituted at position 5 of the benzene ring.

Core Physicochemical Properties

The following table summarizes the key physicochemical data available for 1-methyl-1H-benzotriazole-5-carboxylic acid. It is critical to distinguish between experimentally determined values and computationally predicted data.

PropertyValueData TypeSource
Appearance Off-white to light brown solidExperimental[3]
Melting Point 250 °CExperimental[3]
Boiling Point 432.4 ± 18.0 °CPredicted[3]
Density 1.49 ± 0.1 g/cm³Predicted[3]
pKa 3.51 ± 0.30Predicted[3]
Melting Point

The melting point is a crucial indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity. The reported melting point of 250 °C for 1-methyl-1H-benzotriazole-5-carboxylic acid is indicative of a stable crystal lattice, likely due to strong intermolecular hydrogen bonding afforded by the carboxylic acid groups.[3] Impurities would lead to a depression and broadening of this melting range.[4]

Solubility Profile

The solubility of a compound dictates its utility in various applications, from reaction conditions to pharmaceutical formulations. While specific quantitative solubility data is not widely published, a qualitative profile can be reliably predicted from its structure.

  • Aqueous Solubility: The molecule is expected to be poorly soluble in neutral water. The presence of the largely nonpolar benzotriazole core counteracts the polarity of the carboxylic acid group.

  • Acid/Base Solubility: As a carboxylic acid, the compound is expected to be soluble in dilute aqueous bases, such as 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃).[5][6] The base deprotonates the carboxylic acid to form a highly polar and water-soluble carboxylate salt. It will remain insoluble in acidic solutions like 5% hydrochloric acid (HCl).[7]

  • Organic Solubility: The parent compound, benzotriazole-5-carboxylic acid, is noted to be slightly soluble in dimethylformamide (DMF).[8][9] Similar limited solubility in polar aprotic solvents is expected for the N-methylated derivative. It is likely to be insoluble in nonpolar organic solvents such as hexanes or diethyl ether.

Acidity (pKa)

The predicted pKa of 3.51 places this compound as a moderately strong organic acid, comparable to other benzoic acid derivatives.[3] This value is a direct measure of the ease with which the carboxylic proton can be donated. In a biological context (pH ~7.4), the carboxylic acid group will be almost entirely deprotonated and negatively charged, a critical consideration for drug design and understanding its interactions with biological targets.

Spectral Characteristics

Spectroscopic analysis is essential for structural confirmation. While specific spectra for this compound are not publicly available, the expected features can be predicted based on its structure.

  • ¹H NMR: The spectrum should feature distinct signals corresponding to:

    • A singlet for the methyl group protons (-CH₃) around 3.5-4.5 ppm.

    • Three signals in the aromatic region (7.5-8.5 ppm) for the protons on the benzene ring.

    • A broad singlet at a downfield chemical shift (>10 ppm) for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

  • FT-IR: The infrared spectrum is expected to show characteristic absorption bands:

    • A very broad O-H stretch from ~2500 to 3300 cm⁻¹ for the hydrogen-bonded carboxylic acid.

    • A sharp C=O stretch around 1700 cm⁻¹.

    • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 177. Key fragmentation patterns would likely involve the loss of H₂O (m/z = 159), CO (m/z = 149), and COOH (m/z = 132). The fragmentation of the parent 1H-Benzotriazole-5-carboxylic acid shows major peaks at m/z 163 and 118, which can serve as a reference.[10]

Experimental Determination Protocols

The following protocols describe standard, reliable methods for determining the key physicochemical properties in a laboratory setting.

Protocol: Melting Point Determination

This protocol uses the capillary method, which is a standard for obtaining accurate melting point data.

Methodology:

  • Sample Preparation: Place a small amount of the dry, crystalline compound onto a watch glass. Press the open end of a capillary tube into the sample, forcing a small amount of material into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 1-2 mm.[4]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (~10-20 °C/min) to quickly find an approximate melting range.[11] This saves time for the precise measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample. Set a slow heating rate (1-2 °C/min).

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

  • Validation: It is good practice to calibrate the apparatus thermometer using certified standards (e.g., benzoic acid, urea) to ensure accuracy.[11]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry Sample prep2 Load Capillary (1-2 mm) prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Heat Slowly (1-2 °C/min) meas1->meas2 meas3 Observe & Record Range (T1-T2) meas2->meas3

Diagram 1: Workflow for Melting Point Determination.
Protocol: Qualitative Solubility Analysis

This workflow systematically determines the compound's solubility class based on its acid-base properties.[5][6]

Methodology:

  • Initial Setup: For each test, add approximately 25 mg of the compound to a small test tube.

  • Water Test: Add 0.75 mL of deionized water. Shake vigorously for 30 seconds. If the compound dissolves, it is water-soluble. If not, proceed to the next step.

  • NaOH Test: To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. If it dissolves, the compound is a strong or weak acid.

  • NaHCO₃ Test: To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Effervescence (CO₂ bubbles) and dissolution indicate a strong organic acid (like a carboxylic acid).[7] If it does not dissolve, but was soluble in NaOH, it is a weak acid (like a phenol).

  • HCl Test: To a fresh sample, add 0.75 mL of 5% HCl solution. Shake vigorously. If it dissolves, the compound is basic (e.g., an amine). For this specific compound, no dissolution is expected.

SolubilityTest start Start with 25 mg of Sample water Add H₂O start->water naoh Add 5% NaOH water->naoh Insoluble nahco3 Add 5% NaHCO₃ naoh->nahco3 Soluble hcl Add 5% HCl naoh->hcl Insoluble strong_acid Strong Acid (Carboxylic Acid) nahco3->strong_acid Soluble insoluble Insoluble / Neutral hcl->insoluble Insoluble base Basic Compound hcl->base Soluble acid Weak or Strong Acid

Diagram 2: Decision workflow for qualitative solubility testing.
Protocol: pKa Determination by Potentiometric Titration

This protocol provides a highly accurate method for experimentally determining the pKa.[12]

Methodology:

  • Sample Preparation: Accurately weigh a sample of the compound (e.g., 50-100 mg) and dissolve it in a suitable solvent mixture (e.g., a minimal amount of ethanol or DMSO to dissolve, then dilute with CO₂-free deionized water).

  • Apparatus Setup: Place the solution in a beaker with a magnetic stir bar. Calibrate a pH meter using standard buffers (pH 4.00, 7.00, 10.00). Place the calibrated pH electrode and the tip of a burette filled with standardized NaOH solution (e.g., 0.1 M) into the beaker.

  • Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.

  • pKa Determination: Determine the equivalence point (the point of steepest inflection on the curve). The volume at exactly half the equivalence point corresponds to the point where the concentrations of the acid and its conjugate base are equal. The pH at this half-equivalence point is equal to the pKa of the compound.[12]

TitrationSetup cluster_beaker setup Potentiometric Titration Setup Burette with 0.1 M NaOH pH Meter Beaker with Sample Solution pH Electrode Magnetic Stirrer setup:f1->setup:f3 setup:f2->setup:f4 setup:f4->setup:f3 stirrer Stir Bar setup:f5->stirrer

Diagram 3: Schematic of a potentiometric titration setup.

Synthesis Overview

For researchers needing to prepare the compound, a plausible synthetic route has been reported.[3] The synthesis provides context on the compound's origin and potential impurities.

The process begins with 4-amino-3-nitrobenzoic acid. This starting material undergoes methylation, followed by the chemical reduction of the nitro group to an amine. The resulting diamine is then cyclized to form the benzotriazole ring system, and a final hydrolysis step converts an ester intermediate into the desired carboxylic acid.

SynthesisFlow start 4-Amino-3-nitrobenzoic acid step1 Methylation start->step1 step2 Nitro Reduction step1->step2 step3 Cyclization (Diazotization) step2->step3 step4 Ester Hydrolysis step3->step4 end 1-methyl-1H-benzotriazole- 5-carboxylic acid step4->end

Sources

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound, identified by the CAS Number 305381-67-3 , is a specialized organic intermediate belonging to the benzotriazole family of heterocyclic compounds.[1] The benzotriazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[2] The presence of a methyl group at the N1 position and a carboxylic acid at the C5 position makes this molecule a bifunctional and highly valuable building block for synthesizing more complex molecules.

The fused aromatic ring system, combined with the triazole moiety, imparts unique electronic and steric properties.[2] The carboxylic acid group provides a reactive handle for a wide range of chemical transformations, such as amidation and esterification, while the methylated triazole ring influences the molecule's solubility, lipophilicity, and metabolic profile. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and safe handling protocols, designed to support its use in advanced research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These predicted and experimental values are crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 305381-67-3[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Appearance Off-white to light brown solid[1]
Melting Point 250 °C[1]
Boiling Point 432.4 ± 18.0 °C (Predicted)[1]
Density 1.49 ± 0.1 g/cm³ (Predicted)[1]
pKa 3.51 ± 0.30 (Predicted)[1]
Storage Temperature 2-8°C[1]

Synthesis and Derivatization Strategies

Core Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with a commercially available starting material, 4-amino-3-nitrobenzoic acid.[1] The causality behind this pathway lies in the strategic manipulation of functional groups to build the heterocyclic ring system in a controlled manner.

The general synthetic route is as follows:

  • Esterification: The starting material, 4-amino-3-nitrobenzoic acid, is first converted to its methyl ester. This protects the carboxylic acid from participating in subsequent reactions.

  • Methylation: The amino group is then methylated to yield methyl 4-methylamino-3-nitrobenzoate. This step is critical for introducing the required N1-methyl group on the final benzotriazole ring.

  • Nitro Group Reduction: The nitro group is reduced to an amine, forming methyl 3-amino-4-(methylamino)benzoate. This creates the ortho-diamine functionality necessary for the subsequent cyclization.

  • Cyclization (Diazotization): The adjacent amino groups are treated with a diazotizing agent (e.g., sodium nitrite in acidic conditions) to form the triazole ring, yielding methyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate.

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid, affording the target compound.[1]

G A 4-Amino-3-nitrobenzoic acid B Methyl 4-amino-3-nitrobenzoate A->B Esterification C Methyl 4-(methylamino)-3-nitrobenzoate B->C N-Methylation D Methyl 3-amino-4-(methylamino)benzoate C->D Nitro Reduction E Methyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate D->E Cyclization (Diazotization) F This compound E->F Hydrolysis

Caption: Synthesis workflow for this compound.

Derivatization Potential: The Role of the Carboxylic Acid

The true utility of this compound lies in the reactivity of its carboxylic acid moiety. Drawing parallels from its parent compound, benzotriazole-5-carboxylic acid, this functional group serves as a gateway to a vast array of derivatives.

  • Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride) and reacted with a diverse range of primary or secondary amines to form N-substituted amides.[3] This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

  • Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce a library of esters, which can act as prodrugs or modulate the compound's pharmacokinetic properties.[3]

  • Coordination Chemistry: The carboxylate group, in conjunction with the triazole nitrogens, can act as a bifunctional ligand to coordinate with metal ions.[4] This opens avenues for the development of metal-organic frameworks (MOFs) or metal-containing therapeutics.[3]

Applications in Research and Drug Development

While primarily utilized as a chemical intermediate, the structural motifs within this compound suggest its potential as a scaffold in several areas of drug discovery and materials science. The broader benzotriazole class has demonstrated a wide spectrum of biological activities.[2][5]

  • Antimicrobial Agents: Benzotriazole derivatives have been investigated for their antifungal, antibacterial, and antiprotozoal properties.[2][5][6] The specific substitutions on the benzotriazole ring are crucial for potency and selectivity.[3]

  • Antiviral Research: Certain halogenated benzotriazole nucleosides have shown promise as inhibitors of viral enzymes, such as the hepatitis C virus NTPase/helicase.[6]

  • Enzyme Inhibition: The benzotriazole nucleus is present in clinical drugs like the non-steroidal aromatase inhibitor Vorozole, used in cancer therapy.[2] This highlights the scaffold's potential for designing targeted enzyme inhibitors.

  • Materials Science: As a bifunctional ligand, it is a candidate for constructing MOFs with applications in gas storage, separation, and catalysis.

G cluster_0 Core Compound cluster_1 Potential Applications A This compound B Medicinal Chemistry Scaffold A->B F Materials Science (MOF Ligand) A->F C Antimicrobial Agents B->C D Antiviral Drug Discovery B->D E Enzyme Inhibitors (e.g., Kinase, Aromatase) B->E

Caption: Potential application areas derived from the core chemical structure.

Safety, Handling, and Experimental Protocols

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate precautions.[7]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H312: Harmful in contact with skin.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H332: Harmful if inhaled.[7]

    • H335: May cause respiratory irritation.[7]

  • Signal Word: Warning

  • Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[7]

Protocol for Safe Laboratory Handling

This protocol provides a self-validating system for minimizing exposure and ensuring safety during manipulation of the solid compound.

  • Engineering Controls:

    • Always handle the compound within a certified chemical fume hood to avoid inhalation of dust.[7]

    • Ensure a safety shower and emergency eyewash station are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant protective gloves.[7]

    • Eye Protection: Use chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[7]

    • Skin and Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing to prevent skin exposure.[7]

    • Respiratory Protection: If working outside a fume hood or if dust formation is significant, use a NIOSH-approved N95 (or higher) particulate respirator.[7]

  • Handling and Storage:

    • Avoid dust formation when weighing or transferring the material.[7]

    • Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (2-8°C).[1][7]

    • Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][9]

    • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[7]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[7][9]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple organic intermediate; it is a strategically designed molecule that offers significant potential for innovation. Its defined physicochemical properties, established synthesis route, and, most importantly, its reactive carboxylic acid handle make it a valuable tool for chemists and pharmacologists. By leveraging this scaffold, researchers can access novel chemical space in the pursuit of new therapeutics, advanced materials, and other high-value applications. Adherence to rigorous safety protocols is paramount to harnessing its potential responsibly.

References

  • LookChem.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Avhad, K. C., & Upaganlawar, A. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]
  • Al-dujaili, A. H., & Al-Janabi, A. S. (2020). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 10(71), 43633-43638. [Link]
  • Carradori, S., & Secci, D. (2018). Benzotriazole: An overview on its versatile biological behavior. Medicinal Chemistry Research, 27(7), 1735-1748. [Link]
  • Chen, Z., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(8), 618-629. [Link]

Sources

Structure elucidation of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for high-stakes applications like drug development, unambiguous confirmation of its chemical structure is a critical first step. The inherent asymmetry of the benzotriazole ring system means that methylation can result in multiple isomers, primarily the 1-methyl, 2-methyl, and potentially the 3-methyl tautomer, which is equivalent to the 1-methyl isomer. Differentiating between the N1 and N2 substitution patterns is crucial as the two isomers can exhibit significantly different chemical and biological properties.

This in-depth guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required to elucidate and confirm the structure of this compound. We will explore the application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) techniques. The causality behind experimental choices and the self-validating nature of the combined analytical approach will be emphasized throughout.

Contextual Synthesis

A plausible synthetic route to this compound involves the cyclization of a suitably substituted benzene ring followed by N-methylation. For instance, starting from 4-amino-3-nitrobenzoic acid, a sequence of methylation of the amino group, reduction of the nitro group, and subsequent diazotization and cyclization would yield the target molecule.[1] Understanding the synthetic pathway is vital as it informs the potential isomeric impurities that may be present in the final product.

Analytical Workflow for Structure Elucidation

The definitive confirmation of the structure of this compound relies on a multi-technique analytical approach. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Definitive Assignment & Isomer Differentiation MS Mass Spectrometry (Molecular Formula) H_NMR 1H NMR (Proton Environment) MS->H_NMR IR Infrared Spectroscopy (Functional Groups) IR->H_NMR C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Connectivity) H_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H_NMR->HMBC DEPT DEPT (CH, CH2, CH3) C_NMR->DEPT C_NMR->HSQC C_NMR->HMBC Conclusion Structure Confirmed: This compound COSY->Conclusion HSQC->Conclusion HMBC->Conclusion

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to determine the molecular weight of the compound and to gain initial confidence in its elemental composition.

Expected Data: For a molecule with the formula C8H7N3O2, the expected monoisotopic mass is 177.0538 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition.

Predicted Fragmentation Pattern: The fragmentation in the mass spectrometer would likely proceed through characteristic losses:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of COOH (45 Da): A common fragmentation for carboxylic acids.

  • Loss of N₂ (28 Da): Characteristic of the triazole ring.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Analysis Mode: Perform the analysis in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass for C8H7N3O2. Analyze the fragmentation pattern to identify characteristic losses.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For the target compound, we expect to see characteristic absorptions for the carboxylic acid and the aromatic benzotriazole system. An FTIR spectrum has been reported for 1-methyl-1,2,3-benzotriazole-5-carboxylic acid and is available in the SpectraBase database.[2]

Characteristic Absorptions:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (very broad)
Aromatic C-HC-H stretch3100-3000
Aliphatic C-H (N-CH₃)C-H stretch2950-2850
Carboxylic AcidC=O stretch1710-1680
Aromatic RingC=C stretch1600-1450
Triazole RingN=N stretch~1630
Carboxylic AcidC-O stretch1320-1210
Carboxylic AcidO-H bend950-910 (broad)

The broad O-H stretch and the strong C=O stretch are highly diagnostic for the carboxylic acid moiety.[3]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, including the connectivity of atoms and the specific isomeric form.

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, we expect to see signals for the N-methyl group and the three aromatic protons.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH~13.0Singlet (broad)-Acidic proton, position is concentration-dependent.
H-4~8.6Singlet (or narrow doublet)~1-2Deshielded by the adjacent carboxylic acid and triazole ring.
H-6~8.1Doublet~8-9Ortho coupling to H-7.
H-7~7.9Doublet~8-9Ortho coupling to H-6.
N-CH₃~4.4Singlet-Methyl group attached to a nitrogen atom in a heteroaromatic system.

Rationale based on data from benzotriazole-5-carboxylic acid and other N-methylated benzotriazoles.[4][5][6]

Carbon NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~167Typical for a carboxylic acid carbonyl carbon.
C-3a, C-7a~145, ~133Bridgehead carbons of the benzotriazole ring.
C-4, C-5, C-6, C-7110-130Aromatic carbons. The specific shifts will depend on the substitution pattern.
N-CH₃~35Methyl carbon attached to a nitrogen atom.

Rationale based on data from 1-methyl-benzotriazole and general chemical shift predictions.[7][8]

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for confirming the N1-methylation pattern.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. We would expect to see a cross-peak between the signals for H-6 and H-7, confirming their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the definitive assignment of each protonated aromatic carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for differentiating between the 1-methyl and 2-methyl isomers. It shows correlations between protons and carbons that are two or three bonds away.

Expected Key HMBC Correlations for the 1-methyl Isomer:

ProtonCorrelating Carbons (2-3 bonds away)Significance
N-CH₃C-3a, C-7aCrucial for confirming the N1 position. The methyl protons will show a correlation to the two bridgehead carbons of the benzotriazole ring. In the N2 isomer, the methyl group would be too far from C-7a to show a strong correlation.
H-4C=O, C-5, C-7aConfirms the position of H-4 adjacent to the carboxylic acid and the triazole ring.
H-7C-5, C-3aConfirms the connectivity within the benzene ring.

digraph "HMBC_Correlations" {
graph [splines=ortho, nodesep=0.6];
node [shape=plaintext, fontname="Arial", fontsize=11];
edge [arrowhead=none, color="#EA4335", style=dashed, penwidth=1.5];

mol [label=<

"0" CELLBORDER="0" CELLSPACING="0">

"https://i.imgur.com/example.png" SCALE="TRUE"/>

>];

// Placeholder nodes for atoms N1 [pos="1,2.5!", label="N1"]; N_CH3 [pos="1,3.5!", label="CH3"]; C7a [pos="1.5,2!", label="C7a"]; C3a [pos="0.5,2!", label="C3a"]; H4 [pos="-0.5,1!", label="H4"]; C5 [pos="0,0.5!", label="C5"]; C_O [pos="-0.5,-0.5!", label="C=O"];

// HMBC correlations N_CH3 -> C7a [label="HMBC", fontcolor="#EA4335", fontsize=9]; N_CH3 -> C3a [label="HMBC", fontcolor="#EA4335", fontsize=9]; H4 -> C_O [label="HMBC", fontcolor="#EA4335", fontsize=9]; H4 -> C5 [label="HMBC", fontcolor="#EA4335", fontsize=9]; H4 -> C7a [label="HMBC", fontcolor="#EA4335", fontsize=9]; }

Caption: Key predicted HMBC correlations for this compound. (Note: A chemical structure image would be placed in a final document).

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments. Optimize the parameters for the HMBC experiment to detect long-range couplings (typically set for J = 8-10 Hz).

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and to identify the key HMBC correlations that confirm the structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic use of multiple analytical techniques. While mass spectrometry and infrared spectroscopy provide initial confirmation of the molecular formula and functional groups, a full suite of 1D and 2D NMR experiments is essential for the definitive assignment of the correct isomeric structure. The key HMBC correlation between the N-methyl protons and the two bridgehead carbons of the benzotriazole ring serves as the linchpin in distinguishing the desired 1-methyl isomer from other potential products. This rigorous, multi-faceted approach ensures the scientific integrity required for research, development, and quality control applications.

References

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles.
  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.).
  • Prime Scholars. (n.d.). Synthesis, characterization and antimicrobial activity studies of 5-(2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6, showing the....
  • NIST. (n.d.). 1H-Benzotriazole, 5-methyl-.
  • PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid.
  • LookChem. (n.d.). Methyl 1H-1,2,3-benzotriazole-5-carboxylate.
  • SpectraBase. (n.d.). 5-methyl-1H-benzotriazole.
  • SpectraBase. (n.d.). 1-Methyl-1,2,3-benzotriazole-5-carboxylic acid.
  • SpectraBase. (n.d.). 1-Methyl-benzotriazole.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIST. (n.d.). 1H-Benzotriazole.
  • PubChemLite. (n.d.). 1-(2-phenylethyl)-1h-1,2,3-benzotriazole-5-carboxylic acid.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

Sources

An In-depth Technical Guide to the Solubility of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its structural scaffold is recognized as a "privileged structure" due to its recurrence in various biologically active agents.[2] The solubility of this compound is a critical physicochemical parameter that governs its utility in numerous applications, from drug formulation and bioavailability to its performance as a ligand in coordination chemistry.[2][5] This guide provides a comprehensive overview of the solubility characteristics of this compound, methodologies for its determination, and the underlying chemical principles that dictate its behavior in different solvent systems.

Physicochemical Properties

Understanding the solubility of a compound begins with a thorough examination of its intrinsic physicochemical properties. For this compound (C₈H₇N₃O₂), these properties provide a theoretical framework for predicting its behavior in various solvents.

PropertyPredicted ValueSource
Molecular Weight177.16 g/mol [6]
Melting Point250 °C[6]
pKa3.51 ± 0.30[6]
Density1.49 ± 0.1 g/cm³[6]
AppearanceOff-white to light brown solid[6]

The presence of both a carboxylic acid group and a benzotriazole moiety imparts a polar character to the molecule. The carboxylic acid group, with a predicted pKa of 3.51, is acidic and will readily deprotonate in basic solutions to form a more soluble carboxylate salt.[6][7][8] The triazole ring system also contributes to the molecule's polarity and potential for hydrogen bonding.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in public literature, a qualitative solubility profile can be inferred from its chemical structure and the known behavior of similar compounds like benzotriazole and benzotriazole-5-carboxylic acid.

  • Aqueous Solubility: Due to the presence of the polar carboxylic acid and triazole groups, some solubility in water is expected. However, the hydrophobic benzene ring will limit its overall aqueous solubility. The parent compound, benzotriazole, is described as being fairly water-soluble.[9]

  • Alkaline Aqueous Solutions: The solubility in aqueous bases such as sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) is expected to be significantly higher than in neutral water.[7][8][10] The carboxylic acid will react with the base to form the highly soluble sodium carboxylate salt. The evolution of carbon dioxide gas may be observed upon dissolution in sodium bicarbonate solution, which is a characteristic reaction of carboxylic acids.[8][10]

  • Acidic Aqueous Solutions: In acidic solutions, the carboxylic acid group will remain protonated, and the lone pairs on the nitrogen atoms of the triazole ring may become protonated. This could potentially increase solubility compared to neutral water, though likely not as dramatically as in basic solutions.

  • Organic Solvents: The solubility in organic solvents will be dictated by the polarity of the solvent.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the potential for hydrogen bonding with the carboxylic acid and triazole functionalities.

    • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High solubility is expected. For instance, the related compound benzotriazole-5-carboxylic acid is slightly soluble in DMF.[5][11]

    • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant polarity of the molecule.

Experimental Protocols for Solubility Determination

For researchers and drug development professionals, the quantitative determination of solubility is often a necessary step. The following protocols provide a framework for assessing the solubility of this compound in various solvents.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

  • This compound

  • Small test tubes (10 x 75 mm)

  • Microspatula

  • Vortex mixer

  • Selection of solvents:

    • Deionized water

    • 5% (w/v) Sodium Hydroxide (NaOH) solution

    • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

    • 5% (v/v) Hydrochloric Acid (HCl) solution

    • Methanol

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

    • Toluene

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vigorously mix the contents using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the compound as "soluble," "partially soluble," or "insoluble" at this concentration.

  • For samples that dissolve in 5% NaOH, add 5% HCl dropwise until the solution is acidic. The reappearance of a precipitate confirms the formation of a soluble salt in the basic solution.[8][10]

Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Materials:

  • This compound

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or methanol) for creating a calibration curve.

  • Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent. Ensure there is enough solid to maintain saturation.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility of this compound.

Solubility_Workflow start Start: Characterize Physicochemical Properties (MW, pKa, Melting Point) qual_screen Qualitative Solubility Screening (Water, NaOH, NaHCO3, HCl, Organic Solvents) start->qual_screen soluble_path Compound is Soluble qual_screen->soluble_path Observe Dissolution insoluble_path Compound is Insoluble/Partially Soluble qual_screen->insoluble_path Observe Undissolved Solid quant_det Quantitative Solubility Determination (Shake-Flask Method) soluble_path->quant_det insoluble_path->quant_det hplc_uv Analysis by HPLC or UV-Vis quant_det->hplc_uv data_analysis Data Analysis and Reporting (Solubility in mg/mL or mol/L) hplc_uv->data_analysis form_dev Application in Formulation Development or further research data_analysis->form_dev end End form_dev->end

Caption: A workflow for assessing the solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property that is crucial for its successful application in research and development. While quantitative data may not be readily available, a strong understanding of its physicochemical properties allows for a predictive assessment of its behavior in different solvent systems. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the solubility of this compound with a high degree of scientific rigor. This systematic approach will enable the optimization of experimental conditions and formulation strategies for this versatile heterocyclic compound.

References

  • Unknown. Carboxylic Acid Unknowns and Titration.
  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. Physical Properties: Solubility Classification: - IS MUNI.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025-07-21).
  • ChemicalBook. This compound.
  • LookChem. Methyl 1H-1,2,3-benzotriazole-5-carboxylate.
  • LookChem. Benzotriazole-5-carboxylic acid.
  • Wikipedia. Benzotriazole.
  • PubMed Central. Benzotriazole: An overview on its versatile biological behavior.
  • Fisher Scientific. This compound, 97%, Thermo Scientific.
  • Benchchem. Benzotriazole-5-carboxylic acid | 60932-58-3.
  • ChemicalBook. Benzotriazole-5-carboxylic acid | 23814-12-2. (2025-07-04).
  • GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024-11-11).
  • Unknown. Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents.

Sources

Tautomerism in Substituted Benzotriazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Nature of the Benzotriazole Scaffold

Benzotriazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, lauded for their metabolic stability and versatile biological activities, including anticancer, antiviral, and antifungal properties[1][2]. A fundamental yet often overlooked aspect of their chemistry, crucial for understanding their reactivity, molecular recognition, and pharmacological activity, is the phenomenon of annular tautomerism. This guide provides an in-depth exploration of tautomerism in substituted benzotriazoles, offering both theoretical grounding and practical, field-proven insights for researchers, scientists, and drug development professionals.

The benzotriazole ring system can exist in two primary tautomeric forms: the asymmetric 1H-benzotriazole and the symmetric 2H-benzotriazole. While the 1H-tautomer is generally the more stable and predominant form in both solid and solution phases, the energetic difference between the two is often small, allowing for a dynamic equilibrium that can be significantly influenced by a variety of factors[1][3][4]. Understanding and controlling this equilibrium is paramount for rational drug design and the synthesis of novel, efficacious molecules.

I. The Tautomeric Landscape of Substituted Benzotriazoles

The tautomeric equilibrium in benzotriazoles involves the migration of a proton between the nitrogen atoms of the triazole ring. This results in three possible isomers: 1H-, 2H-, and 3H-benzotriazole. Due to the rapid proton exchange between the N1 and N3 positions in unsubstituted or symmetrically substituted benzotriazoles, the 1H- and 3H-forms are degenerate and often considered as a single, rapidly equilibrating species.

Caption: Tautomeric equilibrium between 1H- and 2H-benzotriazole.

The position of this equilibrium is a delicate balance of electronic effects, steric hindrance, solvent interactions, and temperature. For drug development professionals, a deep understanding of these influencing factors is critical, as the tautomeric form of a molecule can drastically alter its hydrogen bonding capabilities, dipole moment, and overall shape, thereby affecting its interaction with biological targets.

The Intrinsic Stability: Why the 1H-Tautomer Dominates

In the absence of external influences, the 1H-tautomer of benzotriazole is generally more stable than the 2H-tautomer[1][3]. This preference is attributed to a more favorable distribution of π-electrons and a greater degree of aromaticity in the 1H-isomer. Computational studies, employing methods such as Density Functional Theory (DFT), have consistently shown the 1H-form to be the energetic minimum[1][5]. However, the energy difference is often only a few kilocalories per mole, suggesting that the equilibrium can be readily perturbed.

The Role of Substituents: Shifting the Equilibrium

The introduction of substituents onto the benzene ring can significantly alter the relative stabilities of the tautomers. The electronic nature and position of the substituent are key determinants in this regard.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halogen groups tend to stabilize the 1H-tautomer. By withdrawing electron density from the benzene ring, they enhance the acidity of the N-H proton, favoring the asymmetric tautomer. For instance, studies on nitrobenzotriazoles have shown a clear preference for the 1H-form[6][7].

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methyl (-CH₃) or methoxy (-OCH₃) can decrease the energy difference between the tautomers or, in some cases, even favor the 2H-form. These groups increase the electron density in the ring system, potentially stabilizing the more symmetric 2H-tautomer.

The position of the substituent also plays a crucial role. Ortho-substituents can introduce steric hindrance that may favor one tautomer over the other.

Substituent_Effects Start Substituted Benzotriazole EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) Start->EWG EDG Electron-Donating Group (e.g., -CH3, -OCH3) Start->EDG Favors_1H Favors 1H-Tautomer EWG->Favors_1H Shifts_Equilibrium Shifts Equilibrium towards 2H-Tautomer EDG->Shifts_Equilibrium

Caption: Influence of substituents on tautomeric equilibrium.

Solvent Effects: The External Influence

The surrounding solvent environment can profoundly impact the tautomeric equilibrium. Polar solvents, particularly those capable of hydrogen bonding, can selectively stabilize one tautomer over the other.

  • Polar Protic Solvents: Solvents like water and methanol can form hydrogen bonds with the nitrogen atoms of the benzotriazole ring. This can lead to a complex interplay of interactions that may shift the equilibrium.

  • Polar Aprotic Solvents: Solvents such as DMSO and DMF can also influence the equilibrium through dipole-dipole interactions.

The general trend is that more polar solvents tend to favor the more polar tautomer. Since the 1H-tautomer typically has a larger dipole moment, its population is often enhanced in polar media.

II. Experimental Characterization of Tautomeric Forms

Elucidating the tautomeric state of a substituted benzotriazole is a critical step in its characterization. A multi-pronged analytical approach, combining spectroscopic and computational methods, provides the most comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can gain detailed insights into the structure and dynamics of the tautomers.

Key Observables:

  • ¹H NMR: The chemical shift of the N-H proton is a direct indicator of its environment. In the case of rapid proton exchange between the 1H and 3H positions, a single, averaged N-H signal is observed. The chemical shifts of the aromatic protons are also sensitive to the tautomeric form.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring (C4 and C7a) are particularly informative. The symmetry of the 2H-tautomer results in a simplified ¹³C NMR spectrum compared to the asymmetric 1H-tautomer.

  • ¹⁵N NMR: This technique provides direct information about the nitrogen atoms. The chemical shifts of N1, N2, and N3 are highly sensitive to the position of the proton, making ¹⁵N NMR an invaluable tool for distinguishing between tautomers[6][7][8].

Experimental Protocol: Dynamic NMR for Quantifying Tautomeric Exchange

The rate of interconversion between tautomers can be determined using dynamic NMR (DNMR) experiments.

  • Sample Preparation: Dissolve the substituted benzotriazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 10-20 mg/mL.

  • Initial Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20°C. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum.

  • Coalescence Temperature: Identify the temperature at which the signals for the exchanging carbon atoms (typically C4/C7 and C5/C6) broaden and coalesce into a single peak.

  • Data Analysis: Use appropriate software to simulate the lineshapes at different temperatures and extract the rate constants for the exchange process. This allows for the determination of the activation energy (ΔG‡) for tautomerization[8][9].

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium, as the different electronic structures of the tautomers result in distinct absorption spectra[10].

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of the substituted benzotriazole in a non-polar solvent (e.g., hexane).

  • Serial Dilutions: Prepare a series of solutions with varying solvent polarities by mixing the stock solution with increasing proportions of a polar solvent (e.g., ethanol, water).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (typically 200-400 nm).

  • Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium between the tautomers.

Computational Chemistry: In Silico Insights

Quantum chemical calculations are an indispensable tool for complementing experimental data and providing a deeper understanding of the factors governing tautomerism[1][5].

Workflow: DFT Calculations for Tautomer Stability

  • Structure Optimization: Build the 3D structures of the 1H- and 2H-tautomers of the substituted benzotriazole. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p))[11].

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

  • Energy Comparison: Compare the ZPVE-corrected electronic energies of the two tautomers to determine their relative stabilities.

  • Solvent Modeling: To account for solvent effects, employ a continuum solvation model (e.g., PCM) or include explicit solvent molecules in the calculations[11].

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Tautomer Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesize Substituted Benzotriazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, DNMR) Synthesis->NMR UV_Vis UV-Vis Spectroscopy (Solvent Effects) Synthesis->UV_Vis Computational Computational Chemistry (DFT Calculations) Synthesis->Computational Analysis Determine Tautomeric Ratio & Equilibrium Dynamics NMR->Analysis UV_Vis->Analysis Computational->Analysis

Caption: A general experimental workflow for characterizing tautomerism.

III. Data Presentation and Interpretation

Table 1: Influence of Substituents on Tautomeric Ratios of Benzotriazoles in CDCl₃ at 298 K

SubstituentPositionTautomer Ratio (1H : 2H)Predominant Tautomer
H->99 : 11H
4-NO₂4>99 : 11H
5-CH₃598 : 21H
4,5,6,7-Cl₄4,5,6,7>99 : 11H

Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions.

IV. Conclusion and Future Perspectives

The tautomerism of substituted benzotriazoles is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. A thorough understanding of the factors that govern the tautomeric equilibrium is essential for the rational design of molecules with desired properties. By employing a combination of advanced spectroscopic techniques, particularly multinuclear NMR, and computational modeling, researchers can gain detailed insights into the tautomeric landscape of these important heterocyclic compounds.

Future research in this area will likely focus on the development of novel synthetic methodologies for controlling the tautomeric preference, as well as the exploration of the role of tautomerism in the biological activity of benzotriazole-containing drugs. The continued synergy between experimental and theoretical approaches will undoubtedly be at the forefront of these endeavors.

V. References

  • Begtrup, M., Claramunt, R. M., & Elguero, J. (1992). ¹⁵N NMR spectroscopy of tautomeric heteroaromatic compounds. Part 1.—The benzotriazole/1,2,3-triazole system. Magnetic Resonance in Chemistry, 30(8), 776-780.

  • Elguero, J., et al. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry, 47(2), 142-148.

  • Katritzky, A. R., et al. (1990). Ab initio and semiempirical calculations on the tautomeric equilibria of N-unsubstituted and N-substituted benzotriazoles. The Journal of Organic Chemistry, 55(10), 3205-3209.

  • Maçôas, E. M. S., et al. (2003). About the benzotriazole tautomerism: An ab initio study. Journal of Molecular Structure: THEOCHEM, 664-665, 207-215.

  • Poznanski, J., et al. (2007). Tautomerism of Benzotriazole and Some Derivatives Symmetrically Substituted on the Benzene Ring. Collection of Czechoslovak Chemical Communications, 72(8), 1076-1090.

  • Schmitt, M., et al. (2001). Determination of the structures of benzotriazole(H₂O)₁,₂ clusters by IR-UV spectroscopy and ab initio theory. Physical Chemistry Chemical Physics, 3(19), 4193-4200.

  • Tomas, F., et al. (1989). Tautomerism and aromaticity in 1,2,3-triazoles: the case of benzotriazole. Journal of the American Chemical Society, 111(19), 7348-7353.

  • GSC Online Press. (2021). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 14(03), 093-102.

  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 5(3).

  • DIGITAL.CSIC. (2003). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric equilibrium between 1H-and 2H-benzotriazole and their atomic.... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Tautomeric equilibrium of 1,2,3‐benzotriazole; (b) Synthetic.... Retrieved from [Link]

  • ResearchGate. (n.d.). General Structure of Benzotriazole derivatives. Method for synthesis of 2(E).... Retrieved from [Link]

  • ResearchGate. (n.d.). The two tautomeric forms of benzotriazole and the atomic numbering.... Retrieved from [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.

  • PubMed Central (PMC). (n.d.). 1,2,3-Triazoles. Retrieved from [Link]

  • Scribd. (n.d.). Substituent Effects on Triazole Tautomerism. Retrieved from [Link]

  • MDPI. (2017). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules, 22(11), 1888.

  • PubMed. (2015). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling, 21(1), 19.

  • PubMed Central (PMC). (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2539.

  • PubMed Central (PMC). (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Molecules, 29(12), 2841.

  • Process Insights. (2023). Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]

  • ACS Publications. (1998). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry A, 102(14), 2485-2494.

  • The Nijmegen Molecular and Laser Physics Group. (n.d.). 2H tautomer of Benzotriazole. Retrieved from [Link]

  • experimental and theoretical studies on the prototropic tautomerism of benzotriazole and its derivatives substituted on the benzene ring. (n.d.). Retrieved from [Link]

Sources

Literature review on the synthesis of benzotriazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives

Foreword for the Modern Drug Discovery Professional

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties, arising from the fusion of a benzene ring with a 1,2,3-triazole ring, confer stability and a remarkable capacity for diverse molecular interactions.[3] This bicyclic heterocycle is not merely a passive framework; its three nitrogen atoms can engage in hydrogen bonding and coordination, while the aromatic system allows for π-π stacking interactions, enabling its derivatives to bind effectively with a wide array of biological targets like enzymes and receptors.[1]

The therapeutic landscape of benzotriazole derivatives is vast, encompassing potent antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4][5][6] This guide moves beyond a simple catalog of reactions. As a Senior Application Scientist, my objective is to provide an in-depth, logical narrative of the synthesis of these vital compounds. We will explore not just the "how" but the critical "why" behind foundational and advanced synthetic strategies—from the classical diazotization that forms the core ring to the sophisticated transition-metal-catalyzed reactions that build complex, targeted molecules. Each protocol is presented as a self-validating system, grounded in established, verifiable science to empower your research and development endeavors.

Part 1: Foundational Synthesis of the 1H-Benzotriazole Core

The genesis of virtually all benzotriazole chemistry begins with the construction of the parent 1H-Benzotriazole ring. The most reliable and time-honored method is the cyclocondensation of o-phenylenediamine.

The Diazotization-Cyclization of o-Phenylenediamine

This reaction is a classic example of diazotization followed by a spontaneous intramolecular cyclization. It is an efficient, high-yielding process that forms the bedrock of benzotriazole synthesis.[4][7]

Causality and Mechanistic Insight:

The process is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and an acid, typically glacial acetic acid.[8] Acetic acid is often preferred over stronger mineral acids as it provides a sufficiently acidic medium without promoting unwanted side reactions.[7] One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the nitrous acid, leading to a mono-diazonium salt intermediate after dehydration.[8][9] The key to this reaction's success is the proximity of the second amino group, which immediately attacks the diazonium group in an intramolecular fashion, forming the five-membered triazole ring.[2][9] A final deprotonation step restores aromaticity, yielding the stable benzotriazole product.[2] The reaction is exothermic and requires careful temperature management; allowing the temperature to rise spontaneously to around 80-85°C is crucial for driving the reaction to completion, while excessive cooling can hinder the cyclization and reduce yields.[7]

Diagram: Mechanism of Benzotriazole Synthesis

G cluster_start Reactants cluster_intermediate Key Intermediates OPD o-Phenylenediamine Diazonium Mono-diazonium Salt OPD->Diazonium Diazotization Nitrite Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) Nitrite->HNO2 In situ formation Acid Acetic Acid (CH₃COOH) Acid->HNO2 In situ formation HNO2->Diazonium Diazotization Product 1H-Benzotriazole Diazonium->Product Intramolecular Cyclization & Deprotonation

Caption: Reaction pathway from o-phenylenediamine to 1H-Benzotriazole.

Experimental Protocol: Synthesis of 1H-Benzotriazole [2][7]

  • Dissolution: In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of deionized water. Gentle warming may be applied to obtain a clear solution.

  • Cooling: Cool the solution to 15°C in an ice bath while stirring with a magnetic stirrer.

  • Diazotization: In a separate container, prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water. Add this solution to the stirred o-phenylenediamine mixture in one portion.

  • Reaction Progression: A rapid temperature increase to approximately 85°C should be observed within 2-3 minutes.[9] The color of the mixture will transition from deep red to a paler brown as the reaction proceeds and then begins to cool.

  • Crystallization: Once the exothermic reaction subsides, continue to cool the mixture in an ice-water bath for at least 30 minutes to ensure complete crystallization of the product.

  • Isolation & Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of ice-cold water (e.g., 3 x 30 mL) to remove residual acid and salts.[9] Dry the tan-colored solid. The typical yield is 11.0-11.6 g (92-97%).[7]

Data Summary: Typical Reaction Parameters

ParameterValueRationale
Molar Ratio (Diamine:Nitrite)~1:1.1A slight excess of nitrite ensures complete diazotization.[7]
SolventAcetic Acid / WaterProvides the acidic medium and helps control the reaction exotherm.
Initial Temperature15°CLow enough to control the initial rate of diazotization.[9]
Peak Temperature~85°CThe spontaneous exotherm is necessary to drive the cyclization step.[7][8]
Typical Yield90-97%Highly efficient and reliable foundational reaction.[7]

Part 2: Synthesis of N-Substituted Benzotriazole Derivatives

Functionalization of the triazole ring nitrogens is the most common strategy for diversifying the benzotriazole scaffold. This leads to two primary isomers, N1- and N2-substituted derivatives, with the N1-substituted product generally being the thermodynamically favored isomer.[4]

N-Alkylation: Conventional and Green Methodologies

N-alkylation introduces alkyl groups, which can modulate the lipophilicity and steric profile of the molecule, profoundly impacting its biological activity.

Causality and Mechanistic Insight:

The reaction proceeds via the deprotonation of benzotriazole by a base to form the benzotriazolide anion, which then acts as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide). The choice of conditions can influence the regioselectivity. Modern, solvent-free methods using microwave irradiation represent a significant advancement in green chemistry.[10] They offer dramatically reduced reaction times, often with improved yields and higher regioselectivity for the N1-isomer, by leveraging efficient and uniform heating.[4][10]

Diagram: N-Alkylation Workflow

G Start 1H-Benzotriazole + Alkyl Halide Base Add Base (e.g., K₂CO₃) Start->Base Solvent Choose Condition Base->Solvent Conventional Conventional Heating (Solvent, Reflux) Solvent->Conventional Longer Time Lower Yield Microwave Microwave Irradiation (Solvent-Free) Solvent->Microwave Shorter Time Higher Yield Workup Aqueous Workup & Extraction Conventional->Workup Microwave->Workup Product N-Alkylbenzotriazole Workup->Product

Caption: Comparison of conventional and microwave-assisted N-alkylation.

Experimental Protocol: Solvent-Free N-Alkylation via Microwave Irradiation [4]

  • Preparation: In a microwave-safe reaction vessel, thoroughly mix 1H-benzotriazole (1.0 eq), the desired alkylating agent (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), silica gel (SiO₂), and a catalytic amount of tetrabutylammonium bromide (TBAB).

  • Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 150-300 W) for a short duration (typically 2-10 minutes). Monitor the reaction progress by TLC.

  • Isolation: After completion, allow the reaction mixture to cool. Add an organic solvent (e.g., ethyl acetate) and filter to remove the inorganic solids.

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.

Data Summary: Conventional vs. Microwave Synthesis [10]

MethodTypical Reaction TimeTypical YieldKey Advantage
Conventional Heating6-24 hours60-75%Simple equipment
Microwave Irradiation2-15 minutes80-95%Speed, efficiency, green chemistry
N-Arylation: The Ullmann Condensation

Introducing an aryl group at the N1 position creates derivatives with significant applications, particularly in materials science and as ligands for catalysis. The copper-catalyzed Ullmann condensation is a classic and effective method for this transformation.[2][11]

Causality and Mechanistic Insight:

This reaction is a cross-coupling process between benzotriazole and an aryl halide. A copper(I) salt (e.g., CuI) is the typical catalyst. The reaction is believed to proceed through an oxidative addition of the aryl halide to the Cu(I) species, followed by coordination of the benzotriazolide anion and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. A base is required to generate the nucleophilic benzotriazolide, and a high-boiling polar aprotic solvent like DMF or DMSO is necessary to achieve the high temperatures required for the reaction.[2]

Experimental Protocol: Copper-Catalyzed N-Arylation [2]

  • Setup: To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen), add 1H-benzotriazole (1.2 eq), the aryl halide (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Add anhydrous DMF or DMSO as the solvent. Heat the reaction mixture to 120-150°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress using TLC. The reaction may take several hours to reach completion.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Part 3: Advanced Palladium-Catalyzed Synthetic Strategies

For accessing highly substituted or specific isomers of benzotriazoles that are difficult to obtain through classical methods, palladium-catalyzed reactions offer unparalleled precision and versatility.

Intramolecular C-H Amination of Aryl Triazenes

This elegant method constructs the 1-aryl-1H-benzotriazole skeleton directly from a linear precursor via a C-H activation/amination sequence.

Mechanistic Insight:

In the presence of a Pd(OAc)₂ catalyst, an ortho C-H bond on one of the aryl rings of a 1,3-diaryl triazene is activated. This is followed by an intramolecular amination, where the terminal nitrogen of the triazene unit attacks the palladium-carbon bond, leading to cyclization. A subsequent reductive elimination and tautomerization sequence releases the 1-aryl-1H-benzotriazole product and regenerates the active palladium catalyst.[12] This strategy provides excellent regioselectivity for the 1-aryl isomer.

[3+2] Cycloaddition of Azides to Benzynes

This powerful approach builds the benzotriazole core through a cycloaddition reaction, allowing for the synthesis of complex derivatives from functionalized starting materials.

Mechanistic Insight:

A benzyne intermediate, typically generated in situ from an ortho-dihaloarene or an ortho-silylaryl triflate, serves as the two-atom component. An organic azide acts as the three-atom component. The azide undergoes a [3+2] cycloaddition reaction across the benzyne triple bond. This concerted or stepwise process directly furnishes the substituted benzotriazole ring system under mild conditions.[12][13]

Diagram: [3+2] Cycloaddition Concept

G Benzyne Benzyne (2-atom component) Product Substituted Benzotriazole Benzyne->Product [3+2] Cycloaddition Azide Organic Azide (3-atom component) Azide->Product [3+2] Cycloaddition

Caption: Conceptual overview of benzotriazole synthesis via cycloaddition.

Part 4: Synthesis of Key Benzotriazole-Based Reagents

The benzotriazole scaffold is not only a pharmacophore but also the basis for critical reagents in organic synthesis.

Synthesis of 1-Hydroxybenzotriazole (HOBt)

HOBt is an indispensable additive in peptide synthesis, where it acts as a coupling reagent to minimize racemization and improve the efficiency of amide bond formation.[2]

Synthetic Rationale:

The synthesis of HOBt involves the reaction of o-nitrochlorobenzene with hydrazine hydrate. The hydrazine displaces the chloride via nucleophilic aromatic substitution. The resulting intermediate then undergoes an intramolecular cyclization, where one of the hydrazine nitrogens attacks the nitro group, leading to the formation of the N-hydroxy-triazole ring after rearrangement and water elimination.

Experimental Protocol: Synthesis of HOBt [2]

  • Initial Reaction: Dissolve o-nitrochlorobenzene in a suitable solvent such as toluene. Add hydrazine hydrate to the solution.

  • Reflux: Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Neutralization & Extraction: Cool the reaction mixture and neutralize it with a suitable base. The product will be in the aqueous layer. Recover the organic solvent.

  • Precipitation: Carefully acidify the aqueous residue to a pH of approximately 3-4 with an acid (e.g., HCl). The HOBt will precipitate as a solid.

  • Isolation: Collect the solid HOBt by filtration, wash with cold water, and dry under vacuum.

Conclusion

The synthesis of benzotriazole derivatives is a rich and evolving field, progressing from robust, foundational methods to highly sophisticated and regioselective modern techniques. The classical diazotization of o-phenylenediamine remains the most practical entry point to the core scaffold, while N-alkylation and N-arylation provide avenues for extensive diversification. Advanced palladium-catalyzed and cycloaddition reactions have opened the door to previously inaccessible structural motifs, providing powerful tools for fine-tuning molecular properties. The versatility of these synthetic routes directly enables the exploration of benzotriazole derivatives in drug discovery, leading to compounds with a broad spectrum of therapeutic activities, including significant potential as anticancer and antimicrobial agents.[3][14][15][16] This guide provides the scientific rationale and practical methodologies to empower researchers to harness the full potential of this remarkable heterocyclic system.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024). GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
  • A Review on: Synthesis of Benzotriazole. (2024). IJARIIE, 10(2).
  • Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
  • 1,2,3-benzotriazole. Organic Syntheses Procedure.
  • Synthesis of Benzotriazole
  • Synthesis of benzotriazole from o-phenylenediamine. Pharmacy Infoline.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
  • Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. (2025).
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
  • Complete mechanism of benzotriazole synthesis
  • Benzotriazole: An overview on its versatile biological behavior. (2018). PubMed Central.
  • Benzotriazole synthesis. Organic Chemistry Portal.
  • International Invention of Scientific Journal Synthesis of Benzotriazole Derivatives. (2021). International Invention of Scientific Journal, 05(03).
  • An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Deriv
  • Comparison of conventional and microwave-assisted synthesis of benzotriazole deriv
  • Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions.

Sources

The Multifaceted Biological Activities of Substituted Benzotriazole-5-Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzotriazole scaffold, an isostere of the naturally occurring purine nucleus, represents a privileged structure in medicinal chemistry, bestowing a remarkable spectrum of biological activities upon its derivatives.[1] This technical guide provides an in-depth exploration of substituted benzotriazole-5-carboxylic acids, a class of compounds demonstrating significant potential in drug discovery and development. We will delve into their synthesis, diverse biological activities including anticancer, antimicrobial, and antiviral properties, and the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate further investigation and application of these versatile molecules.

Introduction: The Significance of the Benzotriazole Core

Benzotriazole and its derivatives have garnered substantial interest in the pharmaceutical sciences due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets.[1][2] The incorporation of a carboxylic acid group at the 5-position of the benzotriazole ring provides a crucial handle for chemical modification, enabling the synthesis of diverse libraries of compounds with tailored pharmacological profiles.[3] This versatility has led to the development of benzotriazole-containing compounds with applications as anticancer, antimicrobial, and antiviral agents.[4][5][6] This guide will provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of substituted benzotriazole-5-carboxylic acids, equipping researchers with the knowledge to harness their therapeutic potential.

Synthesis of Substituted Benzotriazole-5-Carboxylic Acid Derivatives

The synthetic accessibility of the benzotriazole-5-carboxylic acid core is a key advantage for medicinal chemists. The foundational molecule can be readily prepared and subsequently derivatized to explore structure-activity relationships (SAR).

Synthesis of Benzotriazole-5-Carboxylic Acid

A common and efficient method for the synthesis of benzotriazole-5-carboxylic acid involves the diazotization of 3,4-diaminobenzoic acid.[7][8]

Experimental Protocol: Synthesis of Benzotriazole-5-Carboxylic Acid [7]

  • Reaction Setup: Suspend 3,4-diaminobenzoic acid (1.0 eq) in glacial acetic acid.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add the sodium nitrite solution to the 3,4-diaminobenzoic acid suspension in one portion while stirring. An exothermic reaction will be observed.

  • Reaction Completion: Continue stirring the reaction mixture until it returns to room temperature (approximately 30 minutes).

  • Isolation: Collect the product by filtering the reaction mixture and washing with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis of Substituted Benzotriazole-5-Carboxamides

The carboxylic acid moiety is readily converted into a variety of functional groups, with amides being a particularly important class of derivatives due to their prevalence in bioactive molecules. The synthesis of N-substituted benzotriazole-5-carboxamides is typically achieved via an acid chloride intermediate.[7][9]

Experimental Protocol: Synthesis of N-Substituted Benzotriazole-5-Carboxamides [7][9]

  • Formation of the Acid Chloride: Reflux benzotriazole-5-carboxylic acid (1.0 eq) with thionyl chloride (excess) for 30 minutes to 1 hour. Remove the excess thionyl chloride under reduced pressure to obtain benzotriazole-5-carbonyl chloride.

  • Amidation: Dissolve the benzotriazole-5-carbonyl chloride in a suitable aprotic solvent (e.g., benzene, THF, or DMF). Add the desired amine (1.0-1.2 eq) to the solution. The reaction can be carried out at room temperature or with gentle heating (reflux or microwave irradiation) to drive it to completion.[7][9]

  • Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is typically washed with a dilute acid solution (e.g., 10% HCl) to remove any unreacted amine, followed by washing with water.[7]

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

Substituted benzotriazole-5-carboxylic acids and their derivatives exhibit a broad range of biological activities. The nature and position of the substituents on both the benzotriazole ring and the carboxamide nitrogen play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have highlighted the antiproliferative potential of benzotriazole derivatives against various cancer cell lines.[1][10] The mechanisms underlying their anticancer effects are often multifactorial, including the induction of apoptosis and cell cycle arrest.[1]

Structure-Activity Relationship Insights:

  • Substitution on the Benzotriazole Ring: The introduction of halogen atoms, such as chlorine, on the benzotriazole ring can enhance cytotoxic activity, potentially by increasing the lipophilicity of the compounds and facilitating their cellular uptake.[1]

  • N-Substituents on the Carboxamide: The nature of the substituent on the amide nitrogen is critical. Aromatic and heteroaromatic rings are common features in active compounds. The presence of specific functional groups on these rings can significantly modulate activity.

Table 1: Anticancer Activity of Selected Benzotriazole Derivatives

Compound IDR Group on AmideCancer Cell LineIC50 (µM)Reference
BTD-1 4-MethoxyphenylMCF-7 (Breast)5.68[5]
BTD-2 4-ChlorophenylHT-29 (Colon)10.21[5]
BTD-3 Indole-3-ylHT-29 (Colon)0.015[11]
BTD-4 Pyridine-2-ylColo205 (Colon)5.04[10]

Experimental Protocol: MTT Assay for Cytotoxicity [12][13][14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[13][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Benzotriazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][16][17]

Structure-Activity Relationship Insights:

  • Lipophilicity: Increasing the lipophilicity of the molecule, for instance, by introducing long alkyl chains on the benzotriazole nitrogen, has been shown to enhance antifungal activity.[17]

  • Specific Moieties: The incorporation of certain heterocyclic rings, such as thiazole, can lead to potent antibacterial agents.

Table 2: Antimicrobial Activity of Selected Benzotriazole Derivatives

Compound IDR GroupMicroorganismMIC (µg/mL)Reference
BTA-AM1 N-nonyl (on triazole)Candida albicans0.5-256[17]
BTA-AM2 N-decyl (on triazole)Candida albicans2-256[17]
BTA-AM3 Thiazolidinone derivativeBacillus subtilis-[9]
BTA-AM4 Thiazolidinone derivativeSalmonella typhimurium-[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [18][19][20][21]

  • Preparation of Inoculum: Grow the microbial strain in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.[20]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.[19][21]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[18]

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

Antiviral Activity

Certain substituted benzotriazoles have emerged as potent inhibitors of various viruses, with particularly noteworthy activity against enteroviruses like Coxsackievirus B5 (CVB5).[22][23][24][25]

Structure-Activity Relationship Insights:

  • Substituents on the Benzotriazole Ring: Dichloro substitution on the benzotriazole ring has been shown to be beneficial for antiviral activity.[23]

  • Amide Substituents: The presence of specific benzoyl groups, such as 3,4,5-trimethoxybenzoyl or p-chlorobenzoyl, on the N-phenylacetamide moiety can significantly increase antiviral potency against CVB5.[23]

Table 3: Antiviral Activity of Selected Benzotriazole Derivatives against Coxsackievirus B5 (CVB5)

Compound IDSubstituentsEC50 (µM)Reference
BTA-AV1 5,6-dichloro, p-chlorobenzoyl9.0[23]
BTA-AV2 5,6-dichloro, 3,4,5-trimethoxybenzoyl18.5[23]
BTA-AV3 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acid0.15[25]
BTA-AV4 N-(4-(2H-benzo[d][1][4][26]triazol-2-yl)phenyl)-4-chlorobenzamide6.9[22]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [6][22]

  • Cell Monolayer Preparation: Grow a monolayer of susceptible cells (e.g., Vero-76 cells) in 24-well plates.

  • Virus Infection: Infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 2 hours.[6][22]

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing 0.75% methylcellulose and serial dilutions of the test compounds.[6][22]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%).

Mechanisms of Action

Understanding the molecular mechanisms by which substituted benzotriazole-5-carboxylic acids exert their biological effects is crucial for their rational design and development as therapeutic agents.

Induction of Apoptosis

A primary mechanism of anticancer activity for many benzotriazole derivatives is the induction of apoptosis, or programmed cell death.[1][10][27][28][29] This can occur through various signaling pathways.

Signaling Pathway: Mitochondrial-Mediated Apoptosis

Many benzotriazole derivatives trigger the intrinsic apoptotic pathway. This involves the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.[29]

apoptosis_pathway BTA Benzotriazole Derivative Bax Bax Translocation BTA->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by benzotriazole derivatives.

Inhibition of Tubulin Polymerization

Another important anticancer mechanism is the inhibition of tubulin polymerization.[30][31][32][33] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. By binding to tubulin and preventing its polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[30][32]

Workflow: Tubulin Polymerization Inhibition Assay

tubulin_workflow Start Start: Prepare Reagents Prepare Prepare Tubulin and Test Compound Mixture Start->Prepare Initiate Initiate Polymerization (add GTP, incubate at 37°C) Prepare->Initiate Monitor Monitor Fluorescence (e.g., with DAPI) Initiate->Monitor Analyze Analyze Data: Calculate IC50 Monitor->Analyze End End Analyze->End

Caption: Workflow for a fluorescence-based tubulin polymerization inhibition assay.

Experimental Protocol: Tubulin Polymerization Inhibition Assay [34]

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by adding GTP and a polymerization enhancer like glycerol, and incubate at 37°C.[34]

  • Monitoring: Monitor the polymerization reaction over time by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

Molecular Docking and Target Identification

Computational methods such as molecular docking are invaluable tools for elucidating the potential molecular targets of benzotriazole derivatives and for guiding the design of more potent and selective inhibitors.[3][4][5][26][35] These studies can predict the binding modes of the compounds within the active sites of target proteins, such as kinases or viral enzymes.

For example, molecular docking studies have been used to investigate the binding of benzotriazole derivatives to focal adhesion kinase (FAK), a protein involved in cancer cell proliferation and survival.[5] Similarly, docking has been employed to predict the interaction of these compounds with microbial enzymes like Staphylococcus aureus tyrosyl-tRNA synthetase.[3][35]

Future Directions and Conclusion

Substituted benzotriazole-5-carboxylic acids represent a rich and versatile scaffold for the development of novel therapeutic agents. The synthetic tractability of this chemical class, coupled with its diverse and potent biological activities, makes it an attractive area for further research.

Future efforts should focus on:

  • Expansion of Chemical Diversity: Synthesis of novel derivatives with a wider range of substituents to further probe SAR and identify compounds with improved potency and selectivity.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential side effects.

  • In Vivo Evaluation: Progression of the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Kassab, A. S. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. Archiv der Pharmazie, 356(8), e2300102. [Link]
  • Singh, N., Abrol, V., Parihar, S., Kumar, S., Khanum, G., Mir, J. M., Dar, A. A., Jaglan, S., Sillanpää, M., & Al-Farraj, S. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(44), 41960–41968. [Link]
  • Aiswariya, Suma B. V., & Medicharla Sri Satya. (2022). MOLECULAR DOCKING AND ADMET STUDIES OF BENZOTRIAZOLE DERIVATIVES TETHERED WITH ISONIAZID FOR ANTIFUNGAL ACTIVITY. International Journal of Current Pharmaceutical Research, 14(4), 86-88. [Link]
  • Sanna, G., Ibba, R., Piras, S., Carta, A., & Loddo, R. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 46-57. [Link]
  • Ramani, P., Daniel, K., Daniel, V., & Jain, S. K. (2023). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion, 3(3), 318–328. [Link]
  • Ramani, P., Daniel, K., Daniel, V., & Jain, S. K. (2023). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion, 3(3), 318–328. [Link]
  • Dabhade, P. S., & Jain, N. P. (2013). Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(17), 29-34. [Link]
  • Zhang, J., Wang, Y., Li, Y., Wang, L., & Li, J. (2013). Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. Bioorganic & Medicinal Chemistry, 21(12), 3465–3471. [Link]
  • Ibba, R., Piras, S., Sanna, G., Carta, A., & Loddo, R. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 662850. [Link]
  • Shah, J. J., & Mohanraj, K. (2014). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Indian Journal of Pharmaceutical Sciences, 76(4), 349–354. [Link]
  • Bandi, S., Parekh, N., & Bhadra, M. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Apoptosis, 22(6), 786–799. [Link]
  • Dabhade, P.S., & Jain, N.P. (2013). Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(17), 29-34. [Link]
  • Khabnadideh, S., Rezaei, Z., Pakshir, K., Hossaini, Z., & Amiri, F. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences, 7(2), 65–72. [Link]
  • Khabnadideh, S., Rezaei, Z., Pakshir, K., Hossaini, Z., & Amiri, F. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences, 7(2), 65-72. [Link]
  • Wang, Y., et al. (2022). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. RSC Medicinal Chemistry, 13(8), 1017-1025. [Link]
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • Kumar, A., Sharma, S., & Kumar, R. (2018). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 18(16), 1365–1386. [Link]
  • Sanna, G., Ibba, R., Piras, S., Carta, A., & Loddo, R. (2021).
  • Shah, J. J., & Mohanraj, K. (2014). Scheme for synthesis of 5-substituted benzotriazole amides (4a-c).
  • Li, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1186358. [Link]
  • Weiss, A., & Segal, E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50732. [Link]
  • Zhao, B., & Li, B. (1999). Synthesis process of carboxyl benzotriazole.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Sanna, G., Ibba, R., Piras, S., Carta, A., & Loddo, R. (2021).
  • Tonelli, M., Cilibrizzi, A., Tasso, B., Novelli, F., Boido, V., Sparatore, F., ... & Loddo, R. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl) phenoxy]-2, 2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & medicinal chemistry, 23(22), 7259-7270. [Link]
  • Ellinghaus, H. (2021, September 27).
  • Verma, A., Kumar, D., & Singh, R. K. (2021). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Anti-cancer agents in medicinal chemistry, 21(14), 1845–1856. [Link]
  • Singh, A., et al. (2011). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. International Journal of Research in Pharmacy and Chemistry, 1(4), 1110-1112. [Link]
  • ResearchGate. (n.d.). Tubulin polymerization inhibition of the tested compounds.
  • Verma, A., Kumar, D., & Singh, R. K. (2021). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity.
  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • Bashir, H., et al. (2020). Synthesis of benzotriazole derivatives. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 8(3), 133-139. [Link]
  • Verma, A., Kumar, D., & Singh, R. K. (2021). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. PubMed. [Link]
  • Shah, J. J., & Mohanraj, K. (2014). Scheme for synthesis of 5-substituted benzotriazole alkyl amines/alkyl ethers (7a-7c, 8a).
  • ResearchGate. (n.d.). Minimal Inhibitory Concentration (MIC) in M of Compounds Against Tested Fungal Strains by Turbidometric Method.

Sources

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed synthetic protocol, and explore its established and potential applications in drug discovery, with a particular focus on its role as a selective agonist for the G-protein-coupled receptor GPR109b. This document is intended to serve as a valuable resource for researchers and drug development professionals working with benzotriazole scaffolds and related heterocyclic systems.

Introduction: The Benzotriazole Moiety as a Privileged Structure

The benzotriazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of numerous benzotriazole-containing compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[2][3] The unique electronic and structural features of the benzotriazole ring system allow for diverse interactions with biological macromolecules, making it an attractive starting point for the design of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[4]
Molecular Weight 177.16 g/mol [5]
Appearance Off-white to light brown solid[5]
Melting Point >250 °C[5]
pKa (Predicted) 3.51 ± 0.30[5]
CAS Number 305381-67-3[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The general strategy involves the formation of the benzotriazole ring system followed by N-methylation. Below is a detailed experimental protocol adapted from established methods for the synthesis of benzotriazole-5-carboxylic acid and subsequent N-alkylation.[1][6]

Synthesis Workflow

Synthesis_Workflow A 3,4-Diaminobenzoic acid B Benzotriazole-5-carboxylic acid A->B Diazotization (NaNO₂, Acetic Acid) C This compound B->C N-Methylation (Methylating Agent, Base)

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of Benzotriazole-5-carboxylic acid [1]

  • In a suitable reaction vessel, suspend 3,4-diaminobenzoic acid (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in water and add it portion-wise to the cooled suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • The resulting precipitate, benzotriazole-5-carboxylic acid, is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-Methylation of Benzotriazole-5-carboxylic acid

  • Suspend benzotriazole-5-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the suspension and stir for 30 minutes at room temperature.

  • Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.

  • The precipitated product, this compound, is collected by vacuum filtration.

  • Wash the solid with water and dry under vacuum. Recrystallization from an appropriate solvent may be necessary for further purification.

Applications in Drug Discovery and Development

The benzotriazole scaffold is a cornerstone in the development of new therapeutic agents. This compound, in particular, holds promise due to the biological activities associated with its structural class.

Selective Agonism of GPR109b

A significant finding in the study of 1-substituted benzotriazole-5-carboxylic acids is their identification as the first selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b.[7][8] GPR109b is a low-affinity receptor for niacin and is implicated in metabolic regulation.[9] The selectivity of these compounds for GPR109b over the highly homologous GPR109a is a key feature, suggesting the potential for developing drugs with improved side-effect profiles for metabolic disorders.[7] While specific data for the 1-methyl derivative is not extensively published, the general activity of the 1-alkyl series provides a strong rationale for its investigation in this context.

GPR109b_Agonism Ligand 1-Methyl-1H-1,2,3-benzotriazole- 5-carboxylic acid Receptor GPR109b Receptor Ligand->Receptor Binds and Activates Effect Downstream Signaling (e.g., cAMP modulation) Receptor->Effect Initiates Therapeutic Potential Therapeutic Effect (Metabolic Regulation) Effect->Therapeutic

Caption: Proposed mechanism of action as a GPR109b agonist.

Antimicrobial and Antifungal Potential

Benzotriazole derivatives have a well-documented history of antimicrobial and antifungal activity.[2][10][11] The incorporation of the benzotriazole nucleus into various molecular frameworks has been a successful strategy in the discovery of new anti-infective agents. The specific substitution pattern on the benzotriazole ring can significantly influence the spectrum and potency of its antimicrobial effects. While specific studies on the antimicrobial properties of this compound are limited, its structural similarity to other active benzotriazoles suggests that it is a candidate for antimicrobial screening programs.

Characterization and Analytical Techniques

The unambiguous identification and purity assessment of this compound are crucial for its use in research. Standard analytical techniques for its characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the carboxylic acid proton.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum of the parent compound, 5-methyl-1H-benzotriazole, shows a molecular ion peak corresponding to its molecular weight.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery. Its role as a selective agonist of GPR109b highlights a promising avenue for the development of novel therapeutics for metabolic diseases. Furthermore, the broader antimicrobial and antifungal activities of the benzotriazole scaffold suggest that this compound may also serve as a valuable lead in the search for new anti-infective agents. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important molecule in their scientific endeavors.

References

  • Semple, G., et al. (2006). 1-Alkyl-benzotriazole-5-carboxylic acids are highly selective agonists of the human orphan G-protein-coupled receptor GPR109b. Journal of Medicinal Chemistry, 49(4), 1227–1230.
  • NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. In NIST Chemistry WebBook.
  • Siddiqui, N., et al. (2013). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Journal of the Serbian Chemical Society, 78(10), 1469-1478.
  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869–9874.
  • Aggarwal, N., et al. (2023). Manifestation of Antimicrobial Activities: Benzotriazole. AIP Conference Proceedings, 2854(1), 020005.
  • ChemicalBook. (n.d.). Benzotriazole-5-carboxylic acid synthesis.
  • ChemicalBook. (n.d.). This compound.
  • Khan, I., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. ACS Omega.
  • LookChem. (n.d.). Methyl 1H-1,2,3-benzotriazole-5-carboxylate.
  • Google Patents. (n.d.). CN101029031A - Synthesis process of carboxyl benzotriazole.
  • Gangurde, A. B., et al. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6.
  • Semple, G., et al. (2009). 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids are highly potent agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 19(15), 4207–4209.
  • Ochal, Z., et al. (2013). Synthesis and in vitro Antibacterial Activity of 5-Halogenomethylsulfonyl-Benzimidazole and Benzotriazole Derivatives. Medicinal Chemistry, 9(8), 1129-1136.
  • Šimelis, T., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Pharmaceuticals, 14(10), 987.
  • Ahmed, K., et al. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 30(11), 557–562.

Sources

Introduction: Unveiling a Versatile Heterocyclic Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Benzotriazol-1-yl)acetic Acid: Synthesis, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

2-(Benzotriazol-1-yl)acetic acid, a significant derivative of the benzotriazole heterocyclic system, holds the molecular formula C8H7N3O2. Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid . This compound has garnered considerable attention within the scientific community, not as an end-product for direct therapeutic use, but as a pivotal intermediate and a versatile scaffold in the synthesis of a wide array of functional molecules. Its unique structural features, combining the aromatic stability of the benzotriazole ring with the reactivity of a carboxylic acid group, make it a valuable building block in medicinal chemistry, materials science, and industrial applications. This guide provides a comprehensive overview of its synthesis, key properties, and diverse applications, with a focus on its role in drug discovery and development. Benzotriazole and its derivatives are recognized for their broad pharmacological potential and structural flexibility, making them a subject of continuous research[1].

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of 2-(benzotriazol-1-yl)acetic acid is essential for its effective application in research and synthesis.

PropertyValueSource
IUPAC Name 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Appearance White to off-white crystalline powderGeneral Knowledge
Melting Point 214-217 °C
Solubility Slightly soluble in water, soluble in organic solvents like ethanol and DMF.General Knowledge

Core Synthesis Pathways

The synthesis of 2-(benzotriazol-1-yl)acetic acid is typically achieved through a multi-step process. The most common and efficient route involves the initial formation of the benzotriazole ring, followed by N-alkylation.

Part 1: Synthesis of the Benzotriazole Scaffold

The foundational step is the synthesis of 1H-benzotriazole from o-phenylenediamine. This reaction is a classic example of diazotization followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 1H-Benzotriazole

  • Dissolution of Starting Material: In a suitable reaction vessel, dissolve o-phenylenediamine (1 mole) in a mixture of glacial acetic acid (2 moles) and water. Gentle warming may be required to achieve a clear solution[2].

  • Cooling: Cool the solution to 5°C in an ice bath.

  • Diazotization: Prepare a cold solution of sodium nitrite (1.09 moles) in water. Add this solution to the o-phenylenediamine solution all at once with stirring. The temperature of the reaction mixture will rise rapidly to 70-80°C[2].

  • Cyclization and Precipitation: Allow the reaction mixture to stand and cool. As it cools, the benzotriazole will separate. Further cooling in an ice bath will solidify the product[2].

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude benzotriazole can be purified by vacuum distillation or recrystallization from benzene to yield a colorless solid[2].

Part 2: N-Alkylation to Yield 2-(Benzotriazol-1-yl)acetic Acid

The second part of the synthesis involves the N-alkylation of the newly formed benzotriazole. This is typically achieved by reacting it with an ethyl ester of chloroacetic acid, followed by hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Synthesis of 2-(Benzotriazol-1-yl)acetic Acid

  • Esterification: In a reaction flask, dissolve 1H-benzotriazole (0.1 M) in acetone. Add ethyl chloroacetate (0.1 M) and anhydrous potassium carbonate (a slight excess) to the solution. Stir the mixture at room temperature for 10 hours.

  • Isolation of the Ester: Remove the solvent under reduced pressure. The resulting solid mass is ethyl 2-(1H-benzotriazol-1-yl)acetate. This intermediate can be purified by recrystallization. A similar procedure using sodium hydroxide in ethanol has also been reported[3].

  • Hydrolysis: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing the ester with a solution of sodium hydroxide in water or ethanol, followed by acidification with a mineral acid (e.g., HCl) to precipitate the 2-(benzotriazol-1-yl)acetic acid.

  • Purification: The final product can be purified by recrystallization from a suitable solvent like ethanol or water to obtain a pure crystalline solid.

Synthesis_Workflow cluster_part1 Part 1: Benzotriazole Synthesis cluster_part2 Part 2: N-Alkylation & Hydrolysis A o-Phenylenediamine B Diazotization (NaNO2, Acetic Acid) A->B Step 1 C Intramolecular Cyclization B->C Spontaneous D 1H-Benzotriazole C->D Step 2 E 1H-Benzotriazole F N-Alkylation (Ethyl Chloroacetate, Base) E->F G Ethyl 2-(benzotriazol-1-yl)acetate F->G H Hydrolysis (NaOH, then HCl) G->H I 2-(Benzotriazol-1-yl)acetic Acid H->I

General workflow for the synthesis of 2-(benzotriazol-1-yl)acetic acid.

Key Applications and Mechanistic Insights

2-(Benzotriazol-1-yl)acetic acid and its parent compound, benzotriazole, have found utility in several industrial and research applications.

Corrosion Inhibition

Benzotriazole and its derivatives are renowned corrosion inhibitors, especially for copper and its alloys[4]. The mechanism of inhibition involves the formation of a protective film on the metal surface. The nitrogen atoms in the triazole ring donate lone pairs of electrons to the vacant d-orbitals of copper atoms, leading to the formation of a strong chemisorbed layer[5]. This protective layer is a polymeric complex of Cu(I)-BTA, which is insoluble and acts as a physical barrier, preventing corrosive agents from reaching the metal surface[5][6]. The presence of the acetic acid group in 2-(benzotriazol-1-yl)acetic acid can enhance its solubility and potentially modulate the properties of the protective film.

Corrosion_Inhibition cluster_surface Copper Surface Cu Cu atoms Film Protective Cu-BTA Film Cu->Film Forms BTA 2-(Benzotriazol-1-yl)acetic Acid BTA->Cu Chemisorption via N atoms Corrosive Corrosive Agents (O2, H2O, Cl-) Corrosive->Film Blocked

Mechanism of corrosion inhibition by 2-(benzotriazol-1-yl)acetic acid.
UV Stabilization

Benzotriazole derivatives are widely used as UV stabilizers in plastics and coatings to prevent degradation from exposure to sunlight[7][8]. The benzotriazole moiety is a potent chromophore that absorbs UV radiation in the 300-400 nm range[9]. The absorbed energy is then dissipated as heat through a process of excited-state intramolecular proton transfer (ESIPT), which involves tautomerization of the benzotriazole ring[8]. This rapid, reversible process allows the molecule to return to its ground state without undergoing photochemical degradation, thus protecting the polymer matrix[8].

A Scaffold in Drug Discovery and Medicinal Chemistry

Perhaps the most significant application of 2-(benzotriazol-1-yl)acetic acid for the target audience is its role as a versatile scaffold in drug discovery. The benzotriazole nucleus is considered a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets[1]. The carboxylic acid handle of 2-(benzotriazol-1-yl)acetic acid provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Numerous studies have demonstrated that derivatives of 2-(benzotriazol-1-yl)acetic acid possess a wide range of pharmacological activities, including:

  • Antimicrobial Activity: Amide derivatives, synthesized by coupling 2-(benzotriazol-1-yl)acetic acid with various amino acids and other amines, have shown promising antibacterial and antifungal activities[10]. These compounds have been screened against a panel of pathogenic bacteria and fungi, with some derivatives exhibiting activity comparable to standard drugs. The antimicrobial potential of benzotriazole derivatives is a significant area of research, with studies exploring their efficacy against resistant strains[11][12].

  • Anticonvulsant Activity: Hydrazide derivatives of 2-(benzotriazol-1-yl)acetic acid have been synthesized and evaluated for their anticonvulsant properties, with some compounds showing significant activity in preclinical models.

  • Anticancer Activity: The benzotriazole scaffold has been incorporated into molecules designed as anticancer agents[13][14]. The ability to readily derivatize 2-(benzotriazol-1-yl)acetic acid makes it a valuable starting material for creating novel compounds for cancer research.

The general strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which can then be reacted with a variety of nucleophiles to generate a library of compounds for biological screening.

Experimental Protocol: Synthesis of [(1H-Benzotriazol-1-yl)acetyl)amino]acetic Acid Derivatives

  • Activation of the Carboxylic Acid: Convert 2-(benzotriazol-1-yl)acetic acid to its acid chloride by reacting it with thionyl chloride in an inert solvent like chloroform, with a catalytic amount of DMF.

  • Amide Coupling: React the resulting 1H-benzotriazol-1-ylacetyl chloride with an appropriate amino acid (e.g., glycine, alanine) in a suitable solvent like benzene and reflux for several hours.

  • Isolation and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by recrystallization, to yield the desired amide derivative.

  • Characterization: The structure of the synthesized derivatives is confirmed using spectroscopic methods such as FT-IR, 1H-NMR, and mass spectrometry.

Conclusion: A Compound of Enduring Significance

2-(Benzotriazol-1-yl)acetic acid is a compound of considerable importance in both industrial and academic research. While its direct applications are notable, its primary value lies in its role as a versatile and highly adaptable building block. For researchers in drug development, it offers a readily accessible scaffold for the synthesis of novel compounds with a wide spectrum of potential therapeutic activities. The continued exploration of benzotriazole chemistry promises to yield new discoveries and applications, solidifying the place of 2-(benzotriazol-1-yl)acetic acid as a key molecule in the advancement of science and technology.

References

  • A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. (2025).
  • Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition. (2025). Tenger Chemical. [Link]
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
  • Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]
  • Benzotriazole as a Corrosion Inhibitor for Immersed Copper. (1973). Corrosion. [Link]
  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel
  • Inhibition Mechanism of Benzotriazole in Copper Chemical Mechanical Planariz
  • SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACET. International Journal of Drug Development and Research. [Link]
  • Benzotriazole-An effective corrosion inhibitor for copper alloys. a1349-Benzotriazole-An effective corrosion inhibitor for copper alloys.indd. [Link]
  • Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. [Link]
  • Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)
  • Synthesis, characterization and antimicrobial activity studies of 5-(2-(5- benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-. (2014). Prime Scholars. [Link]
  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PubMed Central. [Link]
  • Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Research Journal of Pharmacy and Technology. [Link]
  • Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] acetic acid Derivatives.
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. [Link]
  • 1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]
  • Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evalu
  • Synthesis of benzotriazole derivatives. Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). [Link]
  • Benzotriazole UV Absorber. Tintoll. [Link]
  • Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. (2025).

Sources

Methodological & Application

The Strategic Utility of 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Chemical Innovation

1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic building block of increasing importance in the landscape of organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its rigid benzotriazole core, combined with the reactive carboxylic acid functionality, provides a unique scaffold for the construction of complex molecular architectures. The presence of the N-methyl group at the 1-position not only influences the electronic properties of the aromatic system but also blocks one of the potential sites of reactivity, thereby offering regiochemical control in subsequent transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The benzotriazole moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[1] Derivatives of benzotriazole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The strategic placement of the carboxylic acid group at the 5-position provides a convenient handle for the introduction of diverse substituents and the construction of amide linkages, which are fundamental in peptide and medicinal chemistry.

Core Applications in Organic Synthesis

The utility of this compound in organic synthesis can be broadly categorized into two main areas: its role as a versatile synthetic intermediate and its use as a core scaffold in the design of bioactive molecules.

A Precursor to Activated Acylating Agents: The Synthesis of 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl Chloride

One of the most powerful applications of a carboxylic acid is its conversion to a more reactive acylating agent, such as an acid chloride. This transformation dramatically enhances the electrophilicity of the carbonyl carbon, facilitating reactions with a wide range of nucleophiles. 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride is a key intermediate for the synthesis of amides, esters, and other carbonyl derivatives.

Mechanistic Rationale: The conversion of a carboxylic acid to an acid chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This process is highly efficient and drives the reaction to completion.

G cluster_synthesis Synthesis of 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl Chloride CarboxylicAcid 1-Methyl-1H-1,2,3-benzotriazole- 5-carboxylic acid Intermediate Chlorosulfite Intermediate CarboxylicAcid->Intermediate + SOCl₂ ThionylChloride SOCl₂ AcidChloride 1-Methyl-1H-1,2,3-benzotriazole- 5-carbonyl chloride Intermediate->AcidChloride - SO₂ Byproducts SO₂ + HCl Intermediate->Byproducts - HCl

Diagram 1: Synthesis of the reactive acid chloride intermediate.

Protocol 1: Synthesis of 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl Chloride

This protocol details the conversion of the carboxylic acid to its corresponding acid chloride, a versatile intermediate for subsequent reactions.[4]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask with reflux condenser and drying tube (e.g., CaCl₂)

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (3-5 equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent like toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for neat thionyl chloride) and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated.

  • Product: The resulting solid residue is 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride, which is typically used in the next step without further purification due to its moisture sensitivity.

Expert Insight: The use of a drying tube is critical to prevent the hydrolysis of both thionyl chloride and the resulting acid chloride product back to the carboxylic acid. The complete removal of excess thionyl chloride is also important as it can interfere with subsequent reactions.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of amide bonds is a cornerstone of synthetic chemistry, particularly in the construction of peptides and pharmaceuticals. This compound, either directly or via its acid chloride, serves as an excellent precursor for the synthesis of a diverse range of amides.

Protocol 2: Amide Synthesis from 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl Chloride (Conventional and Microwave-Assisted Methods)

This protocol provides two effective methods for the synthesis of N-substituted-1-methyl-1H-1,2,3-benzotriazole-5-carboxamides.[4][5]

Materials:

  • 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride (from Protocol 1)

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., benzene, toluene, or DMF)

  • Base (e.g., triethylamine or pyridine, 1.2 equivalents)

  • Round-bottom flask with reflux condenser (for conventional heating)

  • Microwave reactor vial (for microwave-assisted synthesis)

  • Standard work-up and purification reagents

Procedure A: Conventional Heating

  • Reaction Setup: Dissolve the amine (1.1 equivalents) and base (1.2 equivalents) in an anhydrous aprotic solvent in a round-bottom flask.

  • Addition of Acid Chloride: Add a solution of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride (1.0 equivalent) in the same solvent dropwise to the amine solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove any precipitated salts. Wash the filtrate with dilute acid (e.g., 1N HCl) and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Procedure B: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave reactor vial, combine the amine (1.1 equivalents), base (1.2 equivalents), and a solution of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride (1.0 equivalent) in a microwave-compatible solvent (e.g., DMF).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150°C) for a short period (e.g., 5-20 minutes).

  • Work-up and Purification: After cooling, perform the same work-up and purification as described for the conventional method.

MethodTypical Reaction TimeTypical YieldAdvantages
Conventional Heating2-6 hours65-80%Standard laboratory equipment
Microwave-Assisted5-20 minutes80-95%Rapid reaction times, often higher yields, cleaner reactions

Table 1: Comparison of conventional and microwave-assisted amide synthesis.[4][5]

Protocol 3: Direct Amide Coupling using HATU

This protocol describes the direct formation of an amide bond from this compound using the coupling reagent HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]).[6][7]

G cluster_coupling General Workflow for HATU-Mediated Amide Coupling Start Dissolve Carboxylic Acid, HATU, and Base in DMF Activate Stir for 15-30 min (Activation) Start->Activate AddAmine Add Amine Activate->AddAmine React Stir for 1-4 hours (Amide Formation) AddAmine->React Workup Aqueous Work-up and Extraction React->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Pure Amide Purify->Product

Diagram 2: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 equivalent)

  • Primary or secondary amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Application as a Scaffold in Medicinal Chemistry

The rigid, planar structure of the benzotriazole ring system, combined with its hydrogen bonding capabilities, makes it an attractive scaffold for the design of molecules that can interact with biological targets such as enzymes and receptors.

Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The benzotriazole scaffold has been successfully employed in the development of potent kinase inhibitors.[8] The 1-methyl-1H-1,2,3-benzotriazole-5-carboxamide core can be elaborated with various substituents to optimize binding to the ATP-binding pocket of specific kinases. The N-methyl group can serve to orient substituents in a specific manner to enhance binding affinity and selectivity.

Antiviral Agents

Derivatives of benzotriazole have shown promising activity against a range of viruses.[2][9] The ability of the benzotriazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is key to its antiviral properties. By synthesizing libraries of amides derived from this compound, researchers can explore the structure-activity relationships (SAR) and identify compounds with potent and selective antiviral activity. The 1-methyl group can influence the overall lipophilicity and metabolic stability of the molecule, which are critical parameters for drug development.

Conclusion: A Building Block with Broad Potential

This compound is a valuable and versatile building block in organic synthesis. Its ability to be readily converted into highly reactive acylating agents or to be directly coupled with amines provides a robust platform for the synthesis of a wide array of complex molecules. Its inherent biological relevance as a privileged scaffold further enhances its importance in the field of drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this powerful synthetic tool in their own research and development endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • BenchChem. (2025).
  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry.
  • Bretner, M., et al. (2005).
  • ResearchGate. (2025). Examples of coupling agents for amide bond formation with benzotriazole-like structures.
  • ResearchGate. (2014). Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2025). Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings.
  • ResearchGate. (2025). Synthesis and In Vitro Evaluation of the Anti-Viral Activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides.
  • Semantic Scholar. (n.d.).
  • NIH. (n.d.).
  • PubMed. (n.d.). Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. PubMed.
  • UniCA IRIS. (2021).
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • PubMed. (2017).
  • MDPI. (n.d.).
  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.
  • Journal of the Chilean Chemical Society. (n.d.). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Journal of the Chilean Chemical Society.
  • Scribd. (n.d.). 1.1.
  • NIH. (n.d.).
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Fisher Scientific.
  • Santa Cruz Biotechnology. (n.d.). Methyl 1H-1,2,3-benzotriazole-5-carboxylate | CAS 113053-50-2. Santa Cruz Biotechnology.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.

Sources

Application Notes & Protocols: 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals on the application of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid (MBC) as a high-performance corrosion inhibitor. These notes detail the underlying mechanisms, provide robust experimental protocols for evaluation, and discuss practical considerations for its use in protecting various metallic substrates, particularly copper and steel. The methodologies described herein are designed to be self-validating, ensuring reproducibility and accuracy by correlating electrochemical data with surface analysis.

Introduction: The Rationale for MBC in Corrosion Science

The mitigation of metallic corrosion is a critical objective in materials science and engineering to prevent structural failure and economic loss.[1] Organic heterocyclic compounds are a cornerstone of corrosion inhibition strategies, with benzotriazole (BTA) and its derivatives being particularly renowned for their efficacy on copper and its alloys.[1][2][3][4] this compound (MBC) is an advanced derivative engineered for superior performance.

The MBC molecule enhances the classic BTA structure with two key functional groups: a methyl group at the N1 position and a carboxylic acid group at the C5 position. This strategic functionalization is intended to overcome some limitations of traditional BTA. The carboxylic acid group can improve solubility in aqueous systems and provides a strong, secondary anchoring point to the metal surface or its native oxide layer. Concurrently, the methyl group increases the hydrophobicity of the resulting protective film, thereby augmenting its barrier properties against corrosive species. This dual-functionality suggests a more persistent and robust inhibitory action compared to simpler BTA analogs.

Mechanism of Inhibition: A Multi-Faceted Protective Action

The efficacy of MBC as a corrosion inhibitor stems from a synergistic combination of adsorption processes and barrier film formation. A thorough understanding of these pathways is essential for optimizing its application and interpreting experimental results.

  • Initial Adsorption: The inhibition process begins with the adsorption of MBC molecules onto the metal surface. This can involve both physisorption (electrostatic interactions) and chemisorption.

  • Chemisorption and Complex Formation: The primary protective mechanism is chemisorption, a process well-documented for BTA derivatives.[1][3] The lone pair electrons on the nitrogen atoms of the triazole ring coordinate with the vacant d-orbitals of surface metal atoms (e.g., Cu, Fe), forming strong, coordinate covalent bonds.[5][6] This interaction leads to the formation of a sparingly soluble, polymeric metal-MBC complex on the surface.[1][6]

  • Barrier Film Assembly: The chemisorbed layer self-assembles into a dense, passivating film. The methyl groups orient away from the surface, creating a hydrophobic barrier that repels water and corrosive ions (e.g., Cl⁻). The carboxylic acid moiety can further stabilize this film through intermolecular hydrogen bonding and by ionically or covalently bonding with the surface metal oxides, creating a more resilient and strongly adhered protective layer. This multi-point attachment and hydrophobic shield significantly impede both anodic and cathodic corrosion reactions.

InhibitionMechanism cluster_solution Aqueous Corrosive Medium cluster_interface Metal-Solution Interface cluster_film Protective Film Formation MBC MBC Molecule in Solution (C₈H₇N₃O₂) Chemisorption Chemisorption (N-Metal Coordinate Bonds + COOH-Oxide Interaction) MBC->Chemisorption Adsorption & Complexation Ions Corrosive Ions (e.g., Cl⁻, H₂O) Metal Metal Substrate (e.g., Copper, Steel) Ions->Metal Corrosion Attack Barrier Dense Hydrophobic Barrier (Self-Assembled Polymeric Film) Chemisorption->Barrier Self-Assembly Barrier->Metal Protection ElectrochemicalWorkflow Prep 1. WE Preparation (Grind, Polish, Clean) OCP 2. OCP Stabilization (Immerse in test solution, monitor E vs. t for ~1 hr) Prep->OCP EIS 3. Electrochemical Impedance Spectroscopy (EIS) (100 kHz to 10 mHz, 10 mV amplitude at OCP) OCP->EIS PDP 4. Potentodynamic Polarization (PDP) (Scan from -250 mV to +250 mV vs. OCP at 0.5 mV/s) EIS->PDP Analysis 5. Data Analysis & IE% Calculation (Fit EIS data, Tafel extrapolation of PDP curves) PDP->Analysis

Sources

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Coordination Chemistry of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Abstract: This document provides a detailed technical guide on the use of this compound (MBTA-5-COOH) as a versatile ligand in coordination chemistry. We explore its synthesis, physicochemical properties, and diverse coordination behavior. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols for the synthesis of the ligand and its application in the construction of metal-organic frameworks (MOFs). By elucidating the causal relationships behind experimental choices, this note serves as a practical resource for designing novel coordination complexes, MOFs, and other advanced materials with tailored properties for applications in catalysis, sensing, and materials science.

Introduction: The Unique Potential of MBTA-5-COOH in Coordination Chemistry

This compound is a bifunctional organic ligand that presents a compelling scaffold for the design of coordination complexes and metal-organic frameworks (MOFs). Its structure is unique for several key reasons:

  • Defined Coordination Vector: The methylation at the N1 position of the triazole ring prevents the tautomerism observed in its parent compound, 1H-benzotriazole-5-carboxylic acid. This structural rigidity locks the primary N-donor site to the N3 position, offering greater predictability and control in the assembly of supramolecular architectures.

  • Dual Functionality: The ligand possesses two distinct coordination sites: the nitrogen atom at the N3 position of the triazole ring and the oxygen atoms of the carboxylate group.[1] This dual-donor capability allows it to act as a versatile linker, capable of forming complexes with diverse dimensionalities and topologies.

  • Tunable Properties: The aromatic benzotriazole core provides thermal stability and can participate in π-π stacking interactions, while the carboxylate group is a strong hydrogen bond acceptor.[2] These features are crucial for constructing robust frameworks with specific chemical functionalities for applications ranging from catalysis to gas storage and sensing.[2][3][4]

This guide will detail the synthesis of MBTA-5-COOH, explore its coordination potential, and provide a general protocol for its use in the solvothermal synthesis of metal-organic frameworks.

Ligand Synthesis and Physicochemical Properties

The synthesis of MBTA-5-COOH is a multi-step process that begins with a commercially available precursor, 4-amino-3-nitrobenzoic acid.[5] The process involves methylation of the amino group, reduction of the nitro group, cyclization to form the triazole ring, and final hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis Workflow

cluster_synthesis Synthesis of this compound start 4-amino-3-nitrobenzoic acid step1 Methylation start->step1 intermediate1 Methyl 4-methylamino-3-nitrobenzoate step1->intermediate1 step2 Nitro Reduction intermediate1->step2 intermediate2 Methyl 3-amino-4-methylaminobenzoate step2->intermediate2 step3 Cyclization (Diazotization) intermediate2->step3 intermediate3 Methyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate step3->intermediate3 step4 Ester Hydrolysis intermediate3->step4 end_product This compound step4->end_product

Caption: Multi-step synthesis of MBTA-5-COOH from 4-amino-3-nitrobenzoic acid.

Physicochemical Data
PropertyValueReference
Molecular Formula C₈H₇N₃O₂[5]
Molecular Weight 177.16 g/mol [5]
Appearance Off-white to light brown solid[5]
Melting Point >250 °C[5]
pKa (Predicted) 3.51 ± 0.30[5]
CAS Number 305381-67-3[5]

Coordination Chemistry of MBTA-5-COOH

The predictable N-methylation at the N1 position makes MBTA-5-COOH an excellent candidate for rational design in coordination chemistry. Unlike the parent 1H-benzotriazole, which exists in two tautomeric forms, MBTA-5-COOH has a fixed structure, directing metal coordination primarily through the N3 nitrogen and the carboxylate group.[6][7]

The carboxylate group can adopt several coordination modes—monodentate, chelating, or bridging—while the N3 atom typically acts as a monodentate donor. This versatility allows the ligand to bridge multiple metal centers, facilitating the formation of one-, two-, or three-dimensional coordination polymers and MOFs. The specific outcome is highly dependent on the choice of metal ion, the solvent system, temperature, and the presence of ancillary ligands or counter-ions.[8]

Potential Coordination Modes

Caption: Potential coordination sites of the MBTA-5-COOH ligand with metal centers.

Applications in Materials Science

The robust and versatile nature of benzotriazole-carboxylate ligands makes them ideal for constructing functional materials.

  • Metal-Organic Frameworks (MOFs): The ability to form porous, crystalline structures makes these ligands highly valuable in MOF chemistry.[2] MOFs based on the parent benzotriazole-5-carboxylate have demonstrated significant promise as electrocatalysts for the oxygen evolution reaction (OER), a critical process for water splitting.[9] Furthermore, flexible MOFs using this ligand type have been developed for applications in atmospheric water harvesting and dehumidification due to their dynamic structural responses to water vapor.[10]

  • Luminescent Sensors: Zinc complexes of benzotriazole derivatives are known to exhibit luminescence, which can be quenched or enhanced by the presence of specific analytes. A Zn(II) coordination polymer with benzotriazole-5-carboxylic acid has been reported as a highly selective and sensitive luminescent sensor for phosphate and Cu²⁺ ions in aqueous media.[6]

  • Corrosion Inhibition: Benzotriazole derivatives are well-established as effective corrosion inhibitors, particularly for copper and its alloys.[2] Incorporation of these ligands into coordination polymers or surface coatings can create protective layers on metal surfaces.

Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 5.1: Synthesis of this compound (MBTA-5-COOH)

This protocol is adapted from established synthetic routes for similar compounds.[5]

Materials:

  • 4-amino-3-nitrobenzoic acid

  • Dimethyl sulfate (Caution: Highly toxic and carcinogenic)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrazine hydrate or Hydrogen gas (H₂)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Methylation: Dissolve 4-amino-3-nitrobenzoic acid in a suitable solvent like methanol. Add a base such as sodium hydroxide. Slowly add dimethyl sulfate dropwise at a controlled temperature (e.g., 0-5 °C). Allow the reaction to stir at room temperature until completion (monitor by TLC). The product is methyl 4-methylamino-3-nitrobenzoate.

    • Rationale: Methylation of the more nucleophilic amino group is achieved under basic conditions. Using the methyl ester of the starting material or performing esterification first can protect the carboxylic acid.

  • Nitro Reduction: Disperse the intermediate from Step 1 and a catalytic amount of 10% Pd/C in methanol. Add hydrazine hydrate dropwise or bubble hydrogen gas through the solution under pressure. The reaction is exothermic and should be cooled. Monitor the reaction by TLC until the starting material is consumed. Filter the mixture through Celite to remove the catalyst. The filtrate contains methyl 3-amino-4-methylaminobenzoate.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting the ester functionality.

  • Cyclization (Diazotization): Dissolve the resulting diamine in dilute hydrochloric acid and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 1-2 hours. The product, methyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate, will precipitate.

    • Rationale: The adjacent amino groups are converted into a triazole ring via diazotization of one amine followed by intramolecular cyclization.

  • Ester Hydrolysis: Suspend the methyl ester from Step 3 in an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the solid dissolves and the reaction is complete (monitor by TLC). Cool the solution and acidify with concentrated HCl to a pH of ~2-3. The final product, this compound, will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 5.2: General Solvothermal Synthesis of a Zn-MBTA MOF

This is a representative protocol for exploring the synthesis of new MOFs. Ratios, solvent, temperature, and time should be systematically varied for optimization.

Materials:

  • This compound (MBTA-5-COOH)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclaves

Procedure:

  • Preparation of Solutions: In a 20 mL scintillation vial, dissolve MBTA-5-COOH (e.g., 0.1 mmol, 17.7 mg) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol, 29.7 mg) in a solvent mixture, typically DMF/EtOH/H₂O in various ratios (e.g., 5 mL total volume).

    • Rationale: DMF is a high-boiling point polar aprotic solvent that effectively solubilizes the reactants and can also act as a template or modulator during crystal growth. Co-solvents like ethanol and water can alter the polarity and influence the final structure.[8]

  • Solvothermal Reaction: Tightly cap the vial (or seal the autoclave). Place it in a programmable oven. Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) for a set duration (e.g., 24-72 hours).

    • Rationale: Solvothermal synthesis is conducted above the boiling point of the solvent in a closed system. The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of thermodynamically stable framework structures.

  • Cooling and Isolation: Allow the oven to cool slowly to room temperature. Crystalline products, if formed, will be found at the bottom of the vial.

  • Washing and Activation: Carefully decant the mother liquor. Wash the crystals with fresh DMF (3 x 5 mL) followed by a solvent exchange with a more volatile solvent like ethanol or acetone (3 x 5 mL) over 24 hours.

    • Rationale: Washing removes unreacted starting materials and impurities trapped within the pores. Solvent exchange replaces high-boiling point DMF with a low-boiling point solvent, which can be more easily removed during the activation step.

  • Activation: Dry the washed crystals under vacuum at an elevated temperature (e.g., 100-150 °C) to remove the guest solvent molecules from the pores, 'activating' the material for analysis.

  • Characterization: Analyze the product using Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity. Use Thermogravimetric Analysis (TGA) to assess thermal stability and solvent loss. Employ Scanning Electron Microscopy (SEM) to observe crystal morphology.

MOF Synthesis and Characterization Workflow

cluster_workflow General MOF Synthesis & Characterization Workflow reactants Ligand (MBTA-5-COOH) + Metal Salt (e.g., Zn(NO₃)₂) solvothermal Solvothermal Reaction (Sealed Vessel, 80-120 °C) reactants->solvothermal solvent Solvent System (e.g., DMF/EtOH) solvent->solvothermal isolation Cooling & Crystal Isolation solvothermal->isolation washing Washing & Solvent Exchange isolation->washing activation Activation (Vacuum & Heat) washing->activation product Activated MOF Crystals activation->product pxrd PXRD (Crystallinity, Phase Purity) product->pxrd tga TGA (Thermal Stability) product->tga sem SEM (Morphology) product->sem gas_sorption Gas Sorption (Porosity, Surface Area) product->gas_sorption

Caption: A generalized workflow for the synthesis and characterization of a MOF.

Conclusion

This compound is a highly promising ligand for the development of new coordination compounds and functional materials. Its rigid, bifunctional nature provides a level of design predictability that is highly sought after in crystal engineering and materials science. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to exploit the unique properties of this ligand in the creation of novel MOFs, catalysts, and sensors. Future work should focus on systematically exploring its coordination chemistry with a wider range of transition metals and lanthanides to unlock its full potential.

References

  • Perlepes, S. P., Kourgiantakis, M., & Lazaridou, E. (2022). Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. MDPI. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Benzotriazole-5-carboxylic Acid in Advanced Material Science. Pharma & Material Science Insights. [https://www. Ningbo-pharma.com/info/the-role-of-benzotriazole-5-carboxylic-acid-in-advanced-material-science-78440383.html]([Link]. Ningbo-pharma.
  • LookChem. (n.d.).
  • Perlepes, S. P., Kourgiantakis, M., & Lazaridou, E. (2022). Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. MDPI. [Link]
  • Huang, Q., Tang, W., Yang, Y., & Liu, W. (2014). Syntheses, Structures and Properties of a Cobalt(II) and a Cadmium(II) Complex Based on 1-((Benzotriazol-1-yl)methyl)-1H-1,3-imidazole and 1,3-Benzenedicarboxylate Ligands.
  • Xiao, J., Huang, X., Lin, J., Liu, J., & Zhang, L. (2011). Solvent Induced Diverse Dimensional Coordination Assemblies of Cupric Benzotriazole-5-carboxylate: Syntheses, Crystal Structures, and Magnetic Properties. Inorganic Chemistry, 50(12), 5569-5577. [Link]
  • Rachwal, S., & Katritzky, A. R. (2018). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene.
  • Yuan, J., Hou, J., Liu, X., Feng, Y., & Zhang, X. (2020). Optimized trimetallic benzotriazole-5-carboxylate MOFs with coordinately unsaturated active sites as an efficient electrocatalyst for the oxygen evolution reaction. Dalton Transactions, 49(3), 750-756. [Link]
  • Perlepes, S. P., Kourgiantakis, M., & Lazaridou, E. (2019). The “Periodic Table” of 1-methylbenzotriazole: Zinc(II) Complexes. MDPI. [Link]
  • Alieva, G. K., Kadirova, Sh. A., Nuralieva, G. A., & Ashurov, J. M. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. International Journal of Materials and Chemistry, 11(1), 1-9. [Link]
  • University of Limerick. (2025). One Step Further: A Flexible Metal-Organic Framework that Functions as a Dual-Purpose Water Vapor Sorbent. University of Limerick Institutional Repository. [Link]
  • Ahmad, Z., et al. (2022).
  • Küsgens, P., et al. (2009). Industrial applications of metal–organic frameworks. Chemical Society Reviews, 38(5), 1377-1398. [Link]
  • Avhad, K. C., & Upaganlawar, A. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]
  • Suebphanpho, J., et al. (2023). Metallogel Synthesis from Cu(II) Complex with Benzotriazole-5-carboxylic Acid for Enhanced Congo Red Dye Adsorption and Anion Exchange. ACS Omega, 8(42), 39316–39326. [Link]
  • LookChem. (n.d.). Benzotriazole-5-carboxylic acid. LookChem. [Link]

Sources

Application Notes and Protocols for the Use of Benzotriazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzotriazole Scaffold - A Privileged Structure in Drug Discovery

Benzotriazole is a bicyclic heterocyclic compound, featuring a benzene ring fused to a 1,2,3-triazole ring. This deceptively simple architecture has earned it the status of a "privileged scaffold" in medicinal chemistry.[1][2][3] Its chemical stability, synthetic versatility, and unique electronic properties make it an ideal starting point for developing novel therapeutic agents.[4][5][6] The three nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the fused aromatic system facilitates crucial π-π stacking interactions with biological targets like enzymes and receptors.[5][6]

This structural adaptability has led to the discovery of benzotriazole derivatives with a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties.[1][4][5][7][8] Indeed, several compounds incorporating this moiety have reached the market or clinical trials, such as the aromatase inhibitor Vorozole for breast cancer and the antiemetic Alizapride.[4] This guide provides an in-depth exploration of the applications of benzotriazole derivatives in key therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications and Mechanistic Insights

The true power of the benzotriazole scaffold lies in the diversity of biological targets it can be engineered to modulate. By strategically modifying the core structure, medicinal chemists can fine-tune the compound's properties to achieve high potency and selectivity against various diseases.

Anticancer Agents: Targeting Uncontrolled Cell Proliferation

Benzotriazole derivatives have emerged as a highly promising class of anticancer agents, acting through multiple mechanisms to halt tumor growth.[3][4][6]

Mechanism of Action: The primary anticancer mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from dividing.[4] Many potent derivatives achieve this by inhibiting key protein kinases, which are enzymes that regulate cell signaling pathways critical for cancer cell proliferation and survival.[6][9] Notable kinase targets include:

  • Protein Kinase CK2: A constitutively active kinase often overexpressed in cancers. Benzotriazole inhibitors like 4,5,6,7-tetrabromobenzotriazole (TBBt) are highly selective and serve as benchmark compounds in this area.[6][10]

  • Focal Adhesion Kinase (FAK): Involved in cell adhesion, migration, and survival, FAK is a key target for preventing metastasis.[3][4][6]

  • Cyclin-Dependent Kinases (CDKs): These are essential for regulating the cell cycle, and their inhibition by benzotriazole derivatives can halt cancer cell division.[9]

Structure-Activity Relationship (SAR): The anticancer potency of these derivatives is highly dependent on their chemical structure. N-substitution on the triazole ring is a common strategy to enhance activity.[4] Furthermore, substitution on the benzene ring, particularly with halogens like bromine or chlorine, often leads to increased cytotoxicity against cancer cells.[4][10]

cluster_0 Kinase Inhibition by Benzotriazole Derivative BTA_Derivative Benzotriazole Derivative Kinase Protein Kinase (e.g., CK2, FAK) BTA_Derivative->Kinase Binds to ATP pocket Inhibition Kinase->Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate (Active) Downstream_Signaling Cancer Proliferation & Survival Signaling Phosphorylated_Substrate->Downstream_Signaling Inhibition->Phosphorylated_Substrate Blocks Phosphorylation

Caption: Kinase inhibition pathway targeted by benzotriazole derivatives.

Table 1: In Vitro Anticancer Activity of Selected Benzotriazole Derivatives

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
2.1 VX2 (Carcinoma)Tyrosine Kinase3.80 ± 0.75[11]
2.2 MGC (Stomach)Tyrosine Kinase3.72 ± 0.11[11]
2.5 A549 (Lung)Tyrosine Kinase5.47 ± 1.11[11]
TBBt VariousCK2 Inhibition~0.5[6][12]
Compound 6f MRSAAntibacterial4 µg/mL (MIC)[13]
Antiviral Agents: A Barrier Against Viral Replication

The structural features of benzotriazoles make them adept at interfering with viral life cycles, leading to potent antiviral agents against a range of RNA and DNA viruses.[7][14][15]

Mechanism of Action: Benzotriazole derivatives can thwart viral infections at various stages.[7][16] A key mechanism is the inhibition of essential viral enzymes, such as RNA-dependent RNA polymerase (RdRp), which prevents the virus from replicating its genetic material.[15] Other derivatives work at the very early stages of infection by hijacking the viral attachment process, preventing the virus from entering host cells.[7][16] Significant activity has been demonstrated against viruses like Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[7][14][16]

cluster_1 Antiviral Intervention Points Virus Virus Particle Attachment 1. Attachment & Entry Virus->Attachment Host_Cell Host Cell Replication 2. Genome Replication Host_Cell->Replication Attachment->Host_Cell Assembly 3. Assembly & Release Replication->Assembly Assembly->Virus New Virions BTA_1 Benzotriazole Derivative A BTA_1->Attachment Inhibits BTA_2 Benzotriazole Derivative B BTA_2->Replication Inhibits (e.g., RdRp)

Caption: Simplified viral life cycle and points of inhibition.

Structure-Activity Relationship (SAR): The antiviral profile is highly sensitive to the substitution pattern. For instance, studies have shown that N-substituted [4-(benzotriazol-2-yl)phenoxy]alkanoic acids are particularly potent and selective inhibitors of CVB-5.[14] The specific placement of substituents and the nature of the linker can dramatically alter which viruses are affected, allowing for the development of both broad-spectrum and highly selective agents.[17][18]

Antimicrobial Agents: Combating Bacterial and Fungal Pathogens

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Benzotriazole derivatives have shown significant potential in this area, with activity against both bacteria and fungi.[5][9][19]

Mechanism of Action: The antimicrobial action often involves the disruption of the microbial cell membrane, leading to cell lysis and death.[5][9] Other derivatives may interfere with essential enzymatic functions or nucleic acid synthesis within the pathogen.[5]

Structure-Activity Relationship (SAR): Functionalization with halogens or alkyl groups is a proven strategy to enhance antimicrobial potency.[9] Notably, certain derivatives have demonstrated efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), making them valuable candidates for further development.[5][9]

Table 2: In Vitro Antimicrobial Activity of Selected Benzotriazole Derivatives

Compound IDPathogenMIC (µg/mL)Reference
16h E. coli6.25[1]
16f Candida albicans6.25[1]
16l Bacillus subtilis6.25[1]
19 S. aureus1.56[20]
19 B. subtilis1.56[20]
19 P. aeruginosa3.12[20]

Experimental Protocols and Methodologies

To facilitate research in this area, this section provides detailed, step-by-step protocols for the synthesis and biological evaluation of benzotriazole derivatives. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: Synthesis of 1H-Benzotriazole (Core Scaffold)

This protocol describes the foundational synthesis of the unsubstituted benzotriazole ring from o-phenylenediamine. It is a robust and well-established method.[21][22]

Principle: The reaction involves the diazotization of one amino group of o-phenylenediamine with nitrous acid (formed in situ from sodium nitrite and acetic acid), followed by an intramolecular cyclization where the second amino group attacks the diazonium intermediate to form the stable triazole ring.[21] Acetic acid is preferred over mineral acids as it provides a more controlled reaction environment.[22]

Materials:

  • o-phenylenediamine

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice bath, beakers, magnetic stirrer

Procedure:

  • Reactant Preparation: In a 500 mL beaker, dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 mL of water. Gentle warming may be required to obtain a clear solution.

    • Causality: The acidic solution protonates the amino groups, making them soluble and ready for reaction.

  • Cooling: Cool the solution to 15 °C in an ice bath with continuous magnetic stirring.

    • Causality: Diazonium salts are unstable at higher temperatures. Cooling is critical to prevent decomposition and unwanted side reactions.

  • Diazotization: In a separate beaker, prepare a solution of 7.5 g of sodium nitrite in 15 mL of water. Add this solution to the o-phenylenediamine solution all at once.

    • Causality: This initiates the rapid formation of the diazonium intermediate. An "all at once" addition ensures a uniform reaction start.

  • Reaction & Precipitation: The temperature will rise. Observe for the formation of a precipitate. After the initial reaction subsides, allow the mixture to stand in the ice bath for 20-30 minutes to ensure complete precipitation.

    • Causality: The formation of the benzotriazole product, which is less soluble in the cold aqueous medium, results in its precipitation.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual acid and salts.

    • Causality: Washing with cold water minimizes loss of the product due to dissolution.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene or toluene) or by distillation under reduced pressure for a high degree of purity.[22]

Caption: Workflow for the synthesis of 1H-Benzotriazole.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol details a standard colorimetric assay to determine the inhibitory effect of a synthesized benzotriazole derivative on the proliferation of a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., MCF-7) and appropriate culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzotriazole derivative, dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • 96-well microplate, multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: This allows the cells to adhere and enter a logarithmic growth phase before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the benzotriazole derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the wells. Include "vehicle control" wells (medium with DMSO, same concentration as test wells) and "untreated control" wells (medium only).

    • Causality: Serial dilutions allow for the determination of a dose-response curve and calculation of the IC₅₀ (the concentration that inhibits 50% of cell growth).

  • Incubation: Incubate the plate for 48-72 hours.

    • Causality: This duration is typically sufficient for cytotoxic or cytostatic effects to manifest.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality: During this time, only viable cells will convert the MTT into formazan crystals, which appear as dark, needle-like structures.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

    • Causality: DMSO is a robust solvent that completely dissolves the water-insoluble formazan, resulting in a homogenous purple solution.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

The benzotriazole scaffold is a cornerstone of modern medicinal chemistry, providing a robust and versatile platform for the design of novel therapeutics.[2][9] Its derivatives have demonstrated significant potential as anticancer, antiviral, and antimicrobial agents by interacting with a wide array of biological targets.[1][2][4] The synthetic accessibility and the clear structure-activity relationships that have been established for many derivative classes make this scaffold particularly attractive for drug development.[2][3][5]

Challenges remain, including the optimization of pharmacokinetic properties like bioavailability and the mitigation of potential toxicity.[2][23] Future research will likely focus on creating more target-selective compounds to minimize side effects, exploring new therapeutic areas such as neurodegenerative diseases,[24][25][26] and employing sustainable "green" chemistry approaches for synthesis.[2] By integrating advanced computational modeling with innovative synthetic strategies, the full therapeutic potential of benzotriazole derivatives is yet to be realized, promising a continued pipeline of novel drug candidates for years to come.

References

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel
  • Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]
  • Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. PubMed. [Link]
  • A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry.
  • Molecular Lockpicks: Benzotriazole Derivatives in the Fight Against Viral P
  • Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. [Link]
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives.
  • New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole.
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. [Link]
  • Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]
  • Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. [Link]
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. [Link]
  • (PDF) Benzotriazole derivatives as Antimicrobial Agents.
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv
  • Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2. PubMed. [Link]
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences. [Link]
  • Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity rel
  • Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA.
  • 1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]
  • Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity rel
  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities.
  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase.
  • SYNTHESIS OF DERIVATIVES OF BENZOTRIAZOLE. Proceedings of the YSU B: Chemical and Biological Sciences. [Link]
  • Synthesis and anticancer activity of benzotriazole deriv
  • Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]
  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. MDPI. [Link]
  • Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity rel
  • Neurotoxicity of Benzotriazole Ultraviolet Stabilizers in Teleost Fishes: A Review. PubMed. [Link]

Sources

Application Notes and Protocols for Determining the Antimicrobial Activity of Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of new chemical entities with potent antimicrobial properties. Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their broad-spectrum biological activities, including antimicrobial effects.[1] This document provides a comprehensive guide to the experimental protocols required to rigorously evaluate the in vitro antimicrobial activity of novel benzotriazole derivatives.

These protocols are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[2][3][4] We will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), qualitative assessment via the Disk Diffusion Assay, and a crucial evaluation of cytotoxicity to ascertain the therapeutic potential of these compounds.

Section 1: Foundational Preparations

Test Compound Handling: Addressing Solubility

A critical first step, particularly for synthetic compounds like benzotriazole derivatives, is ensuring proper solubilization.[5][6] Poor solubility can lead to inaccurate concentration assessments and unreliable results.[6]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds.[7] However, it is crucial to perform a solvent toxicity control to ensure that the final concentration of DMSO in the assay does not inhibit microbial growth.[7] Typically, the final concentration of DMSO should not exceed 1-2% v/v.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the benzotriazole derivative in the chosen solvent (e.g., 10 mg/mL in DMSO). This stock will be used for all subsequent dilutions. The stock solution should be sterilized by filtration through a 0.22 µm syringe filter if it is not sterile.[8]

Microbial Strain Selection and Inoculum Preparation

The choice of microbial strains is pivotal and should include a panel of clinically relevant Gram-positive and Gram-negative bacteria, and potentially fungal strains. Reference strains from recognized culture collections such as the American Type Culture Collection (ATCC) are essential for quality control.[9][10]

Recommended Bacterial Strains for Initial Screening:

Gram-Positive Gram-Negative
Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213)[9][10][11] Escherichia coli (e.g., ATCC 25922)[9][10]
Bacillus subtilis (e.g., ATCC 6633)[12][13] Pseudomonas aeruginosa (e.g., ATCC 27853)[9]

| Enterococcus faecalis (e.g., ATCC 29212)[9] | Klebsiella pneumoniae (e.g., ATCC 700603)[9] |

Inoculum Preparation Protocol:

  • Culture Revival: From a pure, overnight culture of the test bacterium on a suitable agar plate (e.g., Tryptic Soy Agar), select 3-5 well-isolated colonies using a sterile loop.[8][14]

  • Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline (0.85%) or a suitable broth medium like Tryptic Soy Broth.[8][15]

  • Turbidity Standardization: Vortex the tube to create a homogeneous suspension.[8] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a photometric device.[14] A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[8]

  • Final Dilution for Broth Assays: Within 15 minutes of standardization, dilute the suspension in the appropriate broth (typically Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

Section 2: Quantitative Antimicrobial Assays

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18] The broth microdilution method is a quantitative and widely adopted technique for MIC determination.[17][19]

Protocol for Broth Microdilution:

  • Plate Preparation: Aseptically dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the benzotriazole derivative stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series. This will create a gradient of decreasing compound concentrations.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared to be 1 x 10⁶ CFU/mL to be diluted 1:1 in the well) to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no compound).[17]

    • Sterility Control: A well containing only broth to check for contamination.[17]

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay.

    • Positive Control: A well containing a known antibiotic (e.g., ciprofloxacin, ampicillin) as a reference.[12]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.[20]

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the benzotriazole derivative at which there is no visible growth.[21] The use of a viability indicator like resazurin can also aid in determining the MIC.[22][23]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis start Start stock Prepare Benzotriazole Stock Solution start->stock inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->inoculum serial_dilution Perform 2-fold Serial Dilution of Compound stock->serial_dilution add_inoculum Inoculate with Bacterial Suspension inoculum->add_inoculum plate_prep Dispense Broth plate_prep->serial_dilution serial_dilution->add_inoculum add_controls Add Controls (Growth, Sterility, Solvent) add_inoculum->add_controls incubate Incubate Plate (37°C, 18-24h) add_controls->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic result MIC Value Determined read_mic->result

Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[24][25][26] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol for MBC Determination:

  • Perform MIC Test: The MBC test is performed as a subsequent step to the MIC test.[25][27]

  • Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the test compound.[25]

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.[24]

Interpreting MIC and MBC Results:

The relationship between the MIC and MBC is crucial for classifying the antimicrobial effect.[2]

MBC/MIC RatioInterpretation
≤ 4Bactericidal
> 4Bacteriostatic

Section 3: Qualitative Antimicrobial Assay

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a valuable, cost-effective qualitative method for initial screening of antimicrobial activity.[22][23][28] It relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test microorganism.[8][14]

Protocol for Disk Diffusion:

  • Plate Inoculation: Uniformly inoculate the surface of a Mueller-Hinton Agar (MHA) plate with the standardized bacterial suspension (0.5 McFarland). This is typically done by streaking a sterile cotton swab dipped in the inoculum across the entire surface of the agar in three directions, rotating the plate approximately 60 degrees each time.[29]

  • Disk Preparation: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the benzotriazole derivative solution.[8] Allow the disks to dry completely in a sterile environment.

  • Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated MHA plate using sterile forceps.[14] Ensure the disks are pressed down firmly to make complete contact with the agar.[29]

  • Controls: Include a blank disk with the solvent as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[29]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler or calipers.[8]

A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.[30]

Disk_Diffusion_Workflow start Start inoculum Prepare Standardized Bacterial Inoculum start->inoculum disk_prep Prepare Compound-Impregnated and Control Disks start->disk_prep plate_inoculation Inoculate MHA Plate with Bacterial Lawn inoculum->plate_inoculation disk_placement Place Disks on Inoculated Plate plate_inoculation->disk_placement disk_prep->disk_placement incubation Incubate Plate (37°C, 18-24h) disk_placement->incubation measurement Measure Zone of Inhibition (mm) incubation->measurement result Qualitative Activity Determined measurement->result

Workflow for Disk Diffusion Assay.

Section 4: Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the antimicrobial agent is selectively toxic to microbes and has minimal adverse effects on host cells.[31] The MTT assay is a standard colorimetric method to assess the viability of mammalian cells.[31][32]

MTT Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[31] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[31]

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., VERO, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the benzotriazole derivative for a specified period (e.g., 24 or 48 hours).[33] Include a vehicle control (cells treated with the solvent at the highest concentration used) and an untreated control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A lower absorbance indicates reduced cell viability and thus higher cytotoxicity.

Section 5: Data Interpretation and Reporting

A comprehensive report should include the following for each benzotriazole derivative tested:

  • MIC Values: Presented in a table for each microbial strain.[18]

  • MBC Values: Presented alongside the corresponding MIC values.

  • MBC/MIC Ratios: Calculated to determine bactericidal or bacteriostatic activity.

  • Disk Diffusion Results: Diameters of the zones of inhibition in mm.

  • Cytotoxicity Data: IC₅₀ values (the concentration of the compound that inhibits 50% of cell viability) derived from the MTT assay.

By systematically applying these detailed protocols, researchers can generate robust and reliable data to characterize the antimicrobial profile of novel benzotriazole derivatives, providing a solid foundation for further preclinical and clinical development.

References

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
  • Microchem Laboratory. (n.d.).
  • Creative Diagnostics. (n.d.).
  • Tsai, J. Y., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Zhonghua Yi Xue Za Zhi (Taipei), 58(5), 337-343. [Link]
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(5), 1828-1835. [Link]
  • Maciel, M., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. [Link]
  • The CDS Antibiotic Susceptibility Test. (n.d.). 2.
  • Microbiology International. (n.d.). Broth Microdilution. [Link]
  • Al-Abdullah, E. S., et al. (2014). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Saudi Pharmaceutical Journal, 22(4), 346–353. [Link]
  • Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum Standardization in Antimicrobial Susceptibility Testing: Evaluation of Overnight Agar Cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. [Link]
  • Microbe Investigations. (n.d.).
  • Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. [Link]
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
  • Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. [Link]
  • Clinical and Laboratory Standards Institute. (n.d.).
  • Idexx. (n.d.).
  • Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 944. [Link]
  • Idexx. (n.d.).
  • Gontrani, L., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1333–1348. [Link]
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [https://www.apec-vc.org/apec/en/groups/hlth/ Antimicrobial Susceptibility Testing.pdf]([Link] Antimicrobial Susceptibility Testing.pdf)
  • Dr. Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. [Link]
  • Clinical and Laboratory Standards Institute. (2012).
  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. [Link]
  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]
  • Al-Ostath, R., et al. (2023).
  • ResearchGate. (n.d.). (a) MTT-based cytotoxicity assay to determine the cell viability of model human cell lines.... [Link]
  • ResearchGate. (n.d.). Current methodology of MTT assay in bacteria – A review. [Link]
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
  • LibreTexts Biology. (n.d.). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]
  • Wikipedia. (n.d.). Disk diffusion test. [Link]
  • Kumar, S., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(40), 37043–37057. [Link]
  • Kumar, S., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(40), 37043–37057. [Link]
  • ResearchGate. (n.d.). Minimal Inhibitory Concentration (MIC) in M of Compounds Against Tested Fungal Strains by Turbidometric Method. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Al-Hussain, S. A., et al. (2023). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. Medicina (Kaunas), 59(12), 2102. [Link]
  • Podnieks, E., et al. (1971). Reproducibility of control strains for antibiotic susceptibility testing. Applied Microbiology, 22(4), 541-547. [Link]
  • Microbe Investigations. (n.d.).
  • Microbiologics. (n.d.). Antimicrobial Resistance Strains. [Link]
  • ResearchGate. (2015, March 4).
  • MDPI. (2023, June 22). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 24(13), 10565. [Link]
  • Madhava Rao, V., et al. (2016). Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues. Der Pharma Chemica, 8(7), 1-6. [Link]
  • Journal of Chemical Education. (2016, April 14). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. [Link]
  • PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]
  • Biomedical and Pharmacology Journal. (2022, June 28). A Study of the Spectral, Chromatographic and Solubility Characteristics of New Analytical Reagents from Anil-Azo and Their Biological Effects on Bacteria. [Link]
  • Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]

Sources

Accelerated Synthesis of Benzotriazole Derivatives: Protocols and Insights for Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Benzotriazole and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and industrial applications.[1][2][3] Traditional synthetic routes often require long reaction times, high temperatures, and the use of hazardous solvents, posing challenges for efficiency and sustainability. This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS) as a superior alternative for the rapid and efficient production of benzotriazole derivatives. We delve into the fundamental principles of microwave heating, present detailed, validated protocols for the synthesis of key intermediates and final products, and offer a comparative analysis against conventional methods. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage MAOS to accelerate discovery and development workflows while adhering to the principles of green chemistry.[4][5]

The MAOS Advantage: Beyond Thermal Equivalence

Conventional heating methods rely on conduction and convection, transferring energy indirectly from an external source through the vessel walls to the solvent and finally to the reactants. This process is slow, energy-intensive, and often creates a significant thermal gradient, leading to the formation of byproducts and decomposition of thermally sensitive molecules.[5]

Microwave-assisted synthesis, in contrast, utilizes a fundamentally different heating mechanism. Microwave radiation interacts directly with polar molecules and ionic species within the reaction mixture, causing rapid and uniform volumetric heating.[6][7] This is primarily achieved through two mechanisms:

  • Dipolar Polarization: Polar molecules, like the reactants and solvents used in benzotriazole synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which translates into intense, localized heat.[8][9]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions resulting from this ion movement generate heat.[5][8]

This direct energy transfer is incredibly fast, allowing the reaction mixture to reach the target temperature in minutes rather than hours.[9][10] This rapid heating, combined with the ability to generate localized superheating, can accelerate reaction rates by orders of magnitude, often leading to higher yields, cleaner product profiles, and access to chemical spaces not easily reachable by conventional methods.[6][7][9]

G cluster_0 Conventional Heating cluster_1 Microwave Heating (MAOS) HeatSource Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction Solvent Bulk Solvent VesselWall->Solvent Convection Reactants Reactants Solvent->Reactants Slow Transfer MWSource Microwave Source (Magnetron) MWReactants Polar Reactants & Solvent MWSource->MWReactants Direct Irradiation MWReactants->MWReactants

Caption: Energy transfer in conventional vs. microwave heating.

General Workflow for N-Alkylation of Benzotriazole

The N-alkylation of the benzotriazole ring is a common and vital transformation for generating structural diversity and tuning pharmacological activity.[11] The microwave-assisted workflow significantly streamlines this process. A typical reaction involves the benzotriazole core, an alkylating agent (e.g., an alkyl or benzyl halide), a base to act as a proton scavenger, and a suitable polar solvent. In many cases, solvent-free conditions can be employed for an even greener approach.[3][12]

G start Combine Reactants: - Benzotriazole - Alkyl Halide - Base (e.g., K₂CO₃) - Solvent (optional) irradiate Microwave Irradiation (Set Power, Temp, Time) start->irradiate monitor Monitor Reaction (TLC) irradiate->monitor monitor->irradiate Incomplete workup Work-up & Purification - Filtration - Extraction - Recrystallization monitor->workup Reaction Complete product Characterize Product (MP, IR, NMR) workup->product

Caption: General workflow for microwave-assisted N-alkylation.

Application Protocols

The following protocols provide step-by-step methodologies for the synthesis of a key benzotriazole intermediate and a final N-substituted derivative. These have been adapted from established literature procedures and optimized for microwave synthesis.[13][14]

Protocol 1: Synthesis of 1-Chloromethylbenzotriazole (Intermediate)

Objective: To synthesize the reactive intermediate 1-chloromethylbenzotriazole, which is a versatile precursor for further derivatization.

Materials and Equipment:

  • Benzotriazole

  • Dichloromethane (DCM)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Microwave reactor with sealed vessel capability

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add benzotriazole (2.0 g, 16.8 mmol), anhydrous potassium carbonate (2.32 g, 16.8 mmol), and dimethylformamide (10 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add dichloromethane (5.0 mL, 80 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture at 180 W with a target temperature of 100°C for 4-5 minutes.[13][14] Monitor the internal pressure to ensure it remains within the vessel's limits.

  • Reaction Monitoring: After cooling the vessel to room temperature, spot a small aliquot of the reaction mixture on a TLC plate (eluent: chloroform) to confirm the consumption of the starting benzotriazole.

  • Work-up: Pour the cooled reaction mixture into a beaker containing 25 mL of ice-cold water. A white precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product, 1-chloromethylbenzotriazole, can be used in the next step without further purification if TLC shows a clean spot.

Protocol 2: Synthesis of 1-((o-Tolylamino)methyl)-1H-benzo[d][6][8][10]triazole

Objective: To demonstrate the utility of the synthesized intermediate by reacting it with an amine to form an N-substituted benzotriazole derivative.

Materials and Equipment:

  • 1-Chloromethylbenzotriazole (from Protocol 1)

  • o-Toluidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • 10% Hydrochloric Acid (HCl)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine 1-chloromethylbenzotriazole (1.0 g, 6.0 mmol), o-toluidine (1.92 mL, 18 mmol), anhydrous potassium carbonate (0.82 g, 6.0 mmol), and DMF (10 mL).

  • Microwave Irradiation: Seal the vessel and irradiate at 180 W with a target temperature of 120°C for 3-4 minutes.[13][14]

  • Reaction Monitoring: After cooling, check for the completion of the reaction using TLC (eluent: chloroform).

  • Work-up: Transfer the reaction mixture to a beaker. Add 10% HCl solution dropwise to neutralize the excess o-toluidine (it will form the water-soluble hydrochloride salt).

  • Purification: Extract the desired product with chloroform (3 x 15 mL). Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator. Recrystallize the crude product from hot water to obtain a pure white crystalline powder.[13][14]

Protocol 3: Solvent-Free Synthesis of N-Alkyl Benzotriazoles

Objective: To showcase a green, solvent-free approach for N-alkylation, minimizing waste and simplifying purification.[12]

Materials and Equipment:

  • Benzotriazole

  • Substituted Benzyl Halide (e.g., 4-bromobenzyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB, phase transfer catalyst)

  • Open glass vessel (e.g., conical flask) suitable for microwave use

  • Mortar and pestle

  • Domestic or dedicated microwave oven

Procedure:

  • Reagent Preparation: In a mortar, thoroughly grind equimolar amounts of benzotriazole and the desired aralkyl halide with potassium carbonate and a catalytic amount of TBAB (approx. 5 mol%).[15]

  • Microwave Irradiation: Transfer the solid mixture to a conical flask. Place the flask in the microwave oven (an alumina bath can be used for better heat distribution) and irradiate at low-to-medium power (e.g., 200-400 W) for short intervals (30-60 seconds).[12][15] Monitor the reaction progress by TLC after each interval. Total irradiation time is typically 2-5 minutes.

  • Work-up: After the reaction is complete, allow the mixture to cool. Add ice-cold water to the residue.

  • Purification: The solid product can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[15]

Comparative Performance: MAOS vs. Conventional Heating

The primary driver for adopting MAOS is its dramatic impact on reaction efficiency. Data from comparative studies consistently demonstrate significant reductions in reaction time and improvements in yield.[13][16]

Compound SynthesizedMethodReaction TimeYield (%)Reference
1-Chloromethylbenzotriazole Conventional (Reflux)6 hours72%[13][14]
Microwave (180 W) 4 min 20 sec 85% [13][14]
N-o-tolyl-1H-benzo[d]... Conventional (Reflux)5 hours 30 min65%[13][14]
Microwave (180 W) 3 min 10 sec 75% [13][14]
N-benzyl-benzotriazole Conventional (Reflux)4 hours70%[17]
Microwave (300 W) 4 min 30 sec 93% [17]
N-alkyl Benzotriazole (solvent-free) ThermalNot specified85-88%[12]
Microwave (solvent-free) 20-30 seconds 90-97% [12]

Table 1: Comparison of synthesis efficiency for selected benzotriazole derivatives.

Conclusion

Microwave-assisted synthesis is a transformative technology for the preparation of benzotriazole derivatives. As demonstrated through validated protocols and comparative data, MAOS offers unparalleled advantages in terms of speed, yield, and alignment with green chemistry principles.[8][13] By dramatically reducing reaction times from hours to minutes, this technology empowers researchers to accelerate the design-make-test cycle in drug discovery and materials science, facilitating rapid exploration of structure-activity relationships and the development of novel chemical entities.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Vertex AI Search.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Deriv
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Asian Journal of Chemistry.
  • Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Theory of Microwave Heating for Organic Synthesis.
  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel
  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Deriv
  • Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology.
  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Deriv
  • (PDF) Microwave-Assisted Solvent-Free Synthesis of N-alkyl Benzotriazole Derivatives: Antimicrobial Studies.
  • (PDF) Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives.
  • Review on synthetic study of benzotriazole. GSC Online Press.

Sources

Application Notes and Protocols for 1-Substituted Benzotriazole-5-Carboxylic Acids as GPR109b Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the study of 1-substituted benzotriazole-5-carboxylic acids as selective agonists for the G-protein coupled receptor 109b (GPR109b). GPR109b, also known as Hydroxycarboxylic Acid Receptor 3 (HCA3), is a promising therapeutic target for the treatment of dyslipidemia.[1] This document offers a holistic workflow, from the chemical synthesis of these novel compounds to their in-vitro characterization and in-vivo evaluation. By elucidating the causal relationships behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to confidently explore the therapeutic potential of GPR109b agonists.

Introduction: The Therapeutic Promise of GPR109b

GPR109b is a Gαi-coupled receptor predominantly expressed in adipocytes and immune cells.[2][3] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade ultimately inhibits lipolysis, the breakdown of stored fats, making GPR109b an attractive target for managing dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[6][7] The endogenous ligand for GPR109b is the β-oxidation intermediate 3-hydroxy-octanoic acid.[7][8]

1-Substituted benzotriazole-5-carboxylic acids have emerged as the first class of potent and selective synthetic agonists for GPR109b.[4][9] A key advantage of these compounds is their high selectivity for GPR109b over its close homolog, GPR109a (HCA2), the receptor for niacin.[4][9] This selectivity is crucial as GPR109a activation is associated with the undesirable flushing side effect of niacin. The unique structural features of 1-substituted benzotriazole-5-carboxylic acids allow them to be accommodated in the GPR109b binding pocket, which differs slightly from that of GPR109a.[4]

This guide will provide the necessary protocols to synthesize, screen, and evaluate the efficacy of this promising class of GPR109b agonists.

Synthesis of 1-Substituted Benzotriazole-5-Carboxylic Acids

The synthesis of the target compounds is a two-step process involving the formation of the benzotriazole-5-carboxylic acid core, followed by N-alkylation to introduce the desired 1-substituent.

Synthesis of Benzotriazole-5-Carboxylic Acid (Core Scaffold)

This protocol outlines the synthesis of the core benzotriazole-5-carboxylic acid scaffold from 3,4-diaminobenzoic acid.

Protocol 2.1: Synthesis of Benzotriazole-5-Carboxylic Acid

Step Procedure Reagents and Materials Notes
1Prepare a suspension of 3,4-diaminobenzoic acid in glacial acetic acid in a suitable reaction vessel with magnetic stirring.3,4-diaminobenzoic acid, Glacial acetic acidThe suspension should be homogenous.
2In a separate beaker, dissolve sodium nitrite in water.Sodium nitrite, Deionized waterEnsure the sodium nitrite is fully dissolved.
3While stirring the 3,4-diaminobenzoic acid suspension, add the sodium nitrite solution in one portion.The reaction is exothermic, and a slight temperature increase will be observed.
4Continue stirring the reaction mixture for 30 minutes at room temperature.The reaction progress can be monitored by TLC.
5Collect the product by vacuum filtration and wash with cold water.The product will be a solid.
6Dry the product under vacuum to obtain benzotriazole-5-carboxylic acid.The typical yield is around 88%.
N-Alkylation of Benzotriazole-5-Carboxylic Acid

This protocol describes a general method for the N-alkylation of the benzotriazole-5-carboxylic acid core to generate the desired 1-substituted analogs. This method utilizes a base and an alkyl halide.

Protocol 2.2: N-Alkylation of Benzotriazole-5-Carboxylic Acid

Step Procedure Reagents and Materials Notes
1In a round-bottom flask, dissolve benzotriazole-5-carboxylic acid in a suitable solvent such as DMF.Benzotriazole-5-carboxylic acid, DMFEnsure the starting material is fully dissolved.
2Add a base, such as potassium carbonate, to the solution and stir.Potassium carbonateThe base will deprotonate the benzotriazole nitrogen.
3Add the desired alkyl halide to the reaction mixture.Alkyl halide (e.g., isopropyl bromide, benzyl chloride)The reaction may need to be heated depending on the reactivity of the alkyl halide.
4Monitor the reaction by TLC until the starting material is consumed.
5Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
6Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
7Purify the crude product by column chromatography on silica gel to obtain the pure 1-substituted benzotriazole-5-carboxylic acid.The choice of eluent will depend on the polarity of the product.

In-Vitro Characterization of GPR109b Agonists

The primary in-vitro assays to characterize the activity of the synthesized compounds are the cAMP inhibition assay and the β-arrestin recruitment assay.

Gαi Signaling: cAMP Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of cAMP in cells expressing GPR109b, which is a direct measure of Gαi-mediated signaling.

Protocol 3.1: cAMP Inhibition Assay

Step Procedure Reagents and Materials Notes
1Seed HEK293 or CHO cells stably expressing human GPR109b in a 96-well plate and incubate overnight.HEK293 or CHO cells expressing GPR109b, Cell culture mediumEnsure a confluent monolayer of cells.
2Wash the cells with assay buffer (e.g., HBSS).HBSS
3Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.IBMXThis prevents the degradation of cAMP.
4Add the test compounds at various concentrations to the wells.Test compounds, ForskolinInclude a positive control (known GPR109b agonist) and a negative control (vehicle).
5Stimulate the cells with forskolin to induce cAMP production.Forskolin directly activates adenylyl cyclase.
6Incubate for 30 minutes at room temperature.
7Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).cAMP assay kitFollow the manufacturer's instructions for the chosen kit.
8Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation versus the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GPR109b Signaling Pathway

GPR109b_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 1-Substituted Benzotriazole-5-Carboxylic Acid GPR109b GPR109b Agonist->GPR109b Binds G_protein Gαi/βγ GPR109b->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inhibits In_Vitro_Workflow Synthesis Synthesis of 1-Substituted Benzotriazole- 5-Carboxylic Acids Purification Purification and Characterization Synthesis->Purification cAMP_Assay cAMP Inhibition Assay Purification->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Purification->Arrestin_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: In-vitro experimental workflow.

In-Vivo Evaluation of GPR109b Agonists

The in-vivo efficacy of promising GPR109b agonists can be evaluated in a mouse model of dyslipidemia. This is followed by a pharmacokinetic/pharmacodynamic (PK/PD) study to understand the compound's behavior in a biological system.

Dyslipidemia Mouse Model

The LDL receptor knockout (LDLR-/-) mouse fed a high-fat diet is a well-established model for studying dyslipidemia and atherosclerosis.

Protocol 4.1: Dyslipidemia Mouse Model

Step Procedure Reagents and Materials Notes
1Use male LDLR-/- mice.LDLR-/- miceThese mice are genetically predisposed to high cholesterol levels.
2Feed the mice a high-fat "Western" diet for 8-12 weeks to induce dyslipidemia.High-fat diet (e.g., 21% fat, 0.2% cholesterol)Monitor body weight and food intake regularly.
3Randomize the mice into treatment groups (vehicle control and test compound groups).
4Administer the test compound daily for a specified period (e.g., 4 weeks) via a suitable route (e.g., oral gavage or subcutaneous injection).Test compound, VehicleThe dose will be determined from in-vitro potency and preliminary tolerability studies.
5At the end of the treatment period, collect blood samples for lipid profile analysis.Measure total cholesterol, LDL-C, HDL-C, and triglycerides.
6Euthanize the mice and collect tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, histology).
Pharmacokinetic/Pharmacodynamic (PK/PD) Study

A single-dose PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.

Protocol 4.2: Single-Dose PK Study in Mice

Step Procedure Reagents and Materials Notes
1Use normal male mice (e.g., C57BL/6).C57BL/6 mice
2Administer a single dose of the test compound via intravenous (IV) and oral (PO) routes to separate groups of mice.Test compoundThe IV dose provides a baseline for 100% bioavailability.
3Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).Serial bleeding from the saphenous or submandibular vein is recommended.
4Process the blood samples to obtain plasma.
5Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.LC-MS/MSA standard curve of the compound in plasma is required.
6Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability.WinNonlin or similar software
7For a PK/PD study, correlate the plasma concentrations at each time point with a pharmacodynamic marker (e.g., plasma free fatty acid levels) measured at the same time points.This helps to establish the exposure-response relationship.

Data Presentation and Analysis

All quantitative data should be presented clearly to facilitate comparison and interpretation.

Table 1: In-Vitro Activity of Exemplary 1-Substituted Benzotriazole-5-Carboxylic Acids

Compound IDR-GroupGPR109b cAMP IC50 (nM)GPR109b β-Arrestin EC50 (nM)GPR109a cAMP IC50 (nM)
1 Isopropyl50120>10,000
2 Benzyl3595>10,000
3 Cyclopentyl80250>10,000

Conclusion

The protocols and application notes provided in this guide offer a comprehensive framework for the discovery and development of 1-substituted benzotriazole-5-carboxylic acids as selective GPR109b agonists. By following these detailed methodologies, researchers can effectively synthesize, characterize, and evaluate the therapeutic potential of these compounds for the treatment of dyslipidemia and related metabolic disorders. The emphasis on understanding the underlying scientific principles behind each step ensures that the generated data is robust, reproducible, and translatable to further preclinical and clinical development.

References

  • Semple, G., et al. (2006). 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b. Journal of Medicinal Chemistry, 49(4), 1227–1230. [Link]
  • Ahmed, K., et al. (2009). Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis. Journal of Biological Chemistry, 284(33), 21928–21933. [Link]
  • Taggart, A. K., et al. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. Journal of Biological Chemistry, 280(29), 26649–26652. [Link]
  • Southern, C., et al. (2013). A review of the key technologies in the drug discovery process. Progress in Pharmaceutical Sciences, 1(1), 1-16. [Link]
  • Ahmed, K., Tunaru, S., & Offermanns, S. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 30(11), 557–562. [Link]
  • DiscoverX. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
  • Ahmed, K., et al. (2009). Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis. Journal of Biological Chemistry, 284(33), 21928–21933. [Link]
  • Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry.
  • Graul, A. I. (2008). The Year's New Drugs. Drug News & Perspectives, 21(1), 7-23.
  • Offermanns, S. (2014). The G-protein-coupled receptor GPR109A (HCA2) as a therapeutic target. Annual Review of Pharmacology and Toxicology, 54, 407–424.
  • Taggart, A. K., et al. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. Journal of Biological Chemistry, 280(29), 26649–26652.
  • Charles River Laboratories. (n.d.).
  • AxisPharm. (n.d.). Single Dose PK Study. [Link]

Sources

Formation of Metal-Organic Frameworks with Benzotriazole Carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) constructed from benzotriazole carboxylic acid ligands. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore this promising class of porous materials.

Introduction: The Unique Potential of Benzotriazole Carboxylic Acids in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable nature make them prime candidates for applications in gas storage, separation, catalysis, and drug delivery.

Benzotriazole carboxylic acids, and specifically benzotriazole-5-carboxylic acid (H₂btca), are particularly compelling ligands for MOF synthesis. Their unique molecular architecture offers a compelling combination of features:

  • Bifunctionality: The presence of both a carboxylate group and nitrogen atoms within the triazole ring allows for versatile coordination with metal centers. This dual-coordination capability can lead to the formation of robust and structurally diverse frameworks.[1]

  • Structural Rigidity and Thermal Stability: The fused aromatic ring system of benzotriazole imparts rigidity and thermal stability to the resulting MOF structures.[1]

  • Tunable Functionality: The benzotriazole moiety can be further functionalized, opening avenues for post-synthetic modification (PSM) to introduce specific chemical properties or active sites within the MOF.

  • Intrinsic Properties: Benzotriazole derivatives are known for their corrosion inhibition properties, a feature that can be imparted to the final MOF material, leading to applications in protective coatings.[1]

This guide will delve into the practical aspects of harnessing these properties, providing detailed protocols for the synthesis of benzotriazole-based MOFs, insights into their characterization, and a discussion of their emerging applications.

The Ligand: Benzotriazole-5-Carboxylic Acid

Benzotriazole-5-carboxylic acid is the cornerstone ligand in this context. Its structure features a benzene ring fused to a 1,2,3-triazole ring, with a carboxylic acid group attached to the benzene moiety. This arrangement allows for a variety of coordination modes with metal ions. The carboxylate group can coordinate in monodentate, bidentate bridging, or chelating fashions, while the nitrogen atoms of the triazole ring can also participate in coordination, leading to complex and often novel framework topologies.[2] The specific coordination mode is often influenced by the choice of metal ion, solvent system, and reaction conditions such as pH and temperature.

Synthesis of Benzotriazole-Based MOFs: Key Methodologies and Protocols

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the constituent metal salts and organic linkers in a sealed vessel, allowing for the slow crystallization of the framework.

General Considerations for Synthesis
  • Solvent Selection: The choice of solvent is critical as it can influence the solubility of the precursors, the deprotonation of the ligand, and the final crystal structure. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water. The solvent can also act as a template or coordinating species, becoming part of the final structure.[2]

  • Temperature and Reaction Time: These parameters control the kinetics of nucleation and crystal growth. Optimization is often required to obtain well-defined crystals of the desired phase.

  • pH Control: The pH of the reaction mixture can significantly impact the deprotonation state of the carboxylic acid and the coordination of the triazole nitrogen atoms, thereby influencing the resulting framework structure.

  • Modulators: The addition of monodentate ligands, such as benzoic acid, can act as modulators, competing with the linker for coordination to the metal centers. This can influence crystal size, morphology, and defect density.

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis of benzotriazole-based MOFs.

Protocol 1: Hydrothermal Synthesis of a Zinc-Benzotriazole-Carboxylate MOF with an Ancillary Ligand

This protocol is adapted from the synthesis of [Zn(Btca)(Phen)]n, a 2D MOF, and illustrates the use of an ancillary ligand (1,10-phenanthroline) to modify the final structure.[3]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Benzotriazole-5-carboxylic acid (H₂btca)

  • 1,10-phenanthroline (Phen)

  • N,N-dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine zinc nitrate hexahydrate (0.0297 g, 0.1 mmol), benzotriazole-5-carboxylic acid (0.0163 g, 0.1 mmol), and 1,10-phenanthroline (0.0180 g, 0.1 mmol).

  • Add a solvent mixture of DMF (4 mL) and deionized water (4 mL).

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature naturally.

  • Colorless block-shaped crystals of [Zn(Btca)(Phen)]n will have formed.

  • Collect the crystals by filtration, wash with deionized water and ethanol, and dry in air.

Self-Validation:

  • Crystallinity: The formation of well-defined crystals is the first indicator of a successful synthesis.

  • Characterization: The product should be characterized by single-crystal X-ray diffraction to confirm the structure, powder X-ray diffraction (PXRD) to assess phase purity, and thermogravimetric analysis (TGA) to determine thermal stability.

Protocol 2: Solvothermal Synthesis of a Cupric Benzotriazole-5-Carboxylate MOF

This protocol is based on the work by Xiao et al., which demonstrates how the solvent system can dramatically influence the dimensionality and topology of the resulting copper-based MOF.[2]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Benzotriazole-5-carboxylic acid (H₂btca)

  • Ethanol

  • Deionized water

Procedure for a 2D Layered Structure ([Cu(btca)(H₂O)₂]):

  • In a 20 mL Teflon-lined stainless steel autoclave, dissolve copper(II) chloride dihydrate (0.0171 g, 0.1 mmol) and benzotriazole-5-carboxylic acid (0.0163 g, 0.1 mmol) in a mixture of ethanol (5 mL) and deionized water (5 mL).

  • Seal the autoclave and heat to 120 °C for 48 hours.

  • Cool the autoclave to room temperature.

  • Blue plate-like crystals are obtained.

  • Collect the crystals by filtration, wash with ethanol, and air-dry.

Causality Behind Experimental Choices: The use of a mixed ethanol/water solvent system under these conditions favors the formation of a 2D layered structure where the triazolate group acts as a bidentate μ1,2 bridging ligand.[2]

Characterization of Benzotriazole-Based MOFs

A multi-technique approach is essential for the comprehensive characterization of newly synthesized MOFs.

Technique Information Obtained
Single-Crystal X-ray Diffraction (SCXRD) Provides the definitive crystal structure, including bond lengths, bond angles, and the coordination environment of the metal centers.
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk sample and can be used to identify the crystalline phase by comparison with simulated patterns from SCXRD data.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and can provide information about the loss of solvent molecules from the pores.
Fourier-Transform Infrared Spectroscopy (FT-IR) Confirms the presence of the organic linker within the framework and can provide insights into the coordination of the carboxylate and triazole groups.
Gas Sorption Analysis (e.g., N₂ at 77 K) Measures the surface area (BET method), pore volume, and pore size distribution of the activated MOF.[4][5]
Elemental Analysis Confirms the elemental composition of the synthesized material.

Data Presentation: Properties of Representative Benzotriazole-Based MOFs

The following table summarizes key performance data for selected benzotriazole-based MOFs, highlighting their potential in different applications.

MOFMetal(s)ApplicationKey Performance MetricReference
Co₂.₃₆Fe₀.₁₉Ni₀.₄₅-btcaCo, Fe, NiElectrocatalysis (OER)Overpotential of 292 mV at 10 mA cm⁻²
[Zn₃(OH)₂(btca)₂]ZnWater SorptionTwo-step water vapor sorption isotherm
BTA-functionalized ZIF-8ZnGas UptakeEnhanced CO₂ and CH₄ uptake compared to pristine ZIF-8

Visualizing Key Concepts and Workflows

General Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization reagents Metal Salt + Benzotriazole Carboxylic Acid synthesis Solvothermal/ Hydrothermal Reaction reagents->synthesis solvent Solvent System (e.g., DMF, EtOH, H₂O) solvent->synthesis conditions Reaction Conditions (Temperature, Time, pH) conditions->synthesis filtration Filtration & Washing synthesis->filtration activation Solvent Exchange & Vacuum Drying filtration->activation pxrd PXRD activation->pxrd Phase Purity scxrd SCXRD activation->scxrd Structure tga TGA activation->tga Stability ftir FT-IR activation->ftir Functional Groups gas_sorption Gas Sorption activation->gas_sorption Porosity

Caption: General workflow for the synthesis and characterization of benzotriazole-based MOFs.

Coordination Versatility of Benzotriazole-5-Carboxylate Ligand

Ligand_Coordination cluster_modes Coordination Modes ligand Benzotriazole-5-carboxylate carboxylate Carboxylate Group (Monodentate, Bidentate) ligand->carboxylate triazole Triazole Nitrogens (Monodentate, Bridging) ligand->triazole metal_ion Metal Ion/Cluster carboxylate->metal_ion triazole->metal_ion

Caption: Coordination versatility of the benzotriazole-5-carboxylate ligand with metal centers.

Troubleshooting Common Issues in Synthesis

Issue Possible Cause(s) Suggested Solution(s)
Amorphous Precipitate or No Crystals Reaction kinetics are too fast or too slow; incorrect solvent or temperature.Adjust the reaction temperature and/or time. Screen different solvent systems. Consider using a modulator to slow down crystal growth.
Poor Yield Suboptimal stoichiometry; product is partially soluble in the mother liquor.Optimize the metal-to-ligand ratio. After filtration, try cooling the mother liquor to a lower temperature to induce further precipitation.
Formation of an Undesired Phase Incorrect pH; influence of the solvent.Carefully control the initial pH of the reaction mixture. Experiment with different solvents or solvent mixtures.
Loss of Crystallinity upon Activation Framework collapse due to strong capillary forces during solvent removal.Employ a stepwise solvent exchange with a less polar, more volatile solvent before vacuum drying. Consider supercritical CO₂ drying for delicate frameworks.

Safety Precautions for Hydrothermal and Solvothermal Synthesis

Working with sealed reaction vessels at elevated temperatures and pressures requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Autoclave Handling: Never exceed the recommended filling volume of the Teflon liner (typically 70-80%). Ensure the autoclave is properly sealed before heating.

  • Heating: Place the autoclave in a convection oven. Do not use a microwave oven unless the equipment is specifically designed for this purpose.

  • Cooling: Allow the autoclave to cool to room temperature naturally. Never quench a hot autoclave in cold water , as this can cause a dangerous pressure differential and potential explosion.

  • Opening: Once cooled, open the autoclave slowly in a fume hood, as there may be residual pressure.

Conclusion and Future Outlook

Metal-Organic Frameworks synthesized from benzotriazole carboxylic acids represent a versatile and promising platform for the development of new functional materials. The unique bifunctional nature of the ligand allows for the construction of robust and diverse frameworks with tunable properties. The protocols and guidelines presented here provide a solid foundation for researchers to explore this exciting area of materials chemistry. Future research will likely focus on the synthesis of novel framework topologies, the incorporation of additional functionalities through post-synthetic modification, and the exploration of these materials in advanced applications such as targeted drug delivery, selective sensing, and next-generation catalysts.

References

  • Xiao, J., et al. (2011). Solvent Induced Diverse Dimensional Coordination Assemblies of Cupric Benzotriazole-5-carboxylate: Syntheses, Crystal Structures, and Magnetic Properties. Inorganic Chemistry, 50(21), 11032-11038. [Link]
  • Lu, R. Y., & Han, Z. B. (2011). Hydrothermal synthesis and crystal structure of a new 2D metal-organic framework: [Zn(Btca)(Phen)] n (H2Btca= benzotriazole-5-carboxylic acid, phen= 1, 10-phenanthroline).
  • Vertex AI Search. (n.d.). The Role of Benzotriazole-5-carboxylic Acid in Advanced Material Science.
  • Evans, T. G., et al. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments, (205), e65716. [Link]
  • Yuan, J., et al. (2020). Optimized trimetallic benzotriazole-5-carboxylate MOFs with coordinately unsaturated active sites as an efficient electrocatalyst for the oxygen evolution reaction. Dalton Transactions, 49(3), 750-756. [Link]
  • He, Y., et al. (2025). One Step Further: A Flexible Metal-Organic Framework that Functions as a Dual-Purpose Water Vapor Sorbent.
  • Kirlikovali, H., et al. (2021). Synthesis of Benzotriazole Functionalized ZIF-8 by Postsynthetic Modification for Enhanced CH4 and CO2 Uptakes. ACS Omega, 6(15), 10246-10254. [Link]

Sources

Application Notes & Protocols: Evaluating Benzotriazole Derivatives as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.

Introduction

The global rise in invasive fungal infections, coupled with the increasing prevalence of drug-resistant strains, presents a formidable challenge to public health.[1][2] Immunocompromised individuals, such as those undergoing cancer chemotherapy, organ transplant recipients, or living with HIV/AIDS, are particularly vulnerable to life-threatening systemic mycoses.[1][3] The existing antifungal arsenal is limited, and the azole class, a cornerstone of therapy, faces growing resistance due to mutations in its target enzyme.[1] This clinical exigency necessitates the exploration of novel chemical scaffolds that can yield more potent, broad-spectrum, and less toxic antifungal agents.[2][3][4]

Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds in this pursuit.[5][6][7] Structurally related to the clinical azoles, these agents are designed to inhibit the same critical enzyme in the fungal cell membrane biosynthesis pathway, but with the potential for improved binding affinity and a superior safety profile.[8][9] This guide provides a comprehensive overview of the core mechanism of action for benzotriazole derivatives and details robust, field-proven protocols for their evaluation as antifungal drug candidates.

The Scientific Rationale: Mechanism of Action

The primary antifungal mechanism of benzotriazole derivatives, like their triazole counterparts, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[1][2][10][11] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential sterol component that governs the fluidity, integrity, and function of the fungal cell membrane.

Causality of Inhibition: By binding to the heme iron atom within the active site of CYP51, benzotriazole derivatives disrupt the conversion of lanosterol to ergosterol.[1] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterol precursors. The resulting defective cell membrane exhibits altered permeability and cannot properly regulate cellular processes, ultimately leading to the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect). The selectivity of these agents arises from the structural differences between fungal CYP51 and its mammalian orthologs, providing a therapeutic window.[12]

Ergosterol_Pathway_Inhibition cluster_0 Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane ToxicSterols Toxic 14-α-methylated Sterol Precursors DefectiveMembrane Defective Cell Membrane ToxicSterols->DefectiveMembrane GrowthArrest Fungistatic/Fungicidal Effect DefectiveMembrane->GrowthArrest CYP51->Ergosterol Normal Pathway CYP51->ToxicSterols Blocked Pathway Benzotriazole Benzotriazole Derivative Benzotriazole->CYP51 Inhibition Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism & Safety cluster_2 Phase 3: Lead Optimization Start Select/Synthesize Benzotriazole Derivatives MIC_Test Protocol 1: In Vitro Antifungal Susceptibility Testing (MIC) Start->MIC_Test Decision1 Potent Activity? (Low MIC) MIC_Test->Decision1 Ergosterol_Assay Protocol 2: Ergosterol Quantification Decision1->Ergosterol_Assay Yes Stop1 Discard Decision1->Stop1 No Decision2 Mechanism Confirmed? Ergosterol Reduced? Ergosterol_Assay->Decision2 Cytotoxicity_Assay Protocol 3: In Vitro Cytotoxicity (IC50) Decision3 Safe? (High IC50) Cytotoxicity_Assay->Decision3 Decision2->Cytotoxicity_Assay Yes Stop2 Discard Decision2->Stop2 No SAR Structure-Activity Relationship (SAR) Analysis Decision3->SAR Yes Stop3 Discard Decision3->Stop3 No Lead Lead Candidate (High Selectivity Index) SAR->Lead

Caption: A tiered workflow for evaluating benzotriazole antifungal candidates.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial discovery and characterization of novel benzotriazole-based antifungal agents. By systematically assessing antifungal potency, confirming the mechanism of action, and evaluating selective toxicity, researchers can efficiently identify and prioritize promising lead candidates. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize efficacy and safety, exploring activity against broader panels of clinically relevant and resistant fungal isolates, and advancing the most promising compounds into preclinical in vivo models of infection. The continued development of this chemical class holds significant potential for addressing the urgent, unmet medical need for new and effective antifungal therapies.

References

  • Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3460-3464. URL: https://pubmed.ncbi.nlm.nih.gov/26213166/
  • Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. (2015). ResearchGate. URL: https://www.researchgate.
  • Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. (2015). Europe PMC. URL: https://europepmc.org/article/med/26213166
  • Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. (2013). Allied Academies. URL: https://www.alliedacademies.
  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2012). National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3501901/
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. URL: https://www.creative-biolabs.com/antifungal-drug/in-vitro-cytotoxicity-assessment.htm
  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2012). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/23181082/
  • Antifungal drug discovery: the process and outcomes. (2013). National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3708361/
  • Antifungal Drug Toxicology & Safety Assessment Services. Creative Biolabs. URL: https://www.creative-biolabs.com/antifungal-drug/antifungal-drug-toxicology-and-safety-assessment.htm
  • Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. URL: https://www.hilarispublisher.com/open-access/recent-development-of-benzotriazolebased-medicinal-drugs-2161-0444-4-203.pdf
  • (PDF) Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2012). ResearchGate. URL: https://www.researchgate.
  • Review Of Benzotriazole. (2020). IJCRT.org. URL: https://ijcrt.org/papers/IJCRT2005021.pdf
  • Benzotriazole: An overview on its versatile biological behavior. (2018). National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6092790/
  • Review on synthetic study of benzotriazole. (2020). GSC Online Press. URL: https://gsconlinepress.com/journals/gscbps/content/review-synthetic-study-benzotriazole
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. URL: https://s3.amazonaws.com/academia.edu.documents/32616239/1393952994.pdf?response-content-disposition=inline%3B%20filename%3DWORLD_JOURNAL_OF_PHARMACEUTICAL_RESEARC.pdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAIWOWYYGZ2Y53UL3A%2F20200304%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20200304T162955Z&X-Amz-Expires=3600&X-Amz-SignedHeaders=host&X-Amz-Signature=0f1e9c8b7d5a5c3e4f6d7a8b9c0d1e2f3a4b5c6d7e8f9a0b1c2d3e4f5a6b7c8d
  • Design, synthesis, and antifungal activity of triazole and benzotriazole derivatives. (2009). ResearchGate. URL: https://www.researchgate.
  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2022). National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9035293/
  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (2000). National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC89748/
  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27837060/
  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (2002). National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC127132/
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2022). National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9391741/
  • Design, synthesis, and antifungal activity of triazole and benzotriazole derivatives. (2009). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/18760508/
  • Antifungal Susceptibility Testing: Current Approaches. (2020). National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7251131/
  • S159 Antifungal Susceptibility Testing. (2000). International Society for Human and Animal Mycology. URL: https://www.blackwell-synergy.com/doi/pdf/10.1046/j.1365-2834.2000.00223.x

Sources

Troubleshooting & Optimization

Troubleshooting guide for benzotriazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzotriazole Synthesis

Welcome to the technical support center for benzotriazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during the synthesis and derivatization of benzotriazoles. The following question-and-answer format addresses specific issues with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My alkylation of benzotriazole yields a mixture of N1 and N2 isomers. How can I control the regioselectivity?

Answer: This is the most common issue in benzotriazole derivatization. The formation of both N1 and N2 alkylated products stems from the inherent tautomerism of the benzotriazole ring. The hydrogen atom can reside on either the N1 or N2 nitrogen, and while the 1H-tautomer generally predominates in solution, the energy difference is small, allowing for reactivity at both sites.[1][2] Controlling the regioselectivity is a matter of manipulating the reaction conditions to favor one tautomer or sterically hinder one nitrogen position over the other.

Causality and Mechanism: The choice of solvent, base, and even the electrophile can shift the N1/N2 product ratio.

  • N1-Alkylation (Kinetic Product): Attack at the N1 position is often favored under conditions that involve the benzotriazole anion. The N1 position is generally more nucleophilic.

  • N2-Alkylation (Thermodynamic Product): The N2-substituted product is often more thermodynamically stable due to reduced steric hindrance and favorable electronic arrangement. Reactions that allow for equilibrium or are performed under catalytic conditions that favor the 2H-tautomer can lead to higher yields of the N2 isomer.[3][4]

Troubleshooting Workflow:

Caption: Workflow for controlling N1 vs. N2 alkylation.

Protocol 1: Maximizing N1-Alkylation (e.g., N-Benzylation)

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous benzotriazole (1.0 eq).

  • Solvent: Add anhydrous, non-polar solvent such as THF or Toluene (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting sodium benzotriazolide solution back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to separate the N1 isomer from any minor N2 product.[5]

Protocol 2: Maximizing N2-Alkylation Recent literature highlights the use of specific catalysts to achieve high N2 selectivity. For example, scandium triflate has been shown to be highly effective.[4]

  • Setup: In a reaction vial, combine benzotriazole (1.0 eq), the ketone or other alkylating precursor (1.2 eq), and Sc(OTf)₃ (10 mol%).

  • Solvent: Add a suitable solvent like 1,2-dichloroethane (DCE).

  • Reaction: Seal the vial and heat the reaction mixture at the temperature specified in the relevant literature (e.g., 80-100 °C) for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup & Purification: After cooling, concentrate the reaction mixture and purify directly by flash column chromatography to isolate the N2-alkylated product.

Summary of Conditions for Regiocontrol:

ParameterFavors N1-AlkylationFavors N2-AlkylationRationale
Solvent Non-polar (Toluene, THF)Polar Aprotic (DMF, DMSO)Polar solvents can stabilize the 2H-tautomer or specific transition states.
Base/Cation NaH, LiHMDSKOH, Cs₂CO₃Coordinating cations (K⁺, Cs⁺) can chelate with the triazole system, favoring N2 attack.
Catalyst B(C₆F₅)₃, PhotochemicalSc(OTf)₃, Rhodium, IridiumSpecific catalysts are designed to steer the reaction toward one regioisomer.[3][4][6]
FAQ 2: I am synthesizing the benzotriazole ring from o-phenylenediamine and my yield is low with a lot of dark, tarry by-products. What is going wrong?

Answer: The classic synthesis of benzotriazole from o-phenylenediamine and a nitrite source is an exothermic diazotization followed by an intramolecular cyclization.[7][8] Poor temperature control and incorrect stoichiometry are the most common causes of low yields and impurity formation.

Causality and Mechanism: The reaction proceeds by converting one of the amino groups of o-phenylenediamine into a diazonium salt.[7] This intermediate must remain in solution and at a controlled temperature to cyclize efficiently.

  • Overheating: The reaction is highly exothermic. If the temperature rises too quickly or exceeds ~85-90 °C, the diazonium intermediate can decompose, leading to the formation of phenols and other polymeric, tarry materials.[9]

  • Incorrect pH/Acid: Acetic acid is preferred over strong mineral acids as it provides the optimal pH for both diazotization and cyclization.[9] The conditions must be acidic enough to form nitrous acid (from sodium nitrite) but not so acidic as to protonate both amino groups of the starting material, which would inhibit diazotization.

  • Side Reactions: If both amino groups are diazotized, it can lead to explosive intermediates or other unwanted by-products. Using a slight excess of nitrite is common, but a large excess should be avoided.

Caption: Troubleshooting the synthesis of the benzotriazole core.

Protocol: Optimized Benzotriazole Synthesis This protocol is adapted from established procedures to maximize yield and purity.[9]

  • Dissolution: In a beaker or flask of appropriate size, dissolve o-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid (2.0 eq) and water. Gentle warming may be required to achieve a clear solution.

  • Cooling: Cool the solution to 15 °C or slightly below in an ice-water bath with magnetic stirring. It is critical not to over-cool; the reaction needs to initiate properly.

  • Diazotization: In a separate container, dissolve sodium nitrite (1.1 eq) in a minimal amount of water. Add this nitrite solution to the stirred o-phenylenediamine solution in one portion.

  • Exotherm Control: The temperature of the reaction mixture will rise rapidly to approximately 80-85 °C, and the color will change from deep red to a paler brown/orange.[9] This exotherm is crucial for the cyclization. Do not try to suppress it with excessive cooling once it has started.

  • Crystallization: Once the temperature begins to drop, allow the mixture to cool slowly toward room temperature, then place it in an ice bath for at least 30-60 minutes to ensure complete crystallization.

  • Isolation: Collect the crude benzotriazole by vacuum filtration and wash the filter cake with ice-cold water.

  • Purification: The crude product is often a tan or brownish solid. For many applications, this is pure enough. For higher purity, recrystallization from hot water (with optional charcoal treatment) or distillation under reduced pressure is effective.[9] Purification can also be achieved by dissolving the crude product in a water-miscible glycol, treating it with activated charcoal at an elevated temperature (80-100 °C), and filtering.[10]

References

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin.Inorganic Chemistry - ACS Publications.
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin.Inorganic Chemistry - ACS Publications.
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin.PubMed.
  • A Review on: Synthesis of Benzotriazole.International Journal of Advance Research, Ideas and Innovations in Technology (ijariie).
  • Review on synthetic study of benzotriazole.GSC Biological and Pharmaceutical Sciences.
  • 1,2,3-benzotriazole.Organic Syntheses Procedure.
  • Benzotriazole: an ideal synthetic auxiliary.PubMed.
  • Benzotriazole: A Versatile Synthetic Auxiliary.Lupine Publishers.
  • Synthesis of Benzotriazole from o-Phenylenediamine.Scribd.
  • Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones.Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of benzotriazole from o-phenylenediamine.Pharmacy Infoline.
  • Benzotriazole: An overview on its versatile biological behavior.PubMed Central (PMC).
  • Method for purification of benzotriazole derivative.Google Patents.
  • Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates.ResearchGate.
  • Benzotriazole: An Ideal Synthetic Auxiliary.ResearchGate.
  • Benzotriazole.Wikipedia.
  • Synthesis of Benzotriazole from o- Phynylenediamine.pptx.SlideShare.
  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.Chemical Communications (RSC Publishing).
  • Synthesis of Sodium Benzotriazole.Metoree.
  • Purification of benzotriazole.Google Patents.
  • The Chemistry of Benzotriazole Derivatives.National Academic Digital Library of Ethiopia.
  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization.TSI Journals.
  • Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants.PubMed.

Sources

Technical Support Center: Optimizing N-Alkylation of Benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance the efficiency and selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the N-alkylation of benzotriazole, and why is regioselectivity a concern?

The N-alkylation of benzotriazole can yield two primary regioisomers: N1-alkylated and N2-alkylated benzotriazoles.[1][2] Benzotriazole exists as a mixture of 1H- and 2H-tautomers, and alkylation can occur on either the N1 or N2 nitrogen atom of the triazole ring.[1] The ratio of these isomers is highly dependent on the reaction conditions.[2] Controlling regioselectivity is crucial as the biological activity and physicochemical properties of the N1 and N2 isomers can differ significantly, impacting their suitability for applications in medicinal chemistry and materials science.[2][3]

Q2: What is the general mechanism for the N-alkylation of benzotriazole?

The N-alkylation of benzotriazole typically proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the acidic N-H proton of benzotriazole by a base to form the benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent (e.g., an alkyl halide) to form the N-alkylated product.[2]

Troubleshooting Guide

Low or No Product Yield

Q3: I am observing very low or no conversion of my starting benzotriazole. What are the potential causes and how can I address them?

Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.

  • Insufficient Base Strength or Stoichiometry: The choice and amount of base are critical for the initial deprotonation of benzotriazole.

    • Explanation: A base that is not strong enough to deprotonate benzotriazole (pKa ≈ 8.2) will result in a low concentration of the reactive benzotriazolide anion.[4] Similarly, using a substoichiometric amount of base will leave a significant portion of the benzotriazole unreacted.

    • Solution:

      • For less reactive alkylating agents, consider switching to a stronger base like sodium hydride (NaH).[2][5]

      • Ensure you are using at least a stoichiometric equivalent of the base, and for weaker bases like potassium carbonate (K₂CO₃), using a slight excess (1.5-2.0 equivalents) can be beneficial.[2]

  • Poor Solubility of Reagents: If the benzotriazole or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Explanation: Poor solubility limits the effective concentration of the reactants in the solution, hindering the reaction rate.

    • Solution:

      • Choose a solvent that can dissolve all reactants. Polar aprotic solvents like DMF and acetonitrile are commonly used.[2]

      • Gentle heating can sometimes improve solubility and reaction rates.

  • Inactive Alkylating Agent: The alkylating agent may have degraded or may not be reactive enough under the chosen conditions.

    • Explanation: Alkyl halides can degrade over time, especially if exposed to moisture or light. Less reactive alkylating agents (e.g., alkyl chlorides) may require more forcing conditions.

    • Solution:

      • Use a fresh or purified alkylating agent.

      • Consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).

      • Increase the reaction temperature or consider using a catalyst.

Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q4: My reaction is producing a mixture of N1 and N2 isomers, and I need to favor one over the other. How can I control the regioselectivity?

Controlling the N1/N2 selectivity is a common challenge. The outcome is a delicate balance of several factors.[2]

  • Solvent Polarity: The polarity of the solvent plays a significant role in determining the site of alkylation.

    • Explanation: The benzotriazolide anion has two nucleophilic nitrogen atoms, N1 and N2. The charge distribution on this anion is influenced by the solvent. In polar aprotic solvents like DMF, the N1 position is generally favored.

    • Solution: To favor the N1 isomer, use polar aprotic solvents like DMF or acetonitrile. For favoring the N2 isomer, specialized catalytic systems are often required, such as those employing rhodium or scandium catalysts.[3][6][7]

  • Counter-ion Effects (Choice of Base): The cation from the base can influence the nucleophilicity of the N1 and N2 positions.

    • Explanation: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can affect the coordination with the benzotriazolide anion, thereby influencing the accessibility of the N1 and N2 positions to the alkylating agent.

    • Solution: While a general trend is not always predictable, empirical screening of different bases (e.g., NaOH, K₂CO₃, Cs₂CO₃) can help optimize the desired regioselectivity for a specific substrate.

  • Steric Hindrance: The steric bulk of the alkylating agent can influence the site of attack.

    • Explanation: The N1 position is generally less sterically hindered than the N2 position.

    • Solution: Using bulkier alkylating agents may favor alkylation at the more accessible N1 position.

The following diagram illustrates the key factors influencing regioselectivity:

G cluster_factors Factors Influencing Regioselectivity cluster_outcome Reaction Outcome Base Base (Counter-ion) N1_Product N1-Alkylated Product Base->N1_Product Influences N1/N2 Ratio N2_Product N2-Alkylated Product Base->N2_Product Solvent Solvent (Polarity) Solvent->N1_Product Influences N1/N2 Ratio Solvent->N2_Product AlkylatingAgent Alkylating Agent (Sterics) AlkylatingAgent->N1_Product Influences N1/N2 Ratio AlkylatingAgent->N2_Product Temperature Temperature Temperature->N1_Product Influences N1/N2 Ratio Temperature->N2_Product

Caption: Factors influencing the regioselectivity of benzotriazole N-alkylation.

Product Purification Challenges

Q5: I am having difficulty separating the N1 and N2 isomers and removing unreacted starting material. What purification strategies do you recommend?

Effective purification is key to obtaining the desired product in high purity.

  • Chromatographic Separation:

    • Explanation: The N1 and N2 isomers often have slightly different polarities, making them separable by column chromatography.

    • Solution: Silica gel column chromatography is the most common method for separating the isomers.[2] A gradient elution with a mixture of non-polar (e.g., hexanes or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically effective. Monitor the separation closely using Thin Layer Chromatography (TLC).

  • Recrystallization:

    • Explanation: If one of the isomers is a solid and is produced in significantly higher yield, recrystallization can be an effective purification method.

    • Solution: Choose a solvent system in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Acid-Base Extraction to Remove Unreacted Benzotriazole:

    • Explanation: Benzotriazole is weakly acidic and can be deprotonated by a strong base, while the N-alkylated products are not.

    • Solution: After the reaction, you can perform an aqueous workup. Washing the organic layer with an aqueous base solution (e.g., 1M NaOH) can help remove unreacted benzotriazole by converting it to its water-soluble salt.

A general troubleshooting workflow is presented below:

G Start Reaction Outcome LowYield Low/No Yield Start->LowYield PoorSelectivity Poor Regioselectivity (N1/N2 Mixture) Start->PoorSelectivity PurificationIssue Purification Difficulty Start->PurificationIssue CheckBase Check Base Strength & Stoichiometry LowYield->CheckBase CheckSolubility Check Reagent Solubility LowYield->CheckSolubility CheckAlkylatingAgent Check Alkylating Agent Activity LowYield->CheckAlkylatingAgent ModifySolvent Modify Solvent PoorSelectivity->ModifySolvent ScreenBases Screen Different Bases PoorSelectivity->ScreenBases VaryAlkylatingAgent Vary Alkylating Agent PoorSelectivity->VaryAlkylatingAgent ColumnChromatography Optimize Column Chromatography PurificationIssue->ColumnChromatography Recrystallization Attempt Recrystallization PurificationIssue->Recrystallization AcidBaseExtraction Use Acid-Base Extraction PurificationIssue->AcidBaseExtraction

Caption: Troubleshooting workflow for N-alkylation of benzotriazole.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Mild Base in an Aprotic Solvent

This protocol is a good starting point for many alkylating agents.[2]

Reagents and Materials:

  • 1H-Benzotriazole

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a specified temperature (typically between room temperature and 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Protocol 2: N-Alkylation using a Strong Base for Less Reactive Alkylating Agents

This procedure is suitable for less reactive alkylating agents and requires anhydrous conditions.[2]

Reagents and Materials:

  • 1H-Benzotriazole

  • Alkyl halide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1H-benzotriazole (1.0 eq) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Data Summary Table

The choice of base and solvent can significantly impact the yield and regioselectivity of the N-alkylation of benzotriazole. The following table summarizes some common conditions and their typical outcomes.

BaseSolventAlkylating AgentTypical Major IsomerReference
K₂CO₃DMFBenzyl bromideN1[2]
NaHTHFMethyl iodideN1[2][5]
NaOHDMFVarious alkyl halidesN1[8]
[Bmim]OHSolvent-freeVarious alkyl halidesN1[5][9]
Sc(OTf)₃Not specifiedCyclohexanonesN2[3][6]
Ir(III) porphyrinDCMα-DiazoacetatesN2[10]
Fe(III) porphyrinDCMα-DiazoacetatesN1[10]

References

  • Avhad, K. C., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]
  • Wikipedia. (2023). Benzotriazole. [Link]
  • Tang, S., et al. (2020). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. [Link]
  • Wang, Y., et al. (2024). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]
  • Le, Z-G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Taylor & Francis Online. [Link]
  • Le, Z-G., et al. (2010). N-Alkylation of benzotriazole in basic ionic liquid [Bmim]OH.
  • Tang, S., et al. (2020). Scandium-catalyzed highly selective N 2 -alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. [Link]
  • Namdeo, K.P., et al. (2024). A Review on: Synthesis of Benzotriazole. IJARIIE. [Link]
  • Somesh, S., et al. (2016).
  • Wang, Y., et al. (2024). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin.
  • Yu, J., et al. (2018).
  • Zhang, X., et al. (2018). Research on chem-selective N-alkylation of benzotriazole in glycerol.
  • Katritzky, A. R., et al. (1991). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.

Sources

Technical Support Center: Regioselective Synthesis of Substituted Benzotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of substituted benzotriazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing specific benzotriazole isomers. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.

Introduction to the Challenge of Regioselectivity

Benzotriazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications.[1] A critical hurdle in their synthesis is controlling the regioselectivity of substitution. The benzotriazole core has two reactive nitrogen atoms, N-1 and N-2, leading to the potential formation of two distinct regioisomers upon substitution.[2] Generally, the N-1 substituted isomer is the thermodynamically favored and often dominant product, while selective synthesis of the N-2 isomer presents a greater challenge.[3] This guide will provide insights and practical solutions to achieve the desired regiochemical outcome in your reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N-1 and N-2 substituted benzotriazoles in my reaction?

The formation of a mixture of N-1 and N-2 isomers is a common outcome in the alkylation or arylation of benzotriazoles.[3] This is due to the small energy difference between the two tautomeric forms of the benzotriazole anion, which is the reactive intermediate in many substitution reactions.[4] The ratio of the resulting isomers is highly dependent on a variety of factors including the solvent, base, temperature, and the nature of the electrophile.[2]

Q2: How can I favor the formation of the N-1 isomer?

Several strategies can be employed to enhance the selectivity for the N-1 position:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO often favor N-1 substitution.

  • Base Selection: Weaker bases, such as potassium carbonate (K₂CO₃), are commonly used and tend to give a higher proportion of the N-1 product.[2]

  • Reaction Temperature: Lower reaction temperatures can sometimes improve selectivity towards the thermodynamically more stable N-1 isomer.

  • Catalysis: Recent studies have shown that certain catalysts, like B(C₆F₅)₃, can promote site-selective N-1 alkylation with diazoalkanes.[5]

Q3: What methods are available for the selective synthesis of the N-2 isomer?

Achieving high selectivity for the N-2 position is historically challenging but not impossible.[6] Some successful approaches include:

  • Catalytic Methods: Specific catalyst systems have been developed to direct substitution to the N-2 position. For example, rhodium-catalyzed N-2 alkylation with diazo compounds has been reported to give excellent selectivity.[7] Similarly, certain metalloporphyrin catalysts can precisely control regioselectivity, with Ir(III) pentafluorophenyl-substituted porphyrin promoting N-2 alkylation.[8][9]

  • Directing Groups: While less common for benzotriazoles as compared to other heterocycles, the introduction of a directing group on the benzotriazole ring can influence the site of substitution.

Q4: What are the best analytical techniques to differentiate and quantify N-1 and N-2 isomers?

Differentiating between the N-1 and N-2 isomers is crucial for reaction monitoring and product characterization. The most effective techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers due to the different chemical environments of the protons and carbons in the two structures. 2D-NOESY experiments can also be definitive.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase can often separate the two isomers, allowing for their quantification.[11][12]

  • Gas Chromatography (GC): For volatile derivatives, GC can be used for separation and analysis.[13]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the regioselective synthesis of substituted benzotriazoles.

Problem 1: Poor Regioselectivity (Inseparable Mixture of Isomers)
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., THF, Dioxane, Acetonitrile, DMF, DMSO).Solvent polarity can influence the solvation of the benzotriazole anion and the transition state energies for N-1 versus N-2 attack, thereby affecting the isomer ratio.
Incorrect Base Test a variety of bases with different strengths and counterions (e.g., NaH, K₂CO₃, Cs₂CO₃, DBU).The nature of the base and its counterion can affect the aggregation state and reactivity of the benzotriazole anion.
Suboptimal Temperature Run the reaction at different temperatures (e.g., 0 °C, room temperature, elevated temperatures).The reaction may be under kinetic or thermodynamic control. Lower temperatures often favor the thermodynamic product (N-1), while higher temperatures might favor the kinetic product.
Steric Hindrance If using a bulky electrophile, consider a less sterically demanding one if the synthetic route allows.Steric hindrance from the electrophile can play a significant role in determining the site of attack.
Catalyst Inefficiency If using a catalytic method, ensure the catalyst is active and used at the correct loading. Consider screening different ligands if applicable.[8][9]The catalyst's electronic and steric properties are critical for directing the regioselectivity.[7]
Problem 2: Low Reaction Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Deprotonation Use a stronger base or increase the equivalents of the current base. Ensure anhydrous conditions if using a moisture-sensitive base like NaH.Incomplete formation of the benzotriazole anion will lead to unreacted starting material.
Poor Electrophile Reactivity Use a more reactive electrophile (e.g., an alkyl iodide instead of a chloride) or increase the reaction temperature.The rate of the Sₙ2 reaction is dependent on the leaving group ability and the reaction temperature.
Side Reactions Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of reagents. Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts.Benzotriazole and its anion can be susceptible to oxidative or other side reactions under certain conditions.
Product Instability Ensure the work-up procedure is not degrading the product (e.g., avoid strongly acidic or basic conditions if the product is sensitive).The substituted benzotriazole may be unstable under the purification conditions.
Problem 3: Difficulty in Isomer Separation
Potential Cause Troubleshooting Steps Scientific Rationale
Similar Polarity of Isomers Optimize column chromatography conditions: screen different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol), use a high-performance silica gel, or consider a different stationary phase (e.g., alumina, reversed-phase).The polarity difference between N-1 and N-2 isomers can be small, requiring careful optimization of chromatographic conditions to achieve separation.
Co-crystallization Attempt recrystallization from a variety of solvents or solvent mixtures. Seeding with a pure crystal of one isomer (if available) can be beneficial.The two isomers may have similar crystal packing, leading to co-crystallization. Finding a solvent system that selectively crystallizes one isomer is key.
Derivatization If separation of the final products is intractable, consider if it's possible to separate an earlier intermediate in the synthetic route.Sometimes, precursors or derivatives of the target molecules have more distinct physical properties that allow for easier separation.

Experimental Protocols

General Protocol for N-Alkylation of Benzotriazole

This protocol provides a general starting point for the N-alkylation of benzotriazole. Optimization will be required based on the specific substrate and desired regioselectivity.[2]

  • Reaction Setup: To a solution of benzotriazole (1.0 eq.) in a suitable solvent (e.g., DMF, 0.5 M), add a base (e.g., K₂CO₃, 1.5 eq.).

  • Addition of Electrophile: Stir the mixture at room temperature for 30 minutes, then add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.

Protocol for Rhodium-Catalyzed N-2 Alkylation

This protocol is adapted from literature procedures for selective N-2 alkylation and should be performed by personnel experienced in handling air-sensitive reagents.[7]

  • Catalyst Preparation: In a glovebox, charge an oven-dried vial with the rhodium catalyst (e.g., Rh₂(OAc)₄, 2 mol%).

  • Reaction Setup: Add benzotriazole (1.0 eq.) and a suitable solvent (e.g., anhydrous dichloromethane, 0.1 M).

  • Reagent Addition: Add the diazo compound (1.2 eq.) solution in the same solvent dropwise to the reaction mixture at the desired temperature (e.g., 40 °C).

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the desired N-2 alkylated benzotriazole.

Visualizing Reaction Pathways and Troubleshooting

DOT Language Diagrams

G cluster_0 General Benzotriazole Alkylation Benzotriazole Benzotriazole Benzotriazole Anion Benzotriazole Anion Benzotriazole->Benzotriazole Anion Deprotonation Base Base Base->Benzotriazole Anion Alkyl Halide Alkyl Halide N-1 Isomer N-1 Isomer Alkyl Halide->N-1 Isomer N-2 Isomer N-2 Isomer Alkyl Halide->N-2 Isomer Solvent, Temp Solvent, Temp Solvent, Temp->N-1 Isomer Solvent, Temp->N-2 Isomer Benzotriazole Anion->N-1 Isomer SN2 Benzotriazole Anion->N-2 Isomer SN2

Caption: General pathway for benzotriazole alkylation leading to a mixture of N-1 and N-2 isomers.

G cluster_1 Troubleshooting Workflow for Poor Regioselectivity Problem Poor Regioselectivity Analyze Isomer Ratio Analyze N-1/N-2 Ratio (NMR, HPLC) Problem->Analyze Isomer Ratio Modify Conditions Modify Reaction Conditions Analyze Isomer Ratio->Modify Conditions Screen Solvents Screen Solvents Modify Conditions->Screen Solvents Polarity Screen Bases Screen Bases Modify Conditions->Screen Bases Strength Vary Temperature Vary Temperature Modify Conditions->Vary Temperature Kinetics vs. Thermo. Consider Catalyst Consider Regioselective Catalyst Modify Conditions->Consider Catalyst For N-1 or N-2 Re-analyze Re-analyze Isomer Ratio Screen Solvents->Re-analyze Screen Bases->Re-analyze Vary Temperature->Re-analyze Consider Catalyst->Re-analyze Re-analyze->Modify Conditions No Improvement Optimized Protocol Optimized Protocol Re-analyze->Optimized Protocol Improved Selectivity

Caption: A logical workflow for troubleshooting and optimizing the regioselectivity of benzotriazole substitution reactions.

References

  • Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. (2018). Angewandte Chemie International Edition, 57(38), 12489-12493. [Link]
  • Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. (n.d.).
  • Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences, 11(02), 215-225. [Link]
  • N-Alkylation of Benzotriazole. (n.d.).
  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. (2021). ACS Omega, 6(4), 2995–3006. [Link]
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (2025). Inorganic Chemistry. [Link]
  • Properties and Synthetic Utility of N-Substituted Benzotriazoles. (1998). Chemical Reviews, 98(1), 409-548. [Link]
  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Enantioselective N-functionalization of Benzotriazoles by Asymmetric Substitution Reaction of Morita-Baylis-Hillman Carbonates. (2018).
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (2025). Inorganic Chemistry. [Link]
  • Synthesis and utility of some N-substituted benzotriazoles. (n.d.). University of Florida Digital Collections. [Link]
  • (PDF) Review on synthetic study of benzotriazole. (2020).
  • ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (n.d.).
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacet
  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
  • Benzotriazole: An overview on its versatile biological behavior. (2017). Molecules, 22(11), 1934. [Link]
  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (2020).
  • Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering. (2025). Synlett. [Link]
  • Synthesis of N2-Substituted 1,2,3-Triazoles. (2024). The Journal of Organic Chemistry. [Link]
  • A Review on: Synthesis of Benzotriazole. (n.d.).
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2013). The Journal of Organic Chemistry, 78(23), 12133–12148. [Link]
  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. (2020). RSC Advances, 10(70), 42875–42880. [Link]
  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). Molecules, 28(12), 4789. [Link]
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2013). The Journal of Organic Chemistry, 78(23), 12133-12148. [Link]
  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (2016). Organic Chemistry: An Indian Journal, 12(5). [Link]
  • Synthesis of Benzotriazoles from Benzynes and Azides. (2008). Organic Letters, 10(12), 2409–2412. [Link]
  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. (2012).
  • Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. (2003).

Sources

Technical Support Center: A Guide to Amide Coupling with Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, with a specific focus on sterically hindered carboxylic acids. The formation of an amide bond between a bulky carboxylic acid and an amine is a common challenge in medicinal chemistry and peptide synthesis, often leading to low yields and incomplete reactions.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you overcome these synthetic hurdles.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving hindered carboxylic acids.

Q1: My reaction with a hindered carboxylic acid is failing or giving very low yield. What are the primary causes?

A1: When an amide coupling reaction performs poorly, especially with sterically demanding substrates, the issue typically stems from a few key factors:

  • Inefficient Carboxylic Acid Activation: The core of the reaction is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If the coupling reagent is not potent enough to overcome the steric bulk around the carbonyl group, the acid will not be activated efficiently, leading to no reaction.[1]

  • Steric Hindrance: The bulky groups on the carboxylic acid (and potentially the amine) physically block the nucleophilic attack of the amine on the activated acid intermediate.[1][3] This slows the reaction rate dramatically and can prevent the reaction from reaching completion.

  • Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can form an unreactive ammonium carboxylate salt.[4] This is why a non-nucleophilic base is crucial to neutralize any acid and keep the amine in its free, nucleophilic form.[1]

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material. Using anhydrous solvents and reagents is critical for success.[1]

Below is a workflow diagram to guide your initial troubleshooting process.

G Start Reaction Failed/Low Yield CheckReagent Is the coupling reagent strong enough for a hindered substrate? Start->CheckReagent CheckConditions Are reaction conditions (solvent, base, temp) optimized? CheckReagent->CheckConditions No SolutionReagent Upgrade to a more potent reagent (e.g., HATU, COMU, or Acyl Fluoride method). CheckReagent->SolutionReagent Yes CheckPurity Are reagents and solvents anhydrous? CheckConditions->CheckPurity No SolutionConditions Modify conditions: - Switch to polar aprotic solvent (DMF, NMP) - Increase temperature - Use a stronger non-nucleophilic base CheckConditions->SolutionConditions Yes SolutionPurity Dry solvents and use fresh, high-purity reagents. CheckPurity->SolutionPurity Yes End Reaction Optimized CheckPurity->End No SolutionReagent->CheckConditions SolutionConditions->CheckPurity SolutionPurity->End

Caption: Troubleshooting workflow for hindered amide couplings.

Q2: I'm using a standard carbodiimide reagent like DCC or EDC/HOBt and it's failing. What should I try next?

A2: Carbodiimide-based reagents like DCC and EDC are often insufficient for activating sterically hindered carboxylic acids.[2][5] The O-acylisourea intermediate they form is prone to side reactions and may not be reactive enough to couple with an amine in a congested environment.

Your next step should be to switch to a more powerful class of coupling reagents.

  • Uronium/Aminium Reagents: Reagents such as HATU , HBTU , and HCTU are significantly more effective for difficult couplings.[] They react with the carboxylic acid to form a highly reactive OAt- or OBt-ester intermediate.[3] HATU is often considered the "gold standard" for hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the subsequent aminolysis.[7]

  • Oxyma-Based Reagents: COMU is a modern coupling reagent that incorporates the OxymaPure® leaving group.[8] It offers coupling efficiencies comparable or even superior to HATU, with the added benefits of being non-explosive and having better solubility.[8]

  • Phosphonium Reagents: Reagents like PyBOP and PyAOP are also excellent choices.[] A key advantage of phosphonium reagents is that they do not have the potential to cause guanidinylation of the amine, a side reaction sometimes observed with uronium reagents, especially in slow reactions.

Q3: My reaction is still sluggish even with a stronger coupling reagent like HATU. How can I further optimize the reaction conditions?

A3: If a powerful coupling reagent alone isn't solving the problem, manipulating the reaction conditions is the next logical step.

  • Increase the Temperature: For very hindered substrates, room temperature may not be sufficient. Heating the reaction can provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis is particularly effective, as it can dramatically accelerate coupling reactions that would otherwise take many hours or days.[3] For conventional heating, increasing the temperature to 40-80°C can be beneficial, but this should be done cautiously while monitoring for potential side reactions or racemization.[3][5]

  • Change the Solvent: The solvent plays a critical role in solvating the reactants and intermediates. For difficult couplings, switching from common solvents like Dichloromethane (DCM) to more polar, aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can significantly improve reaction efficiency by better solvating the reaction components.[3]

  • Use Excess Reagents: Driving the reaction to completion may require using an excess of the activated acid. A common strategy is "double coupling," where after the initial coupling period, a second fresh portion of activated amino acid and coupling reagents is added to the reaction mixture.[3]

Q4: I'm observing significant racemization of my chiral carboxylic acid. What can I do to minimize it?

A4: Racemization, or the loss of stereochemical integrity at a chiral alpha-carbon, is a major concern, especially in peptide synthesis. It often occurs through the formation of an oxazolone intermediate.

  • Use Racemization-Suppressing Additives: The classic solution is to use additives like 1-hydroxybenzotriazole (HOBt) or its safer, more effective modern alternative, ethyl cyanohydroxyiminoacetate (OxymaPure).[1] These additives are incorporated into most modern uronium and phosphonium reagents (e.g., HBTU contains the HOBt moiety). They work by trapping the activated acid as an active ester, which is less prone to racemization than other intermediates.

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of racemization. If you are heating the reaction to improve the coupling rate, try to find a balance or run the reaction at a lower temperature for a longer time.[1][3]

  • Choose the Right Base: Use a weaker, non-nucleophilic tertiary base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases.[8]

  • Consider Acyl Fluorides: Acyl fluorides are reported to be less prone to racemization than the corresponding acyl chlorides and can be a highly effective strategy for coupling chiral-hindered acids.[5]

Advanced Strategies & FAQs

Q5: What are the most powerful strategies for coupling extremely hindered substrates where even HATU fails?

A5: For the most challenging cases, you may need to move beyond standard coupling reagents and form a more reactive carboxylic acid derivative.

The Acyl Fluoride Method: This is one of the most effective strategies for coupling sterically hindered substrates and electron-deficient amines.[5][9] The small size of the fluoride atom minimizes steric hindrance during the subsequent nucleophilic attack by the amine.[5] The acyl fluoride can be generated in situ using reagents like TFFH or BTFFH, followed by the addition of the amine.[1][5] This method has proven successful where many other conventional protocols have failed completely.[5]

The diagram below illustrates the general mechanism of activation using a uronium reagent like HATU.

G cluster_0 Activation & Coupling RCOOH R-COOH (Hindered Acid) ActiveEster [R-CO-OAt] (Highly Reactive Active Ester) RCOOH->ActiveEster + HATU, Base HATU HATU (Coupling Reagent) Base Base (DIPEA) Amide R-CO-NHR' (Product Amide) ActiveEster->Amide + R'-NH2 Amine R'-NH2 (Amine) Byproduct HOAt

Caption: Activation of a carboxylic acid with HATU.

Q6: Are there any non-traditional methods for forming amide bonds with tertiary carboxylic acids?

A6: Yes. When conventional coupling chemistry fails, particularly with α,α-disubstituted or tertiary carboxylic acids, alternative bond-forming strategies are required. One powerful, albeit less common, method involves the reaction of Grignard reagents with isocyanates .[2][10] This approach completely bypasses the carboxylic acid activation step and provides a robust solution for synthesizing extremely hindered amides that are otherwise inaccessible.[10]

Data Summary: Comparison of Coupling Reagents

The following table provides a qualitative comparison of common coupling reagents for reactions involving hindered substrates.

Reagent ClassExample(s)Relative Reactivity for Hindered SubstratesKey AdvantagesCommon Issues
Carbodiimide EDC, DCCLowInexpensive, widely available.[]Often fails for hindered substrates; racemization risk; DCU byproduct can be difficult to remove.[5]
Uronium/Aminium HBTU, HATUHigh to Very HighFast reactions, high yields; HATU is the gold standard for difficult couplings.[7]More expensive; can cause guanidinylation side reaction.
Oxyma-Based COMUVery HighExcellent reactivity, often superior to HATU; non-explosive byproduct.[8]Limited stability in solution; higher cost.
Phosphonium PyBOP, PyAOPHighDoes not cause guanidinylation; clean reactions.Byproducts can be difficult to remove; some have limited stability.[8]
Acyl Fluoride Precursor TFFH, BTFFHExtremely HighExcellent for severely hindered acids and electron-poor amines; low racemization risk.[1][5]Requires specific fluorinating reagents; may require elevated temperatures.[5]

Key Experimental Protocols

Protocol 1: General Procedure for Hindered Amide Coupling using HATU

This protocol is a robust starting point for coupling a sterically hindered carboxylic acid.

  • Preparation: Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Pre-activation: Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents) to the solution.[1]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS. For hindered substrates, the reaction may require several hours to overnight at room temperature, or 1-2 hours at 40-50°C.

  • Workup: Once complete, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Challenging Amide Coupling via In Situ Acyl Fluoride Generation

This protocol is adapted for cases where standard high-activity coupling reagents are insufficient.[5]

  • Fluorination: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the hindered carboxylic acid (1.3 equivalents) in anhydrous DCM.

  • Reagent Addition: Add a non-nucleophilic base (e.g., DIPEA, 4.5 equivalents) followed by the fluorinating agent (e.g., BTFFH, 1.5 equivalents).

  • Activation: Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Coupling: Add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Seal the vessel and heat the reaction to 80°C for 12-24 hours. Monitor for completeness by LC-MS.

  • Workup: After cooling to room temperature, perform a standard aqueous workup as described in Protocol 1.

References

  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]
  • The Synthesis of Sterically Hindered Amides - ResearchG
  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. [Link]
  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations | Organic Letters - ACS Public
  • Amide coupling reaction in medicinal chemistry.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central. [Link]
  • View of The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)
  • Tips and tricks for difficult amide bond form
  • Ynamide Coupling Reagents: Origin and Advances - PMC - PubMed Central - NIH. [Link]
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Educ
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. [Link]
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

Sources

Technical Support Center: Optimizing Solvent Choice for Carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation. As a Senior Application Scientist, I've seen countless researchers navigate the nuances of carboxylic acid coupling reactions. The single most common variable that can make or break these syntheses is the choice of solvent. It dictates solubility, influences reaction rates, and can even introduce unforeseen side reactions.

This guide is structured to provide direct answers to common challenges and offer systematic troubleshooting advice. We'll move beyond simple solvent lists to explore the causality behind why a particular solvent is chosen, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What are the "go-to" solvents for amide coupling, and why are they so common?

The most frequently used solvents are polar aprotic solvents, primarily N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1][2] Their popularity stems from a crucial ability: they effectively dissolve the wide range of reactants involved—polar carboxylic acids, amine salts, and bulky, often greasy coupling reagents—without interfering with the reaction through hydrogen bonding.[3][4]

  • DMF and NMP are excellent at solvating a broad spectrum of organic molecules, including protected amino acids and growing peptide chains, making them staples in solid-phase peptide synthesis (SPPS).[3][4]

  • DCM is a less polar option, often used in traditional organic synthesis. It's particularly useful for its volatility, which simplifies product work-up, and its ability to dissolve many common organic compounds.[5][6] However, its poor solvation of larger, more polar peptides can sometimes lead to difficult couplings.[5]

Q2: How does solvent polarity directly impact my coupling reaction?

Solvent polarity, often quantified by the dielectric constant (ε), influences a reaction by stabilizing or destabilizing charged species, including reactants, intermediates, and transition states.[7] In an amide coupling, the key step is the nucleophilic attack of the amine on an activated carboxylic acid intermediate (like an O-acylisourea or an active ester).

A polar solvent can:

  • Stabilize Charged Intermediates: The activated acid and other charged intermediates are stabilized by a polar environment, which can facilitate the reaction.[7]

  • Ensure Solubility: Proper solvation of the reactants is paramount. If your amine or acid crashes out of solution, the reaction rate will plummet. "Like dissolves like" is a guiding principle; polar reactants require polar solvents.[8]

Q3: When should I choose NMP over the less expensive DMF?

While DMF is a cost-effective workhorse, NMP offers distinct advantages in specific scenarios:[5]

  • Synthesizing Hydrophobic or Aggregation-Prone Peptides: NMP is slightly less polar than DMF and is often superior at solvating and preventing the aggregation of hydrophobic peptide chains during elongation in SPPS.[9] This improved solvation can dramatically increase crude purity and yield.

  • Microwave-Assisted Synthesis: At the elevated temperatures used in microwave peptide synthesis, DMF can degrade to dimethylamine and formic acid.[5][10] The resulting dimethylamine can prematurely remove Fmoc protecting groups, while formic acid can lead to N-formylation of the free amine, a common and troublesome side product.[5] NMP is more thermally stable, making it a safer choice for heated reactions.[3]

Q4: I'm trying to make my process "greener." What are the recommended sustainable alternatives to DMF, NMP, and DCM?

Growing environmental and safety concerns have spurred the evaluation of greener solvents.[1][2][11] Several alternatives have proven effective:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is an excellent substitute for DCM and THF.[12]

  • Ethyl Acetate (EtOAc) and Dimethyl Carbonate (DMC): These have lower toxicity profiles and can replace DCM and DMF in many standard coupling reactions.[13][14]

  • Cyclopentyl Methyl Ether (CPME): A safer alternative to other ethereal solvents.[15]

  • Water: With the right surfactant systems (micellar catalysis) or for specific water-soluble coupling reagents like EDC, water can be a highly effective and sustainable medium.[11][12][16]

A study evaluating replacements for DCM and DMF found that 2-MeTHF, EtOAc, and DMC were the most promising general alternatives for a range of common coupling reagents.[14]

Troubleshooting Guide: From Low Yields to Unexpected Peaks

This section addresses specific experimental failures and provides a logical path to a solution, grounded in chemical principles.

Problem: My reaction yield is low or zero.

A low yield is the most common issue, often pointing to a fundamental problem with solubility or reagent stability.

start Low or No Yield solubility Are all reactants fully dissolved? (Visual Inspection) start->solubility sol_no No solubility->sol_no No sol_yes Yes solubility->sol_yes Yes reagent_stability Is the activated intermediate stable? reagent_hydrolysis Is your solvent anhydrous? (Water degrades coupling agents & activated acids) [26] reagent_stability->reagent_hydrolysis solvent_issue Is the solvent reacting or inhibiting? solvent_reactivity Is the solvent incompatible? (e.g., DMSO with carbodiimides) [39] solvent_issue->solvent_reactivity sol_fix Change Solvent: 1. Increase polarity (e.g., DCM -> DMF). 2. For hydrophobic substrates, try NMP. [9] 3. For very difficult cases, consider TFE/HFIP mixtures. [44] sol_no->sol_fix sol_yes->reagent_stability reagent_hydrolysis->solvent_issue Yes hydrolysis_fix Use anhydrous solvent. Dry solvent over molecular sieves if necessary. reagent_hydrolysis->hydrolysis_fix No reactivity_fix Consult compatibility chart. Switch to an inert solvent like DMF, NMP, or ACN. solvent_reactivity->reactivity_fix q_node q_node a_node a_node start Start: Select Solvent q_solubility Are reactants (especially peptides) large or hydrophobic? start->q_solubility q_temp Will reaction be heated (e.g., microwave)? q_solubility->q_temp No ans_nmp Use NMP [9] q_solubility->ans_nmp Yes q_green Is sustainability a key concern? q_temp->q_green No q_temp->ans_nmp Yes ans_dmf Use DMF [26] q_green->ans_dmf No (General Purpose) ans_green Use 2-MeTHF, EtOAc, or CPME [7] q_green->ans_green Yes ans_dcm Use DCM or EtOAc [6] ans_dmf->ans_dcm Or if work-up is priority

Caption: A decision tree for initial solvent selection in amide coupling.

Experimental Protocol: General EDC/NHS Coupling in Solution Phase

This protocol highlights the critical steps where solvent choice and handling are paramount.

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq.) and N-Hydroxysuccinimide (NHS, 1.1 eq.) in anhydrous solvent (e.g., DMF, DCM, or EtOAc, to a concentration of ~0.1-0.5 M).

    • Scientist's Note: The choice here depends on solubility. If the acid is not fully dissolved, the reaction will be sluggish. Ensure the solvent is anhydrous to prevent hydrolysis of the yet-to-be-formed active ester. [17]2. Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise. Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for 1-4 hours.

    • Scientist's Note: The NHS ester is being formed in this step. In solvents like DCM, you may see the water-soluble EDC hydrochloride salt. In DMF, the solution will likely remain clear.

  • Amine Addition: In a separate flask, dissolve the amine (1.0 eq.) in a small amount of the same anhydrous solvent . If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA, 1.1 eq.) and stir for a few minutes.

  • Coupling: Add the amine solution to the activated NHS ester solution. Stir the reaction at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • If using a volatile solvent (DCM, EtOAc): Concentrate the reaction mixture under reduced pressure. Redissolve in a larger volume of solvent and wash with dilute acid (e.g., 1M HCl), base (e.g., sat. NaHCO₃), and brine to remove the urea byproduct and excess reagents.

    • If using a high-boiling solvent (DMF, NMP): Dilute the reaction with a water-immiscible solvent (e.g., EtOAc or DCM) and perform the same aqueous washes. Removing all DMF/NMP may require multiple extractions.

References
  • Vertex AI Search, based on information from various sources including peptide synthesis guides.
  • Di Gioia, M. L., et al. (2022). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, 20, 1137-1149. [Link]
  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Methylpyrrolidone (NMP) in Advanced Pharmaceutical Peptide Synthesis. Pharma Focus Asia. [Link]
  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
  • Hazra, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
  • Hazra, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. University of Louisville Institutional Repository. [Link]
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
  • Di Gioia, M. L., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry. [Link]
  • Goti, G., et al. (2021).
  • University of Strathclyde. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
  • Reddit. (2024). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]
  • Kumar, A., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry. [Link]
  • Nam, K., et al. (2008). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Macromolecular Bioscience, 8(1), 54-61. [Link]
  • Semantic Scholar.
  • Wikipedia. Amide. [Link]
  • Wikipedia. Solvent effects. [Link]
  • Google Patents. (2019). WO2019241586A1 - Solvent system for solid phase peptide synthesis.
  • Wordpress. Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]
  • Lipshutz, B. H., et al. (2012). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 14(18), 4786–4789. [Link]
  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? [Link]
  • Science Ready. Amides. [Link]
  • Reddit. (2014). Amide coupling question. r/chemistry. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Ho, J. C., et al. (2020). Regeneration of aged DMF for use in solid-phase peptide synthesis. Amino Acids, 52(4), 625-629. [Link]
  • Gyros Protein Technologies. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
  • de Souza, R. O., et al. (2023).
  • Kumar, S., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Scientific Reports, 13(1), 4684. [Link]
  • Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]
  • Solubility of Things.
  • Reddit. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? r/chemistry. [Link]
  • ResearchGate. (2025). Effect of Solvents Having Different Dielectric Constants on Reactivity. [Link]
  • YouTube. (2021). Solvent Dielectric Effects on Reaction Mechanisms. [Link]
  • Semantic Scholar. Evaluation of alternative solvents in common amide coupling reactions. [Link]
  • Reddit. (2025). Making Small Aliquots of EDC and Sulfo-NHS in DMSO for Protein Coupling. r/Chempros. [Link]
  • ResearchGate. (2016). I need some suggestions with solvent for NHS coupling reactions? [Link]
  • Reddit. (2021). Do solvents with similar dielectric constants have similar solubility? r/OrganicChemistry. [Link]
  • Chemistry Stack Exchange. (2019). Qualitative Comparisons of Dielectric Constants of Organic Solvents. [Link]
  • Michigan State University.
  • Reddit. (2024). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. [Link]
  • Royal Society of Chemistry. (2021).

Sources

Preventing decomposition of benzotriazoles at high temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzotriazole and its derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for preventing the thermal decomposition of these versatile compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of benzotriazole decomposition at high temperatures?

A1: The thermal decomposition of the benzotriazole core structure primarily proceeds through the extrusion of a stable dinitrogen molecule (N₂), leading to the formation of a highly reactive 1,3-biradical intermediate. This intermediate can then undergo various rearrangements. For substituted benzotriazoles, particularly those with nitro groups, other decomposition pathways become significant, such as nitro-nitrite isomerization and the cleavage of the carbon-nitro (C-NO₂) bond.[1]

Q2: At what temperature does benzotriazole typically begin to decompose?

A2: Unsubstituted 1H-benzotriazole is relatively stable, with an exothermic decomposition reported in the range of 306-410°C.[2] However, the decomposition temperature can vary significantly depending on the nature and position of substituents on the aromatic ring. Some derivatives may begin to decompose at lower temperatures, generally in the range of 280-380°C.[2] For instance, 5,7-dinitrobenzotriazole (DBT) melts at approximately 193°C and begins to decompose at an extrapolated onset of 291°C.[1]

Q3: How do substituents on the benzotriazole ring affect its thermal stability?

A3: Substituents can have a profound effect on the thermal stability of the benzotriazole ring system.

  • Electron-donating groups , such as amino groups (-NH₂), have been shown to increase thermal stability. For example, 4-amino-5,7-dinitrobenzotriazole (ADBT) exhibits a higher decomposition temperature (337°C) compared to 5,7-dinitrobenzotriazole (291°C).[1] This is attributed to the higher activation barriers for decomposition pathways.[1]

  • Bulky substituents , such as cumyl groups, can also enhance thermal stability, as seen in some UV absorbers designed for high-temperature applications.

  • Nitro groups , while often present in energetic materials, can introduce additional decomposition pathways (e.g., C-NO₂ bond cleavage) that may lower the overall decomposition temperature compared to the unsubstituted parent ring, although some nitro-derivatives are noted for their remarkable thermal stability.[1]

Troubleshooting Guide: Preventing Benzotriazole Decomposition

This section provides solutions to common problems encountered when using benzotriazoles in high-temperature applications.

Problem 1: My benzotriazole-containing reaction is turning dark and showing unexpected byproducts at elevated temperatures.

This is a classic sign of thermal decomposition. The discoloration is likely due to the formation of tarry impurities from the degradation of the benzotriazole ring.

  • Exceeding Thermal Stability Limits: The reaction temperature may be too high for the specific benzotriazole derivative you are using.

    • Solution: Consult the literature for the known decomposition temperature of your specific benzotriazole derivative. If this information is unavailable, consider running a preliminary thermal analysis, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), to determine its thermal stability profile.[1][2][3] If possible, lower the reaction temperature.

  • Inappropriate Solvent Choice: The solvent can influence the thermal stability of the benzotriazole.

    • Solution: Consider using a high-boiling point, polar aprotic solvent. Benzotriazole has shown good solubility and stability in solvents like N,N-dimethylacetamide (DMAC) and ethylene glycol at elevated temperatures.[4][5] Avoid solvents that may promote decomposition pathways.

  • Presence of Incompatible Reagents: Other components in your reaction mixture could be catalyzing the decomposition of the benzotriazole.

    • Solution: Pyrazoles, which are also nitrogen-containing heterocycles, have been noted to be sensitive to oxidative or basic conditions, which can lead to decomposition.[6] While benzotriazoles are generally stable in acidic and alkaline media, extreme pH conditions at high temperatures could promote degradation.[7] If your reaction involves strong oxidizers, bases, or acids, consider if these can be replaced with milder alternatives or if the addition of the benzotriazole can be staged to minimize its exposure to harsh conditions at high temperatures.

Caption: Workflow for designing high-temperature reactions involving benzotriazoles.

Experimental Protocols

Protocol 1: General Procedure for a High-Temperature Reaction Involving a Benzotriazole Derivative

This protocol provides a general framework for conducting reactions at elevated temperatures while minimizing the risk of benzotriazole decomposition.

Materials:

  • Benzotriazole derivative

  • High-boiling point, inert solvent (e.g., DMF, DMSO, ethylene glycol)

  • Other reactants

  • Reaction vessel equipped with a reflux condenser, thermometer, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is dry.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition:

    • Dissolve the benzotriazole derivative and other reactants in the chosen solvent. If the reaction is exothermic, consider adding the reagents portion-wise or via an addition funnel.

    • For reactions where a reagent is known to be harsh, consider adding the benzotriazole derivative last, once the reaction mixture has reached the desired temperature.

  • Heating:

    • Heat the reaction mixture to the desired temperature (e.g., 100-150°C) using a suitable heating mantle or oil bath. [8] * Monitor the internal temperature of the reaction closely.

  • Monitoring:

    • Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC). [8] * Observe the color of the reaction mixture. Any significant darkening may indicate decomposition.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Proceed with the appropriate work-up procedure, which may include quenching, extraction, and purification.

Data Summary

Table 1: Thermal Properties of Selected Benzotriazole Derivatives

CompoundMelting Point (°C)Decomposition Onset (°C)Notes
1H-Benzotriazole98.5 - 100306 - 410Relatively high thermal stability. [2]
5-Methyl-1H-benzotriazole~88-89>200Thermal analysis indicates stability well above its melting point. [3]
5,6-Dimethyl-1H-benzotriazole~148-149>200Increased methylation appears to enhance thermal stability compared to the mono-methylated derivative. [3]
5,7-Dinitrobenzotriazole (DBT)193291A nitro-substituted derivative with high, but defined, thermal limits. [1]
4-Amino-5,7-dinitrobenzotriazole (ADBT)-337The amino group significantly increases the decomposition temperature compared to DBT. [1]

References

  • Lima, A. C. M. O., Silva, A. L. R., & Ribeiro da Silva, M. D. M. C. (2022). Thermal Study of Two Benzotriazole Derivatives. U.Porto Journal of Engineering, 8(2), 187-193.
  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. [Link]
  • Comparison of conventional and microwave-assisted synthesis of benzotriazole deriv
  • CUTM Courseware. (n.d.).
  • Request PDF. (2025). Benzotriazole is thermally more stable than 1,2,3-triazole. [Link]
  • Koporov, I. V., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2583.
  • Shamsipur, M., et al. (2021). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. ACS Omega, 6(4), 2843-2850.
  • Khan, I., et al. (2022). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Molecules, 27(19), 6529.
  • Request PDF. (2025). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. [Link]
  • Singh, P., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Journal of Molecular Structure, 1301, 137351.
  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. (n.d.). JOCPR. [No URL available]
  • Grillo, F., et al. (2018). Understanding the Interaction of Organic Corrosion Inhibitors with Copper at the Molecular Scale: Benzotriazole on Cu(110). The Journal of Physical Chemistry C, 122(34), 19575-19585.
  • ResearchGate. (n.d.). Solution Thermodynamics of Benzotriazole in Different Pure Solvents. [Link]
  • Luan, Y., et al. (2018). Solution Thermodynamics of Benzotriazole in Different Pure Solvents.
  • Goral, A., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences, 23(11), 5903.
  • Finšgar, M., & Milošev, I. (2010). Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy.
  • ResearchGate. (n.d.). Benzotriazole as a volatile corrosion inhibitor during the early stage of copper corrosion under adsorbed thin electrolyte layers. [Link]
  • Wang, Z., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 145(1), 479-491.
  • Additives to reduce the flammability of polymers. (n.d.). [No URL available]

Sources

Technical Support Center: Strategies for Overcoming Low Yield in Amidation of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the fine art and science of amide bond formation. As a cornerstone reaction in organic synthesis, particularly in pharmaceutical and materials science, the successful coupling of a carboxylic acid and an amine is paramount. However, what appears straightforward in theory can often present significant practical challenges, leading to frustratingly low yields.

This guide is structured to serve as your first point of reference for troubleshooting these critical reactions. We will move beyond simple procedural lists to delve into the mechanistic underpinnings of common failures, providing you with the expert insights needed to diagnose problems and implement robust solutions.

I. Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is designed to help you identify the root cause of poor reaction performance and provides targeted strategies for resolution.

Question 1: My amidation reaction is giving low to no yield. What are the most common culprits?

Low yields in amidation reactions typically stem from one or more of the following core issues: ineffective activation of the carboxylic acid, poor nucleophilicity of the amine, steric hindrance, or competing side reactions.[1][2]

  • Ineffective Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. A coupling reagent is required to convert it into a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt) that is susceptible to nucleophilic attack by the amine.[3][4][5] If the coupling reagent is degraded, used in stoichiometric insufficiency, or is simply not potent enough for your substrate, activation will be incomplete.[2]

  • Poor Amine Nucleophilicity: The amine must have a lone pair of electrons available to attack the activated carboxylic acid. Two common issues compromise this:

    • Protonation: A simple acid-base reaction between the carboxylic acid and the amine can form an unreactive ammonium carboxylate salt.[4][5] This is why a non-nucleophilic base is often essential.

    • Electron-Deficient Amines: Amines with electron-withdrawing groups (e.g., anilines with nitro groups) are inherently less nucleophilic, making the reaction sluggish or unsuccessful with standard coupling methods.[6]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid (especially at the α-carbon) or the amine can physically impede the approach of the nucleophile to the activated carbonyl center.[2][3][7][8] This is one of the most frequent and challenging hurdles in amide synthesis.

  • Hydrolysis of Activated Intermediate: The activated carboxylic acid species is highly reactive and susceptible to hydrolysis by any water present in the reaction mixture. This reverts the intermediate back to the starting carboxylic acid.[2][9] Using anhydrous solvents and reagents is critical.

  • Side Reactions: Depending on the coupling reagent and substrates, various side reactions can consume starting materials or the activated intermediate. A classic example is the rearrangement of the O-acylisourea intermediate from carbodiimide activation into an unreactive N-acylurea.[10]

Question 2: I suspect my coupling reagent is the problem. How do I choose the right one?

The choice of coupling reagent is the most critical decision in an amidation reaction.[11] Reagents are broadly classified into carbodiimides, aminium/uronium/immonium salts, and phosphonium salts.

Decision-Making Workflow for Coupling Reagent Selection

The following flowchart provides a logical path for selecting an appropriate coupling reagent based on your specific substrates and experimental constraints.

G cluster_start cluster_substrates Substrate Analysis cluster_reagents Reagent Selection cluster_outcome Expected Outcome start Start: Define Substrates (Carboxylic Acid & Amine) steric Are substrates sterically hindered? start->steric chiral Is the carboxylic acid chiral and prone to epimerization? steric->chiral No uronium Consider Uronium/Aminium Salts (HATU, HBTU, HCTU) steric->uronium Yes carbodiimide Consider Carbodiimides (EDC, DCC/DIC) + Additive (HOBt, Oxyma) chiral->carbodiimide No chiral->uronium Yes cost_effective Cost-Effective, General Purpose carbodiimide->cost_effective special Consider Specialized Reagents (T3P®, Acyl Fluoride Precursors) uronium->special Still low yield high_yield High Reactivity, Good for difficult couplings uronium->high_yield problem_solver Robust for Hindered & Electron-Deficient Substrates special->problem_solver G RCOOH R-COOH Carboxylic Acid ActiveEster R-CO-OAt Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (e.g., DIPEA) Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH₂ Amine R'-NH₂ Amine Amide R-CO-NHR' Amide Product Tetrahedral->Amide - HOAt HOAt HOAt (regenerated)

Sources

Technical Support Center: EDC/DMAP Coupling Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for EDC/DMAP coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful work-up and purification of products from these common and powerful coupling reactions. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your final compound.

The Logic of the EDC/DMAP Work-up: A Guided Overview

The beauty of using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the generation of a water-soluble urea byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU), which simplifies purification compared to reagents like Dicyclohexylcarbodiimide (DCC).[1][2][3][4][5] The entire work-up strategy is built around leveraging the solubility and acid-base properties of the reactants, byproducts, and your desired product.

The core principle is a liquid-liquid extraction to partition components between an organic phase (containing your typically nonpolar product) and an aqueous phase (which will wash away the polar impurities).

Visualizing the Separation Strategy

Below is a logical workflow illustrating how each component is systematically removed during a standard aqueous work-up.

G cluster_0 Crude Reaction Mixture cluster_1 Step 1: Dilute Acid Wash (e.g., 0.1-1M HCl) cluster_2 Step 2: Dilute Base Wash (e.g., sat. NaHCO₃) cluster_3 Step 3: Brine Wash & Dry RM Product + Unreacted Carboxylic Acid + Unreacted Amine/Alcohol + Excess DMAP + EDC-Urea Byproduct (EDU) + Excess EDC AcidWash Organic Phase: Product + Unreacted Carboxylic Acid Aqueous Phase: DMAP·HCl + EDU·HCl + EDC·HCl + Amine·HCl RM->AcidWash Removes basic impurities BaseWash Organic Phase: Product Aqueous Phase: Carboxylate Salt (R-COO⁻Na⁺) AcidWash->BaseWash Removes acidic impurities Final Purified Organic Phase: Product BaseWash->Final Removes water

Caption: Standard aqueous work-up workflow for EDC/DMAP reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the work-up of EDC/DMAP coupling reactions.

Q1: My yield is very low. What are the most common culprits related to the reaction and work-up?

A1: Low yields can stem from both the reaction conditions and the work-up procedure.

  • Hydrolysis of the O-acylisourea Intermediate: The initial activated species formed when EDC reacts with your carboxylic acid is highly unstable in the presence of water.[6][7][8] Any moisture in your reagents or solvent will hydrolyze this intermediate back to the starting carboxylic acid, consuming your EDC in the process. Ensure you are using anhydrous solvents and reagents.

  • N-acylurea Formation: The O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which is a common cause of reduced yields.[9][10] This side reaction is often faster if the subsequent nucleophilic attack by the amine or alcohol is slow (e.g., due to steric hindrance). Adding the coupling agent (EDC) last to a mixture of the acid, amine/alcohol, and DMAP can sometimes mitigate this.[11]

  • Incorrect Order of Addition: For challenging couplings, the order of reagent addition matters. A common strategy is to mix the carboxylic acid, amine (or alcohol), and DMAP first, and then add the EDC.[11] This ensures the nucleophile is present to react with the activated acid as soon as it's formed.

  • Work-up Losses: If your product has some water solubility or is sensitive to the pH of the washes, you can lose a significant amount of material during the extraction process.

Q2: How do I effectively remove the EDC-urea byproduct (EDU)?

A2: The EDU byproduct is the key impurity to target.

  • Standard Procedure: The most effective method is washing the organic layer with a dilute aqueous acid, such as 0.1 M to 1 M HCl or citric acid.[4][12][13] This protonates the tertiary amine on the EDU, forming a highly water-soluble salt that partitions into the aqueous layer.[2]

  • Confirmation of Removal: You can often monitor the removal of EDU by TLC, as it is typically a polar spot.

  • For Water-Soluble Products: If your desired product is also water-soluble, simple extraction is not feasible. In this case, purification techniques like gel permeation chromatography or dialysis (for high molecular weight products) may be necessary.[12][14]

Q3: I see a persistent spot for DMAP in my NMR/TLC after work-up. How do I get rid of it?

A3: DMAP is a basic catalyst and is typically easy to remove.

  • Acidic Wash: Like the EDC byproduct, DMAP is readily removed by washing the organic phase with a dilute acid (e.g., 1M HCl).[15][16][17] The acid protonates the pyridine nitrogen, forming a water-soluble salt. Multiple washes may be required if a stoichiometric amount of DMAP was used.

  • Alternative Wash: A wash with aqueous copper sulfate (CuSO₄) can also remove DMAP, as it forms a water-soluble copper complex.[16][17] This is a useful alternative if your product is sensitive to strong acids.

Q4: An emulsion formed during my extraction and the layers won't separate. What should I do?

A4: Emulsions are common, especially when products have surfactant-like properties.

  • Break the Emulsion:

    • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which often helps break the emulsion.[18]

    • Allow the separatory funnel to stand undisturbed for a longer period (10-30 minutes).

    • If the emulsion persists, gentle swirling instead of vigorous shaking can help.

    • For stubborn emulsions, passing the mixture through a pad of Celite or centrifuging the mixture can force the layers to separate.[4]

Q5: My product is an acid-sensitive molecule (e.g., contains a Boc protecting group). How should I modify the work-up?

A5: For acid-sensitive compounds, avoid strong acidic washes.

  • Use a Weaker Acid: Instead of HCl, use a milder acidic wash like 10% aqueous citric acid or a saturated solution of ammonium chloride (NH₄Cl).[13][19]

  • Water Washes Only: Sometimes, multiple washes with deionized water are sufficient to remove the bulk of the water-soluble EDU and excess EDC, although this may be less efficient for removing DMAP.[12]

  • Base Wash Caution: Be mindful that prolonged exposure to strong bases can also cleave sensitive functional groups. Use saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH.[20][21]

Standard Protocol: Aqueous Work-up

This protocol assumes your product is soluble in a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)) and is not water-soluble.

Reagent Removal Strategy
Reagent / ByproductpKa (Conjugate Acid)Removal MethodRationale
DMAP ~9.6Dilute Acid Wash (e.g., 1M HCl)Protonates the basic pyridine nitrogen, forming a water-soluble salt.[15][16]
EDC-Urea (EDU) ~8.0Dilute Acid Wash (e.g., 1M HCl)Protonates the basic dimethylamino group, forming a water-soluble salt.[2][4]
Unreacted Carboxylic Acid ~4-5Dilute Base Wash (e.g., sat. NaHCO₃)Deprotonates the acidic carboxylic acid, forming a water-soluble carboxylate salt.[18][20][21]
Unreacted Amine ~10-11Dilute Acid Wash (e.g., 1M HCl)Protonates the basic amine, forming a water-soluble ammonium salt.[21]
Step-by-Step Procedure
  • Dilution: Once the reaction is complete (monitored by TLC or LCMS), dilute the reaction mixture with 3-5 volumes of your chosen organic solvent (e.g., EtOAc, DCM).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a dilute aqueous acid (e.g., 1M HCl, 10% citric acid).[4][18] The volume of the aqueous wash should be roughly equal to the volume of the organic phase.

    • Expert Tip: The pKa of DMAP's conjugate acid is ~9.6. Using an acidic wash with a pH well below this ensures complete protonation and extraction into the aqueous layer.

  • Basic Wash: Wash the organic layer 2 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid.[18]

    • Causality Check: This step converts the carboxylic acid into its sodium salt, which is highly soluble in the aqueous phase.[21]

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine).[13][18]

    • Purpose: This wash helps to remove the bulk of the dissolved water from the organic layer before the drying step, making the drying agent more effective.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Let it sit for 5-10 minutes, swirling occasionally.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield your crude product, which can then be further purified by chromatography or crystallization if necessary.

Visualizing the Protocol

Caption: Step-by-step EDC/DMAP work-up protocol.

References
  • Reddy, K. L., et al. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Bioorganic & Medicinal Chemistry Letters, 22(14), 4687-4690. [Link]
  • ResearchGate. (2015).
  • ResearchGate. (2013).
  • ResearchGate. (2014).
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • ResearchGate. (2015). How I can separate EDC urea by-product from water soluble amide containing product?. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2014). Is anyone familiar with the removal of DMAP?. [Link]
  • ResearchGate. (2014).
  • Reddit. (2025). For people who do EDC/NHS crosslinking, is there any tips for removing Urea byproducts or checking whether it is still present in your sample?. [Link]
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances. [Link]
  • Reddit. (2023). DMAP workup. [Link]
  • University of Puget Sound. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. [Link]
  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
  • Springer. (2019). Thermodiffusion and Hydrolysis of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [Link]
  • Reddit. (2021).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • Royal Society of Chemistry. (2014).
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + DMAP). [Link]
  • ResearchGate. (2017).
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
  • ResearchGate. (2018).
  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. [Link]
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
  • ResearchGate. (2015).
  • Royal Society of Chemistry. (2021).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Reddit. (2024).

Sources

Validation & Comparative

A Comparative Analysis of 1-Methylbenzotriazole and 2-Methylbenzotriazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry and its industrial applications, benzotriazole and its derivatives stand out for their versatility, particularly as highly effective corrosion inhibitors. Among these, the methylated isomers, specifically 1-methylbenzotriazole and 2-methylbenzotriazole, are of significant interest to researchers in materials science, drug development, and industrial chemistry. The seemingly subtle difference in the position of the methyl group on the triazole ring gives rise to distinct physicochemical properties and, consequently, differential performance in various applications. This guide provides an in-depth comparative analysis of these two isomers, supported by experimental data and established protocols, to aid researchers in selecting the optimal compound for their specific needs.

Structural and Physicochemical Distinctions: More Than Just a Methyl Group Shift

The core difference between 1-methylbenzotriazole and 2-methylbenzotriazole lies in the attachment point of the methyl group to the nitrogen atoms of the triazole ring. In 1-methylbenzotriazole, the methyl group is bonded to the N1 nitrogen, which is part of the fused benzene ring system. In contrast, 2-methylbenzotriazole features the methyl group on the N2 nitrogen, located in the central position of the triazole ring. This variation in structure has a cascading effect on the molecule's electronic distribution, polarity, and steric hindrance, which in turn influences its physical and chemical behavior.

Comparative Physicochemical Properties

The distinct structural arrangements of the two isomers lead to measurable differences in their physical properties. A summary of these properties is presented in the table below.

Property1-Methylbenzotriazole2-MethylbenzotriazoleReference
Molecular Formula C₇H₇N₃C₇H₇N₃[1][2]
Molecular Weight 133.15 g/mol 133.15 g/mol [1][2]
CAS Number 13351-73-016584-00-2[1][2]
Appearance Cream to white solidNot specified, likely a solid or oil[3]
Solubility Readily soluble in most organic solvents; insoluble in H₂ONot specified, expected to have some organic solvent solubility[3]

Synthesis and Isomer Separation: A Methodological Overview

The synthesis of methylated benzotriazoles typically involves the alkylation of benzotriazole with a methylating agent. This reaction, however, usually yields a mixture of both 1-methyl and 2-methyl isomers due to the presence of multiple reactive nitrogen atoms. The separation of these isomers is a critical step to obtain pure compounds for specific applications.

General Synthesis Protocol

A common method for the methylation of benzotriazole involves the use of a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[3] The choice of solvent and base can influence the ratio of the resulting isomers.

Experimental Protocol: Methylation of Benzotriazole

  • Dissolution: Dissolve benzotriazole in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a slight molar excess of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at room temperature to deprotonate the benzotriazole.

  • Methylation: Slowly add a methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product mixture with an organic solvent like ethyl acetate.

  • Purification: The crude product, a mixture of 1- and 2-methylbenzotriazole, is then purified to separate the isomers.

Causality in Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the dissolution of the benzotriazole salt, while a strong base ensures complete deprotonation, making the nitrogen atoms more nucleophilic for the subsequent methylation step. Careful control of the reaction temperature is crucial to prevent side reactions and to manage the exothermicity of the methylation process.

Isomer Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the 1- and 2-methylbenzotriazole isomers can be effectively achieved using reverse-phase HPLC.[4][5] The difference in polarity between the two isomers allows for their differential retention on a nonpolar stationary phase.

Experimental Protocol: HPLC Separation of Methylbenzotriazole Isomers

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of an acid modifier like formic or phosphoric acid to improve peak shape.[4][5]

  • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., around 254 nm or 275 nm).[7][8]

  • Injection Volume: Typically 10-20 µL of a diluted sample in the mobile phase.

  • Flow Rate: A flow rate of 1 mL/min is a common starting point.

Self-Validating System: The purity of the separated fractions can be confirmed by collecting the eluent corresponding to each peak and subjecting it to further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

Spectroscopic Characterization: The Fingerprints of Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of the 1- and 2-methylbenzotriazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms in each isomer, allowing for their clear differentiation.

¹H NMR: The chemical shifts of the methyl protons are distinct for each isomer. In 1-methylbenzotriazole, the methyl protons typically resonate at a different frequency compared to those in 2-methylbenzotriazole due to the different electronic environments of the N1 and N2 positions. The aromatic protons also exhibit unique splitting patterns and chemical shifts for each isomer.[1][9]

¹³C NMR: Similarly, the chemical shift of the methyl carbon and the aromatic carbons will differ between the two isomers, providing a definitive method for structural confirmation.[1][10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to distinguish between the two isomers. The electronic transitions in the conjugated system of benzotriazole are sensitive to the position of the methyl group, leading to different absorption maxima (λmax) and molar absorptivities for each isomer.[7][11][12]

Comparative Performance as Corrosion Inhibitors

The primary application for methylated benzotriazoles is as corrosion inhibitors, particularly for copper and its alloys.[13] The effectiveness of a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface and form a protective film. The differences in electronic structure and steric hindrance between the 1- and 2-methyl isomers can influence this interaction.

While direct comparative studies on the corrosion inhibition efficiency of 1-methyl vs. 2-methylbenzotriazole are not extensively reported in readily available literature, insights can be drawn from studies on other substituted benzotriazoles. For instance, a comparative study on 5-chloro-benzotriazole and 5-methyl-1H-benzotriazole demonstrated that the nature of the substituent significantly impacts the inhibition efficiency.[14]

Mechanism of Corrosion Inhibition: Benzotriazole and its derivatives inhibit corrosion by forming a protective complex with the metal surface. The nitrogen atoms in the triazole ring play a crucial role in coordinating with the metal ions. The electron density on these nitrogen atoms, which is influenced by the position of the methyl group, will affect the strength of this coordination and the stability of the protective film.

It is hypothesized that the steric hindrance caused by the methyl group at the N1 position in 1-methylbenzotriazole might influence the orientation of the molecule on the metal surface differently than the N2-substituted isomer. This could lead to variations in the packing density and uniformity of the protective layer, thereby affecting the overall corrosion inhibition performance. Further electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are warranted for a direct quantitative comparison of the two isomers.

Visualizing the Concepts

To better illustrate the key concepts discussed, the following diagrams have been generated.

Synthesis_and_Separation cluster_synthesis Synthesis cluster_separation Separation (HPLC) benzotriazole Benzotriazole mixture Mixture of 1- and 2- Methylbenzotriazole benzotriazole->mixture 1. Base 2. Methylating Agent base Base (e.g., NaH) methylating_agent Methylating Agent (e.g., CH3I) hplc HPLC System (C18 Column) mixture->hplc isomer1 1-Methylbenzotriazole hplc->isomer1 Elution isomer2 2-Methylbenzotriazole hplc->isomer2 Elution

Caption: Workflow for the synthesis and separation of 1- and 2-methylbenzotriazole.

Corrosion_Inhibition cluster_isomers Inhibitor Isomers metal_surface Metal Surface (e.g., Copper) isomer1 1-Methylbenzotriazole protective_film Protective Film Formation (Complexation) isomer1->protective_film Adsorption isomer2 2-Methylbenzotriazole isomer2->protective_film Adsorption protective_film->metal_surface Protection

Caption: General mechanism of corrosion inhibition by methylbenzotriazole isomers.

Conclusion

The choice between 1-methylbenzotriazole and 2-methylbenzotriazole is not arbitrary and should be guided by a thorough understanding of their distinct properties and the specific requirements of the application. While their synthesis often yields a mixture, robust separation techniques like HPLC allow for the isolation of pure isomers. Spectroscopic methods, particularly NMR, are crucial for their definitive identification.

Although direct, comprehensive comparative data on their performance as corrosion inhibitors is an area ripe for further investigation, the structural and electronic differences strongly suggest that their efficacy will vary. Researchers are encouraged to perform application-specific testing to determine the optimal isomer for their needs. This guide provides the foundational knowledge and experimental frameworks to empower scientists and drug development professionals to make informed decisions in their work with these important heterocyclic compounds.

References

  • SIELC Technologies. Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column.
  • Process Insights. Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. 2023.
  • Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors. 2024.
  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • PubChem. 1-Methylbenzotriazole. National Center for Biotechnology Information.
  • Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. 2025.
  • NIST. 1H-Benzotriazole. National Institute of Standards and Technology.
  • ResearchGate. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the presence of the...
  • ResearchGate. Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study.
  • ResearchGate. Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy.
  • MDPI. Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. 2023.
  • ACS Publications. Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. 2009.
  • MDPI. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. 2017.
  • JETIR. Review on Benzotriazole As Anti-corrosive Agents. 2019.
  • ResearchGate. Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry.
  • PubMed. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. 2005.
  • NIH. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. 2018.
  • ResearchGate. Synthesis and Structure of 1- and 2-Isomers of (Trimethoxysilylmethyl) and (Silatranylmethyl)benzotriazole.
  • NIH. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating. 2022.
  • PubMed. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. 2012.
  • MDPI. The “Periodic Table” of 1-methylbenzotriazole: Zinc(II) Complexes. 2023.
  • ResearchGate. (PDF) METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT.

Sources

Efficacy of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid vs other corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Benzotriazole-Based Corrosion Inhibitors

In the intricate world of materials science and drug development, the prevention of metallic corrosion is a paramount concern. The longevity and integrity of critical equipment, from high-performance liquid chromatography (HPLC) systems to sterile manufacturing lines, depend on the efficacy of corrosion inhibitors. This guide provides an in-depth, objective comparison of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid and its structural analogs against other classes of corrosion inhibitors. Our analysis is grounded in experimental data and established scientific principles, offering researchers and scientists a comprehensive resource for selecting the optimal corrosion mitigation strategy.

The Insidious Nature of Corrosion and the Role of Inhibitors

Corrosion is an electrochemical process that leads to the degradation of a material, typically a metal, due to its reaction with the surrounding environment. This process can compromise the structural integrity, sterility, and functionality of equipment, leading to costly downtime and potential product contamination. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal.

The family of benzotriazoles, including this compound, has garnered significant attention for its exceptional performance, particularly in the protection of copper and its alloys.[1][2][3] These compounds function by adsorbing onto the metal surface to form a robust, passive film that acts as a barrier against corrosive agents.[1][4] This guide will delve into the experimental validation of this protective action and compare it with other widely used inhibitors.

Methodologies for Evaluating Corrosion Inhibitor Efficacy

To objectively assess the performance of corrosion inhibitors, a suite of standardized experimental techniques is employed. Each method provides unique insights into the inhibitor's mechanism and efficiency. The choice of methodology is dictated by the specific application and the nature of the corrosive environment.

The weight loss method is a straightforward and widely used technique for determining corrosion rates.[5][6] It involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specified period. The difference in weight before and after exposure allows for the calculation of the corrosion rate and the inhibitor's efficiency.

Rationale for Use: This gravimetric method provides a direct and tangible measure of metal loss, making it a reliable indicator of overall corrosion. It is particularly useful for long-term immersion tests and for screening a large number of potential inhibitors.

Experimental Protocol: Weight Loss Measurement

  • Preparation of Metal Coupons:

    • Cut metal coupons to a standard dimension (e.g., 2 cm x 2 cm x 0.2 cm).

    • Polish the coupons with successively finer grades of emery paper to achieve a uniform surface finish.

    • Degrease the coupons with acetone, rinse with deionized water, and dry thoroughly.

    • Accurately weigh each coupon to four decimal places using an analytical balance (W1).

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl) with and without the desired concentrations of the corrosion inhibitor.

    • Completely immerse the weighed coupons in the test solutions.

    • Maintain the solutions at a constant temperature for a predetermined duration (e.g., 24 hours).

  • Post-Immersion Analysis:

    • Carefully remove the coupons from the solutions.

    • Clean the coupons to remove any corrosion products, typically with a specific cleaning solution that does not attack the base metal.

    • Rinse the coupons with deionized water and acetone, then dry.

    • Reweigh the coupons to obtain the final weight (W2).

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (V): V = (W1 - W2) / (A * t), where A is the surface area of the coupon and t is the immersion time.[7]

    • Inhibition Efficiency (IE%): IE% = [(V₀ - Vᵢ) / V₀] * 100, where V₀ is the corrosion rate in the absence of the inhibitor and Vᵢ is the corrosion rate in the presence of the inhibitor.[7][8]

G cluster_prep Coupon Preparation cluster_immersion Immersion Test cluster_analysis Post-Immersion Analysis cluster_calc Calculations prep1 Cut & Polish Coupons prep2 Degrease & Rinse prep1->prep2 prep3 Dry & Weigh (W1) prep2->prep3 immersion2 Immerse Coupons prep3->immersion2 immersion1 Prepare Corrosive Media (with/without inhibitor) immersion1->immersion2 immersion3 Maintain Constant Temperature immersion2->immersion3 analysis1 Remove & Clean Coupons immersion3->analysis1 analysis2 Rinse & Dry analysis1->analysis2 analysis3 Reweigh (W2) analysis2->analysis3 calc1 Calculate Corrosion Rate analysis3->calc1 calc2 Calculate Inhibition Efficiency calc1->calc2 G cluster_setup Cell Setup cluster_stabilize Stabilization cluster_scan Polarization Scan cluster_analysis Data Analysis setup1 Assemble 3-Electrode Cell setup2 Add Corrosive Medium setup1->setup2 stabilize1 Immerse Electrodes setup2->stabilize1 stabilize2 Monitor OCP until Stable stabilize1->stabilize2 scan1 Scan Potential (e.g., -250 to +250 mV vs OCP) stabilize2->scan1 scan2 Record Current Density scan1->scan2 analysis1 Generate Tafel Plot scan2->analysis1 analysis2 Extrapolate to find Ecorr and Icorr analysis1->analysis2 analysis3 Calculate Inhibition Efficiency analysis2->analysis3

Figure 2: Workflow for Potentiodynamic Polarization.

2.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process. [9][10]It involves applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response. [11]The data is often presented as Nyquist and Bode plots.

Rationale for Use: EIS is highly sensitive to changes at the metal-solution interface. It can be used to determine the polarization resistance (Rp), which is inversely proportional to the corrosion rate, and to model the interface using equivalent electrical circuits, providing insights into the inhibitor film's capacitance and resistance. [12][13]

Experimental Protocol: Electrochemical Impedance Spectroscopy

  • Cell Setup and Stabilization:

    • Use the same three-electrode cell setup as for potentiodynamic polarization.

    • Allow the system to stabilize at its OCP.

  • Impedance Measurement:

    • Apply a small amplitude sinusoidal potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Measure the phase shift and amplitude of the resulting AC current.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is related to the polarization resistance (Rp).

    • A larger Rct value indicates better corrosion protection.

    • Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rct₀ and Rctᵢ are the charge transfer resistances without and with the inhibitor, respectively.

    • Fit the data to an equivalent electrical circuit to model the electrochemical processes occurring at the interface.

Comparative Efficacy of Benzotriazole Derivatives

The efficacy of a corrosion inhibitor is significantly influenced by its molecular structure. Substituents on the benzotriazole ring can alter the electron density of the molecule, affecting its adsorption characteristics and the stability of the protective film.

The parent molecule, 1,2,3-benzotriazole (BTA), is a well-established and highly effective corrosion inhibitor for copper and its alloys. [2][3][14]Its derivatives are often synthesized to enhance its performance in specific environments or to improve properties like solubility.

  • 5-methyl-1H-benzotriazole: The methyl group is electron-donating, which can increase the electron density on the triazole ring, potentially enhancing its adsorption onto the metal surface. It is effective in protecting a range of metals, including copper, brass, and even steel. [4]* 5-chloro-benzotriazole: The chloro group is electron-withdrawing. Studies have shown that in certain acidic environments, 5-chloro-benzotriazole can exhibit superior inhibition efficiency compared to 5-methyl-benzotriazole. [15]* 1H-1,2,3-benzotriazole-5-carboxylic acid (Carboxybenzotriazole): The carboxylic acid group can provide an additional site for interaction with the metal surface or its oxides. Research suggests that carboxybenzotriazole can offer significantly better corrosion inhibition than BTA in acidic sulfate solutions. [16]While direct data for the 1-methyl derivative is less common in publicly available literature, its structural similarity suggests a comparable or potentially enhanced performance due to the combined effects of the methyl and carboxylic acid groups.

The following tables summarize experimental data from various studies, comparing the performance of benzotriazole derivatives with traditional corrosion inhibitors.

Table 1: Comparison of Inhibition Efficiency in Acidic Media

InhibitorCorrosive MediumConcentrationInhibition Efficiency (%)Reference
5-chloro-benzotriazole 0.1 M HCl1 x 10⁻³ M93.0[15]
5-methyl-1H-benzotriazole 0.1 M HCl1 x 10⁻³ M88.6[15]
Benzotriazole (BTA) 1 M HNO₃5 mM93.5[1]
Benzotriazole (BTA) 1 M H₂SO₄0.75 ppm>95[1]
Phosphate 1 M HClNot specified~56[1]

Table 2: Comparison of Inhibition Efficiency in Neutral/Saline Media

InhibitorCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Benzotriazole (BTA) 3.5% NaCl10 mM~99.8[1]
5-methyl-1H-benzotriazole 1 M HCl + 3.5% NaClNot specified~80[17]
Molybdate (with BTA) Simulated Atmospheric Corrosion50 mg/L90.7[1]
Phosphate Tap Water1 mg/L43-90[1]

Interpretation of Data: The data consistently demonstrates the high inhibition efficiency of benzotriazole and its derivatives across various corrosive media. In a direct comparison in acidic chloride solution, 5-chloro-benzotriazole outperformed its 5-methyl counterpart. [15]The performance of benzotriazoles is generally superior to that of traditional inhibitors like phosphates, especially in aggressive environments.

Mechanism of Inhibition: The Protective Film

The primary mechanism by which benzotriazole and its derivatives protect metals is through the formation of a chemisorbed, polymeric film on the surface. [1][18]This film is a complex between the metal ions (typically Cu(I)) and the benzotriazole molecules. [14][19]

G cluster_environment cluster_metal Corrosive_Species Corrosive Species Metal Copper (Cu) Corrosive_Species->Metal Attacks Inhibitor Benzotriazole Inhibitor Protective_Film Protective Cu-BTA Film Inhibitor->Protective_Film Adsorption & Complexation Protective_Film->Corrosive_Species Blocks Protective_Film->Metal Forms on Surface

Figure 3: Mechanism of Benzotriazole Inhibition.

This protective layer acts as a physical barrier, isolating the metal from the corrosive environment and inhibiting both anodic and cathodic reactions. The stability and coverage of this film are critical to the inhibitor's effectiveness and are influenced by the molecular structure of the specific benzotriazole derivative.

Conclusion and Expert Recommendation

The experimental evidence strongly supports the superior performance of benzotriazole-based compounds as corrosion inhibitors, particularly for copper and its alloys. The ability to modify the benzotriazole molecule, such as with methyl, chloro, or carboxylic acid groups, allows for the fine-tuning of its protective properties for specific applications.

For researchers and drug development professionals seeking robust protection of sensitive metallic components in aggressive chemical environments, This compound and its close analogs like 5-chloro-benzotriazole and carboxybenzotriazole represent the state-of-the-art in corrosion inhibition. Their mechanism of forming a stable, passive surface film provides a more reliable and efficient barrier compared to many traditional inhibitors.

When selecting an inhibitor, it is crucial to consider the specific metal, the nature of the corrosive medium, operating temperature, and environmental regulations. The experimental protocols outlined in this guide provide a framework for conducting in-house comparative studies to validate the optimal inhibitor choice for your unique application.

References

  • Potentiodynamic - Corrosionpedia.[Link]
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).[Link]
  • Corrosion testing: what is potentiodynamic polariz
  • Impedance spectroscopy for corrosion analysis - SIVONIC.[Link]
  • Potentiodynamic polariz
  • Potentiodynamic Polariz
  • Some benzotriazole derivatives as corrosion inhibitors for copper in acidic medium: Experimental and quantum chemical molecular dynamics approach - Bohrium.[Link]
  • Screening the Surface Structure-Dependent Action of a Benzotriazole Derivative on Copper Electrochemistry in a Triple-Phase Nanoscale Environment - ACS Public
  • Potentiodynamic and Cyclic Polariz
  • Triazole, Benzotriazole and Naphthotriazole as Corrosion Inhibitors for Copper - NACE.[Link]
  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System - Zerust Excor.[Link]
  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC - NIH.[Link]
  • Electrochemical characterisation of a corrosion system by Impedance spectroscopy.[Link]
  • Corrosion study of copper in the presence of benzotriazole and its hydroxy deriv
  • Electrochemical Impedance Spectroscopy: A Tutorial | ACS Measurement Science Au.[Link]
  • Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors.[Link]
  • 1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID - Water Tre
  • Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy - MDPI.[Link]
  • Comparison of a bio-based corrosion inhibitor versus benzotriazole on corroded copper surfaces | Request PDF - ResearchG
  • Corrosion rate and Corrosion Efficiency -Weight Loss Method - ResearchG
  • Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract.[Link]
  • Corrosion inhibition efficiency obtained from weight loss method for...
  • Review on Benzotriazole As Anti-corrosive Agents - JETIR.[Link]
  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY | Download Table - ResearchG
  • Inhibition efficiency: Significance and symbolism.[Link]
  • The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seaw
  • Benzotriazole derivative as an effective corrosion inhibitor for low carbon steel in 1 M HCl and 1 M HCl + 3.
  • Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society.[Link]
  • CN101029031A - Synthesis process of carboxyl benzotriazole - Google P
  • Benzotriazole - Wikipedia.[Link]
  • 1H-1,2,3-Benzotriazole-5-carboxylic acid - Amerigo Scientific.[Link]
  • Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)
  • Benzotriazole-An effective corrosion inhibitor for copper alloys.[Link]
  • The Science Behind 5-Methyl-1H-benzotriazole's Anti-Corrosion Properties.[Link]
  • Methyl 1H-1,2,3-benzotriazole-5-carboxyl

Sources

A Comparative Guide to HPLC Purity Analysis of Synthesized 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical agents and advanced materials.[1] Its purity is paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final product.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and selectivity.[4][5] This guide will explore and compare different HPLC approaches for the purity analysis of this specific benzotriazole derivative, providing a robust framework for method development and validation.

Synthesis and Potential Impurities

The synthesis of this compound typically involves the methylation of 1H-benzotriazole-5-carboxylic acid.[6] The initial benzotriazole-5-carboxylic acid is often synthesized from 3,4-diaminobenzoic acid through diazotization and cyclization.[7][8] Potential impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, and degradation products.

Common Potential Impurities:

  • 1H-Benzotriazole-5-carboxylic acid: The unmethylated precursor.

  • 2-methyl-2H-1,2,3-benzotriazole-5-carboxylic acid: The isomeric product of methylation.

  • 3,4-Diaminobenzoic acid: An unreacted starting material from the precursor synthesis.

  • Various isomeric and degradation byproducts: Arising from the multi-step synthesis.

The ability to separate and quantify these potential impurities is a critical requirement for any analytical method.

Comparison of HPLC Methods

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing aromatic and heterocyclic compounds like this compound.[9][10] The primary separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[10] However, the choice of column, mobile phase, and detector can significantly impact the resolution and sensitivity of the analysis.

Parameter Method A: Isocratic Elution Method B: Gradient Elution Method C: Ion-Pair Chromatography
Principle Constant mobile phase composition.Mobile phase composition changes over time.An ion-pairing reagent is added to the mobile phase to enhance retention of ionic analytes.
Advantages Simple, robust, and reproducible. Good for separating a limited number of compounds with similar polarities.Excellent for separating complex mixtures with a wide range of polarities. Shorter analysis times.Improved retention and peak shape for ionic compounds.
Disadvantages May not resolve all impurities, especially those with very different polarities from the main peak. Can lead to long run times if some impurities are strongly retained.More complex method development. Requires a pumping system capable of precise gradient delivery. Re-equilibration time is needed between runs.Can be complex to develop. Ion-pairing reagents can be harsh on the column and require dedicated systems. May not be compatible with mass spectrometry (MS).
Recommended For Routine quality control where the impurity profile is well-characterized.Impurity profiling during process development and for complex samples.When standard RP-HPLC fails to provide adequate retention and resolution for the carboxylic acid and other ionic impurities.

Rationale for Method Selection:

For the purity analysis of this compound, a gradient elution reversed-phase HPLC method (Method B) is generally the most suitable approach. This is because the potential impurities can have a wide range of polarities, from the more polar starting materials to less polar isomeric byproducts. A gradient method allows for the efficient elution of all components in a single run, providing a comprehensive impurity profile.[9]

Experimental Protocol: A Validated RP-HPLC Method

This section details a step-by-step protocol for the purity analysis of this compound using a gradient RP-HPLC method with UV detection. This protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[5]

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point for method development.[11]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, ultrapure)

    • Formic acid (or Phosphoric acid, HPLC grade)[5]

    • Reference standard of this compound (purity >99.5%)

    • Synthesized sample of this compound

Parameter Condition Rationale
Mobile Phase A 0.1% Formic acid in WaterThe acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[12]
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% BThis gradient profile allows for the elution of polar impurities early in the run, followed by the main component, and then any less polar impurities. The final hold at the initial conditions ensures the column is re-equilibrated for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm and PDA scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. The PDA detector allows for peak purity analysis and the identification of co-eluting impurities.[13][14]
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the synthesized this compound and dissolve it in a 25 mL volumetric flask with the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

The purity of the synthesized sample is typically determined using the area percentage method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Peak Purity Analysis: The PDA detector is a crucial tool for assessing peak purity.[13] It acquires UV spectra across the entire peak. If the peak represents a single, pure compound, the spectra at the upslope, apex, and downslope of the peak should be identical.[13] Most chromatography data systems have software that can calculate a "purity angle" or "purity factor" to quantitatively assess this.[15] However, manual inspection of the spectra is always recommended.[14]

Visualizations and Diagrams

Synthesis_Pathway A 3,4-Diaminobenzoic Acid reagent1 NaNO2, Acetic Acid A->reagent1 B 1H-Benzotriazole-5-carboxylic acid reagent2 Methylating Agent B->reagent2 C This compound D 2-methyl-2H-1,2,3-benzotriazole-5-carboxylic acid reagent1->B reagent2->C reagent2->D

Caption: Synthesis of this compound.

HPLC_Workflow start Start prep Sample & Standard Preparation start->prep hplc HPLC Analysis (Gradient RP-HPLC) prep->hplc data Data Acquisition (Chromatogram & PDA Spectra) hplc->data analysis Data Analysis data->analysis purity Purity Calculation (Area % Method) analysis->purity peak_purity Peak Purity Assessment (PDA Spectra Comparison) analysis->peak_purity report Generate Report purity->report peak_purity->report end End report->end

Caption: Workflow for HPLC purity analysis.

Method Validation

To ensure the reliability and trustworthiness of the HPLC method, it must be validated according to ICH guidelines (Q2A and Q2B).[16] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16][17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[18]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[18]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[18]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]

Conclusion

The purity analysis of synthesized this compound is a critical step in ensuring the quality and safety of downstream products. A well-developed and validated gradient reversed-phase HPLC method with PDA detection provides a robust and reliable means of identifying and quantifying impurities. By following the principles of scientific integrity and adhering to established validation guidelines, researchers can have high confidence in their analytical results. The use of a PDA detector is strongly recommended to ensure peak purity and to avoid the misinterpretation of co-eluting impurities.[13][14]

References

  • Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Vertex AI Search.
  • SynThink Research Chemicals. (n.d.).
  • BenchChem. (2025).
  • Shabir, G. A. (n.d.).
  • Schronk, L. R., Grisby, R. D., & Hanks, A. R. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds.
  • (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Israel, S. (2024, December). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • (n.d.). Method Development for Drug Impurity Profiling: Part 1.
  • (2016, April 20). Peak Purity Algorithms using Diode Array Detectors.
  • Shimadzu Corporation. (2013). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector HPLC 2013 FUND.
  • Veeprho. (2024, August 8).
  • Shimadzu Scientific Instruments. (n.d.). Peak Purity / Deconvolution.
  • Schronk, L. R., Grisby, R. D., & Hanks, A. R. (1981, October 19).
  • BenchChem. (n.d.). Benzotriazole-5-carboxylic acid | 60932-58-3.
  • Pharmaguideline. (2024, December 11).
  • (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • ChemicalBook. (n.d.). 1H-Benzotriazole-5-carboxylic acid ethyl ester synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 1H-Benzotriazole-5-carboxylic Acid.
  • (n.d.).
  • NIH. (n.d.).
  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide).
  • PlumX. (n.d.).
  • ChemicalBook. (n.d.). Benzotriazole-5-carboxylic acid synthesis.
  • LookChem. (n.d.).
  • Google Patents. (n.d.). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). This compound.
  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Shimadzu Corporation. (n.d.).
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • PMC. (n.d.).
  • PubMed Central. (n.d.).
  • (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
  • Santa Cruz Biotechnology. (n.d.).
  • NIH. (n.d.). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion.
  • ChemicalBook. (2022, February 14). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
  • (n.d.).
  • Semantic Scholar. (1998, March 1). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
  • Google Patents. (n.d.). CN1978435A - Method for producing 5-methyl benzotriazole.
  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
  • ijariie. (n.d.). A Review on: Synthesis of Benzotriazole.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 1H- and 2H-Benzotriazole Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the 1H- and 2H- tautomers of benzotriazole, a crucial heterocyclic compound in fields ranging from corrosion inhibition to pharmaceutical development.[1] Understanding the tautomeric equilibrium of benzotriazole is paramount, as the distinct physicochemical properties of each form govern its reactivity and function. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, verifiable protocols for researchers.

The tautomerism of benzotriazole involves the migration of a proton between the nitrogen atoms of the triazole ring. This results in two primary forms: the asymmetric 1H-benzotriazole (1H-BTA) and the symmetric 2H-benzotriazole (2H-BTA). While the 1H tautomer is predominantly more stable in the solid state and in solution, the 2H form is readily observed in the gas phase and plays a significant role in the molecule's photochemical behavior.[2][3][4][5] The choice of analytical technique is therefore critical for accurately characterizing this equilibrium in different environments.

Figure 1: The prototropic tautomeric equilibrium between 1H- and 2H-benzotriazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Solution-State Analysis

NMR spectroscopy is arguably the most powerful technique for studying benzotriazole tautomerism in solution. The key to its diagnostic power lies in the inherent symmetry differences between the two tautomers.

Expertise & Causality: The 1H-BTA tautomer possesses a C_s symmetry plane, rendering the two halves of the fused benzene ring chemically non-equivalent. This results in four distinct signals for the aromatic protons and four for the aromatic carbons. Conversely, the 2H-BTA tautomer has a higher C_2v symmetry, making the two halves of the benzene ring equivalent. This symmetry simplifies the spectrum, yielding only two signals for the aromatic protons (an AABB' system) and two for the aromatic carbons.

At room temperature in common solvents like DMSO or acetone, the proton transfer is rapid on the NMR timescale. This fast exchange results in a time-averaged spectrum that reflects the C_2v symmetry of the more rapidly equilibrating system, even though the 1H form is more populated.[6][7] To resolve the individual tautomers or study their kinetics, low-temperature (dynamic) NMR is required to slow the proton exchange rate.[5][7][8]

Comparative NMR Data

The following table summarizes the expected chemical shifts based on experimental and theoretical (GIAO) studies.[5][8]

NucleusTautomerC4/C7 (ppm)C5/C6 (ppm)H4/H7 (ppm)H5/H6 (ppm)
¹³C 1H-BTA ~111 / ~120~124 / ~128--
2H-BTA ~118~127--
Fast Exchange~115~126--
¹H 1H-BTA ~8.0 / ~7.5~7.4 / ~7.6--
2H-BTA ~7.9~7.4--
Fast Exchange~7.8 (m)~7.4 (m)--

Note: Specific shifts are highly solvent-dependent. The key differentiator is the number of signals (4 vs. 2 for carbons in a slow-exchange regime).

Experimental Protocol: Dynamic ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve ~20-30 mg of benzotriazole in a suitable deuterated solvent (e.g., acetone-d₆ or THF-d₈) in a 5 mm NMR tube. Acetone is a good choice as it can form adducts and allows for a wide temperature range.[5][8]

  • Initial Spectrum: Acquire a standard proton-decoupled ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

  • Variable Temperature (VT) Analysis: Gradually lower the spectrometer temperature in increments of 10-15 K, from ambient down to the solvent's freezing point (e.g., 180 K for acetone-d₆).

  • Data Acquisition: Allow the sample to equilibrate for at least 10 minutes at each new temperature before acquiring a spectrum.

  • Analysis: Observe the broadening of the two averaged aromatic carbon signals as the temperature decreases (the medium exchange regime). Below the coalescence temperature, these signals will resolve into four distinct, sharp peaks, confirming the presence of the "frozen" 1H-BTA tautomer, which is the more stable form in solution.[5] The barrier to prototropy can be calculated from the coalescence temperature.[8]

Infrared (IR) Spectroscopy: Probing the N-H Stretching Vibration

Vibrational spectroscopy, particularly in the mid-IR range, provides a direct probe of the N-H bond and is highly sensitive to the tautomeric form, especially in the gas phase where intermolecular interactions are minimized.

Expertise & Causality: The primary diagnostic feature in the IR spectrum is the N-H stretching vibration (ν(N-H)), which typically appears in the 3300-3550 cm⁻¹ region. The precise frequency of this vibration is influenced by the local electronic environment of the N-H bond. In 1H-BTA, the proton is on a nitrogen atom adjacent to the benzene ring, whereas in 2H-BTA, it is on the central nitrogen. This difference in bonding environment leads to distinct ν(N-H) frequencies. Gas-phase FTIR studies have been instrumental in determining the intrinsic stability difference between the tautomers by analyzing the temperature-dependent intensity of their respective N-H stretching bands.[3]

Comparative IR Data
TautomerStateν(N-H) Frequency (cm⁻¹)Source
1H-BTA Gas Phase~3517[3]
2H-BTA Gas Phase~3485[3]

From this data, it was determined that the 1H-tautomer is more stable by approximately 5 kJ/mol in the gas phase.[3] In the solid state (e.g., in a KBr pellet), the spectrum is dominated by the 1H tautomer, but the N-H band is significantly broadened and shifted to lower wavenumbers due to strong intermolecular hydrogen bonding.

Experimental Protocol: Gas-Phase FTIR Spectroscopy
  • Instrumentation: Utilize a high-resolution FTIR spectrometer equipped with a variable-temperature gas cell.

  • Sample Preparation: Place a small amount of solid benzotriazole into the gas cell.

  • Vaporization: Gently heat the cell to sublime the benzotriazole and generate sufficient vapor pressure for measurement. A temperature range of 380-450 K is typically effective.[3]

  • Spectral Acquisition: Record spectra at several different temperatures within this range. This is crucial for the authoritative assignment of the bands, as the relative population of the tautomers is temperature-dependent according to the Boltzmann distribution.

  • Analysis: Deconvolute the partially overlapping rotational band contours of the N-H stretching region to determine the integrated absorbance of each tautomer's band at each temperature. The relative intensities directly correlate to the population ratio, allowing for the calculation of the energy difference (ΔE) between the tautomers.[3]

UV-Visible (UV-Vis) Spectroscopy: Differentiating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The distinct chromophoric systems of the 1H- and 2H-tautomers give rise to different absorption spectra, providing another avenue for their differentiation.

Expertise & Causality: The electronic structure and conjugation pathway are different for each tautomer. Theoretical studies, often at the CASSCF and CASPT2 levels, are essential for correctly assigning the observed spectra.[9] These calculations predict that the 1H-tautomer should exhibit two primary absorption peaks corresponding to π→π* transitions, while the 2H-tautomer is expected to have a single, strong absorption band in a similar region.[9] This difference in the number of absorption bands serves as a key diagnostic feature.

Comparative UV-Vis Data
Tautomerλ_max 1 (nm)λ_max 2 (nm)Key Differentiator
1H-BTA ~260~280Two distinct absorption peaks
2H-BTA ~273-286-Single primary absorption peak

Note: Values are approximate and can shift based on solvent and pH. The transformation from 1H- to 2H-BTA can be favored in alkaline environments.[9]

Experimental Protocol: Solution UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of benzotriazole in a UV-transparent solvent (e.g., ethanol, methanol, or water). A concentration in the range of 10⁻⁴ to 10⁻⁵ M is typically appropriate.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank to zero the instrument.

  • Spectral Acquisition: Scan the sample from approximately 400 nm down to 200 nm.

  • Analysis: Examine the resulting spectrum for the number of absorption maxima in the 250-300 nm region. The presence of two distinct peaks is indicative of the 1H-tautomer's predominance in neutral solution, consistent with its greater stability.

workflow cluster_prep Phase-Specific Preparation cluster_analysis Spectroscopic Analysis cluster_result Interpretation gas Gas Phase (Sublimation in Cell) ir FTIR (ν(N-H) Analysis) gas->ir solution Solution Phase (Dissolution in Solvent) nmr NMR (Symmetry & Dynamics) solution->nmr uv UV-Vis (Electronic Transitions) solution->uv solid Solid State (KBr Pellet) solid->ir id Tautomer Identification & Quantification ir->id nmr->id uv->id

Figure 2: General experimental workflow for the spectroscopic analysis of benzotriazole tautomers.

Conclusion

The spectroscopic comparison of 1H- and 2H-benzotriazole is a multi-faceted task where the choice of technique is dictated by the sample's physical state and the specific information sought.

  • NMR spectroscopy is unparalleled for studying the tautomeric equilibrium and kinetics in the solution phase, with symmetry arguments providing a clear distinction between the two forms.

  • IR spectroscopy offers the most direct probe of the intrinsic properties of the tautomers in the gas phase, allowing for the experimental determination of their relative stabilities.

  • UV-Vis spectroscopy provides a rapid method for identifying the predominant tautomer in solution based on the number of electronic absorption bands.

A comprehensive understanding, grounded in these complementary techniques and supported by computational chemistry, is essential for any professional working with this versatile and important molecule.

References

  • Beger, B., & Voigtländer, R. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry, 47(2), 142-8. [Link]
  • Catalán, J., Abboud, J. L. M., & Elguero, J. (1989). Tautomerism and aromaticity in 1,2,3-triazoles: the case of benzotriazole. Journal of the American Chemical Society. [Link]
  • Determination of the structures of benzotriazole(H2O)1,2 clusters by IR-UV spectroscopy and ab initio theory. (n.d.).
  • Schmitt, M., Böhm, M., Ratzer, C., & Kleinermanns, K. (1999).
  • About the benzotriazole tautomerism: An ab initio study. (n.d.).
  • 2H tautomer of Benzotriazole. (n.d.). The Nijmegen Molecular and Laser Physics Group. [Link]
  • Beger, B., & Voigtländer, R. (2008). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry. [Link]
  • About the benzotriazole tautomerism: an ab initio study. (n.d.). Scilit. [Link]
  • Experimental and theoretical studies on the prototropic tautomerism of benzotriazole and its derivatives substituted on the benzene ring. (n.d.). Poznan University of Medical Sciences. [Link]
  • Tomas, F., Abboud, J. L. M., Laynez, J., Notario, R., Santos, L., Nilsson, S. O., Catalán, J., Claramunt, R. M., & Elguero, J. (1989). Tautomerism and aromaticity in 1,2,3-triazoles: the case of benzotriazole. Journal of the American Chemical Society, 111(19), 7348-7353. [Link]
  • Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole. (n.d.).
  • An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. (n.d.). DIGITAL.CSIC. [Link]
  • An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. (n.d.).
  • Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. (n.d.).
  • Rios-Guevara, G., et al. (2018). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 23(11), 2951. [Link]
  • Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. [Link]
  • X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. (n.d.). Preprints.org. [Link]
  • The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. (n.d.). MDPI. [Link]
  • 1H-Benzotriazole. (n.d.). DrugFuture. [Link]
  • 1H-Benzotriazole. (n.d.). NIST WebBook. [Link]
  • Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. (2023). Process Insights. [Link]
  • Tautomeric equilibrium between 1H-and 2H-benzotriazole and their atomic... (n.d.).
  • 1H-BENZOTRIAZOLE. (n.d.).
  • Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. (n.d.). MDPI. [Link]

Sources

Performance evaluation of different benzotriazole derivatives as antimicrobial agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a critical endeavor for the scientific community. Among the promising scaffolds in medicinal chemistry, benzotriazole and its derivatives have garnered significant attention for their broad-spectrum biological activities.[1] This guide provides an in-depth, objective comparison of the antimicrobial performance of various benzotriazole derivatives, supported by experimental data and methodological insights to aid researchers, scientists, and drug development professionals in this vital field.

Introduction to Benzotriazole: A Versatile Pharmacophore

Benzotriazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a triazole ring.[2] This core structure is not only stable and relatively inexpensive to synthetically modify but also possesses unique physicochemical properties that make it an attractive scaffold for drug design.[3] The presence of three nitrogen atoms allows for diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, enabling these derivatives to bind effectively to various biological targets like enzymes and receptors within microorganisms.[4] Consequently, benzotriazole derivatives have been extensively investigated for a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and antiproliferative effects.[4][5]

The rise of multidrug-resistant pathogens necessitates the development of novel therapeutics. Benzotriazole derivatives offer a promising avenue of research due to their demonstrated efficacy against a range of clinically relevant microbes.[1] Understanding the structure-activity relationships (SAR) and mechanisms of action of these compounds is paramount to optimizing their antimicrobial potency and advancing them through the drug development pipeline.[4]

Comparative Antimicrobial Performance of Benzotriazole Derivatives

The antimicrobial efficacy of benzotriazole derivatives is profoundly influenced by the nature and position of substituents on the benzotriazole core and the incorporation of other heterocyclic moieties. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against common bacterial and fungal pathogens, providing a quantitative comparison of their performance. A lower MIC value indicates greater potency.

Table 1: Antibacterial Activity of Benzotriazole Derivatives (MIC in µg/mL)

Derivative Class/Compound Staphylococcus aureus Bacillus subtilis Escherichia coli Pseudomonas aeruginosa Reference(s)
Triazolo[4,5-f]-quinolinone Carboxylic Acids - - 12.5 - 25 - [5]
Derivatives with -COOMe group at 5th position - - - - [4]
General Activity Remarkably low MICs (0.125-0.25 µg/mL) reported
β-Amino Alcohols and 1,3-Oxazolidines
Compound 4e 8 µM 16 µM - - [6]
Compound 5g - 8 µM - - [6]
Triazolyl-propan-1-one Derivatives
Compound 19 1.56 1.56 6.25 3.12 [7][8]
Thiazole-Containing Scaffolds
Compound 6 3.125 - 3.125 - [9]
Compound 20 3.125 - 3.125 - [9]
Compound 22 3.125 - 3.125 - [9]
5-Halogenomethylsulfonyl Derivatives

| Compound with trifluoromethyl- at C-2 | 12.5 - 25 (MRSA) | - | - | - |[3] |

Table 2: Antifungal Activity of Benzotriazole Derivatives (MIC in µg/mL)

Derivative Class/Compound Candida albicans Aspergillus niger Reference(s)
5,6-Substituted Derivatives
Compound 22b' 1.6 - 25 12.5 - 25 [5]
Compound 22d 1.6 - 25 12.5 - 25 [5]
Compound 22e' 1.6 - 25 12.5 - 25 [5]
Azetidinone Derivatives
Compound 39 - 0.5 [5]
Benzimidazole-Triazole Hybrids
Compound 6b - - [10]
Activity against C. glabrata 0.97
Compound 6i - - [10]
Activity against C. glabrata 0.97
Compound 6j - - [10]
Activity against C. glabrata 0.97
1-(1H-benzo[d][2][4][5]triazole-1-carbonyl) Derivatives

| General Activity | 62.5 | 62.5 |[11] |

Structure-Activity Relationship (SAR) Insights

The extensive research into benzotriazole derivatives has illuminated key structural features that govern their antimicrobial activity.[4] These insights are crucial for the rational design of more potent and selective antimicrobial agents.

  • Substitutions on the Benzene Ring: The introduction of electron-withdrawing groups, such as halogens or nitro groups, on the benzene moiety of the benzotriazole scaffold has been shown to enhance antimicrobial bioactivity.[9] For instance, 5,6-dichloro and 5,6-dimethyl substitutions have led to potent antifungal agents.[5]

  • Modifications at the N-1 and N-2 Positions: The nitrogen atoms of the triazole ring are common sites for chemical modification. N-alkylation and the introduction of various heterocyclic rings at these positions can significantly modulate the antimicrobial spectrum and potency.[12]

  • Hybrid Molecules: The conjugation of the benzotriazole scaffold with other known antimicrobial pharmacophores, such as thiazole, pyrazole, and quinolinone, has proven to be a successful strategy.[4][5][9] These hybrid molecules can exhibit synergistic effects, leading to enhanced antimicrobial activity.

The following diagram illustrates the key modification sites on the benzotriazole scaffold that influence its antimicrobial properties.

Caption: Key modification sites on the benzotriazole scaffold influencing antimicrobial activity.

Unraveling the Mechanisms of Action

The antimicrobial action of benzotriazole derivatives is multifaceted and can vary depending on the specific structural modifications. Several key mechanisms have been proposed and investigated:

  • Enzyme Inhibition: Certain benzotriazole derivatives have been shown to inhibit essential microbial enzymes. For example, in silico studies have demonstrated successful docking of some derivatives with Aspergillus fumigatus N-myristoyl transferase, a crucial enzyme for fungal viability.[4][13] Other studies have pointed to the inhibition of bacterial DNA gyrase, an enzyme vital for DNA replication.[9]

  • Cell Membrane Disruption: The lipophilic nature of many benzotriazole derivatives allows them to intercalate into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents and ultimately, cell death.[1]

  • Interference with Nucleic Acid Synthesis: Some derivatives are believed to interfere with the synthesis of DNA and RNA, thereby halting microbial replication and growth.[4]

The following diagram illustrates a proposed mechanism of action involving enzyme inhibition.

MoA_Benzotriazole cluster_0 Microbial Cell Enzyme Essential Enzyme (e.g., DNA Gyrase, N-myristoyl transferase) Product Essential Product Enzyme->Product Catalyzes reaction Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Substrate Natural Substrate Substrate->Enzyme Binds to active site Benzotriazole Benzotriazole Derivative Benzotriazole->Enzyme Binds to active or allosteric site Disruption Disruption of Cellular Processes Inhibition->Disruption CellDeath Microbial Cell Death Disruption->CellDeath

Caption: Proposed mechanism of action of benzotriazole derivatives via enzyme inhibition.

Experimental Protocols for Antimicrobial Evaluation

The reliable evaluation of antimicrobial performance hinges on standardized and well-executed experimental protocols. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Broth Microdilution Assay for MIC Determination

This method provides a quantitative measure of the antimicrobial activity of the test compounds.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzotriazole derivatives (test compounds)

  • Standard antimicrobial agent (positive control, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Step-by-Step Protocol:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each benzotriazole derivative in a suitable solvent (e.g., DMSO) at a high concentration.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a specific cell density.

    • Dilute the standardized inoculum in the broth medium to the final required concentration for the assay.

  • Plate Setup:

    • Dispense the diluted test compounds into the wells of a 96-well plate. Each column can represent a different compound or concentration.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[14]

    • Also, include wells with the standard antimicrobial agent as a positive control.

  • Inoculation:

    • Inoculate each well (except the sterility control) with the prepared microbial inoculum.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[16]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the benzotriazole derivative that completely inhibits visible growth of the microorganism.[14]

    • Optionally, the results can be read spectrophotometrically by measuring the optical density at 600 nm.

The following workflow diagram illustrates the key steps in the broth microdilution assay.

Broth_Microdilution_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Benzotriazole Derivatives Start->Prep_Compounds Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Plate_Setup Set up 96-Well Plate (Test, Growth & Sterility Controls) Prep_Compounds->Plate_Setup Inoculation Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculation Plate_Setup->Inoculation Incubation Incubate Plate at Optimal Conditions Inoculation->Incubation Read_Results Visually or Spectrophotometrically Read Results Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

Benzotriazole derivatives represent a highly promising class of antimicrobial agents with a broad spectrum of activity and diverse mechanisms of action.[4] The performance data and SAR insights presented in this guide underscore the vast potential for developing novel and potent therapeutics based on this versatile scaffold. The continued exploration of new derivatives, particularly through the synthesis of hybrid molecules and the optimization of substitutions on the benzotriazole core, is a promising strategy to combat the growing threat of antimicrobial resistance.

Future research should focus on elucidating the precise molecular targets of these compounds, conducting in vivo efficacy and toxicity studies, and exploring potential synergistic effects with existing antibiotics. By leveraging the knowledge base outlined in this guide, researchers can more effectively design and evaluate the next generation of benzotriazole-based antimicrobial drugs.

References

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. [Link]
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024).
  • Benzotriazole: An overview on its versatile biological behavior. (2016). PubMed Central. [Link]
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2023). ACS Omega. [Link]
  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (2010). PubMed. [Link]
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]
  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (2010). Indian Academy of Sciences. [Link]
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Author Manuscript. [Link]
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2023).
  • Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds. (2025). PubMed Central. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
  • Synthesis and Evaluation of Antifungal Activity of Benzotriazole Deriv
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
  • Antifungal activities of novel 1,2,3-benzotriazole derivatives synthesized by ultrasonic and solvent-free conditions. (2025).
  • Synthesis of N-Benzenesulfonylbenzotriazole Derivatives, and Evaluation of their Antimicrobial Activity. (n.d.). CONICET. [Link]
  • Recent insights into antibacterial potential of benzothiazole deriv
  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PubMed Central. [Link]
  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
  • Schematic representation of structure‐activity relationship for the (a)... (n.d.).
  • (PDF) Synthesis and in vitro Antibacterial Activity of 5-Halogenomethylsulfonyl- Benzimidazole and Benzotriazole Derivatives. (2025).
  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). PubMed Central. [Link]
  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole deriv
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. [Link]

Sources

A Comparative Guide to the Synthesis of Benzotriazoles: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzotriazoles, a cornerstone in medicinal chemistry and materials science, has traditionally relied on conventional heating methods. However, the emergence of microwave-assisted organic synthesis (MAOS) presents a compelling alternative, promising accelerated reaction times, improved yields, and a greener chemical footprint. This guide provides an in-depth, objective comparison of these two synthetic paradigms, supported by experimental data and protocols to inform your methodological choices.

The Significance of Benzotriazoles

Benzotriazole and its derivatives are a versatile class of heterocyclic compounds with a wide spectrum of applications. They are integral to the development of pharmaceuticals, exhibiting antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] In materials science, they serve as effective corrosion inhibitors, particularly for copper and its alloys.[1] Given their broad utility, the optimization of their synthesis is a critical endeavor for chemists and researchers.

The Underpinnings of Synthesis: A Mechanistic Overview

The most common route to the benzotriazole core involves the diazotization of o-phenylenediamine, followed by an intramolecular cyclization.[2][3]

Conventional Synthesis: This method typically involves dissolving o-phenylenediamine in a suitable solvent, often glacial acetic acid, followed by the addition of a diazotizing agent like sodium nitrite.[3][4] The reaction is initiated by heating the mixture using traditional apparatus such as an oil bath or heating mantle.[5] Heat is transferred from the external source, through the vessel walls, to the reaction medium.[6] This process can be slow and may lead to the formation of byproducts due to uneven heating and prolonged exposure to high temperatures.[5]

Microwave-Assisted Synthesis (MAOS): In contrast, MAOS utilizes microwave irradiation to directly and efficiently heat the reactants and solvent.[7] The mechanism of microwave heating relies on the interaction of the electromagnetic field with polar molecules in the reaction mixture, primarily through dipolar polarization and ionic conduction.[8][9] This direct energy transfer results in rapid, uniform heating throughout the reaction volume, often leading to significantly accelerated reaction rates and cleaner reaction profiles.[7][9]

Visualizing the Synthesis Pathways

The following diagrams illustrate the fundamental differences in the workflow and energy transfer between conventional and microwave-assisted synthesis.

G cluster_conventional Conventional Heating Workflow A Reactants & Solvent in Reaction Vessel C Slow, Non-uniform Heating (Conduction/Convection) A->C B External Heat Source (e.g., Oil Bath) B->C Heat Transfer D Prolonged Reaction Time (Hours) C->D E Work-up & Purification D->E F Product E->F G cluster_microwave Microwave-Assisted Synthesis Workflow MW_A Reactants & Solvent in Microwave Vial MW_C Rapid, Uniform Heating (Direct Energy Transfer) MW_A->MW_C MW_B Microwave Irradiation MW_B->MW_C Energy Transfer MW_D Shortened Reaction Time (Minutes) MW_C->MW_D MW_E Work-up & Purification MW_D->MW_E MW_F Product MW_E->MW_F

Sources

A Researcher's Guide to the Structure-Activity Relationship of Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) of benzotriazole derivatives, a cornerstone scaffold in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of how structural modifications to the benzotriazole core influence its diverse pharmacological activities. We will move beyond a simple listing of facts to explain the causality behind experimental choices and provide objective, data-driven comparisons to empower your own research endeavors.

Introduction: The Privileged Scaffold

Benzotriazole, a bicyclic heterocyclic compound with the chemical formula C₆H₅N₃, is recognized for its remarkable versatility and chemical stability.[1][2] Its structure, being an isostere of the purine nucleus found in essential biomolecules like ATP, provides a unique foundation for interacting with a wide array of biological targets.[3] This inherent bioactivity has established benzotriazole as a "privileged scaffold" in drug discovery, leading to the development of compounds with anticancer, antimicrobial, antiviral, and anticonvulsant properties, among others.[1][4][5] This guide will dissect the SAR of benzotriazole derivatives within these key therapeutic areas, providing a comparative analysis based on experimental data.

The Benzotriazole Core: A Canvas for Modification

The biological activity of benzotriazole derivatives is profoundly influenced by the nature and position of substituents on its bicyclic ring system. The primary points of modification are the nitrogen atoms of the triazole ring (N-1 and N-2) and the carbon atoms of the benzene ring (C-4, C-5, C-6, and C-7). Understanding the impact of substitutions at these positions is fundamental to designing potent and selective therapeutic agents.

Caption: General structure of the 1H-benzotriazole scaffold highlighting the key positions for chemical modification.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzotriazole derivatives have shown significant promise as anticancer agents, with activities documented against a range of cancer cell lines including breast, lung, colorectal, and cervical cancers.[1] The mechanism of action often involves apoptosis induction and cell cycle arrest.[1]

N-Substituted Derivatives

Substitution at the N-1 or N-2 position is a common strategy for developing anticancer benzotriazoles.[1] The introduction of various alkyl or aryl groups can lead to compounds with enhanced cytotoxicity.

  • Alkyl-Aryl and Aryl Moieties: Linking aryl groups, which can be further functionalized, to the benzotriazole nitrogen often enhances anticancer activity. This is likely due to increased lipophilicity, which can improve cell membrane penetration, or facilitate interactions with hydrophobic pockets in target enzymes.[1] For instance, the substitution with halogens, particularly chlorine in the ortho or para positions of an attached phenyl ring, has been shown to increase cytotoxic activity against breast, colorectal, and lung cancer cell lines.[1]

  • Linker Complexity: The nature of the linker between the benzotriazole core and other moieties is critical. Increasing the complexity of the linker, for example by including additional nitrogen atoms, has been associated with increased cytotoxicity.[1]

C-Substituted Derivatives

Modifications on the benzene ring of the benzotriazole scaffold also play a crucial role in anticancer activity.

  • Halogenation: The introduction of chlorine atoms at the C-5 and C-6 positions can significantly enhance anticancer effects. For example, a bis-5,6-dichloro-benzotriazole derivative demonstrated an apoptotic effect in lung cancer cells.[1]

Comparative Analysis of Anticancer Benzotriazole Derivatives

The following table summarizes the in vitro anticancer activity of selected benzotriazole derivatives against various cancer cell lines.

Compound IDKey Structural FeaturesCancer Cell LineIC₅₀ (µM)Reference
2.1 Benzotriazole with ethynyl-pyridyl and phenyl groupsVX2 (Squamous cell carcinoma)3.80 ± 0.75[6]
2.2 Benzotriazole with ethynyl-pyridyl and substituted phenyl groupsMGC-803 (Gastric cancer)3.72 ± 0.11[6]
2.5 Benzotriazole with ethynyl-pyridyl and chloro-substituted phenyl groupsMKN45 (Gastric cancer)3.04 ± 0.02[6]
CD 22 bis-5,6-dichloro-benzotriazole derivativeSK-MES 1 (Lung cancer)Not specified, showed apoptotic effect[1]
3q N-acylarylhydrazone hybrid of benzotriazoleColon HT-29Growth Inhibition of 86.86%[6]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzotriazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[7][8]

Antibacterial Activity
  • N-Acyl Derivatives: N-acyl-1H-benzotriazole derivatives have shown mild to moderate antibacterial activity.[9]

  • Fusion with Other Heterocycles: Fusing the benzotriazole moiety with other pharmacologically active rings, such as quinolones, can modulate antibacterial activity. For example, triazolo[4,5-f]-quinolinone carboxylic acids have shown encouraging activity against Escherichia coli.[9] Interestingly, altering the position of the triazole ring fusion can lead to a partial or total loss of activity, highlighting the importance of the overall molecular geometry.[9]

  • Substitutions on Linked Moieties: In a series of benzotriazole-based β-amino alcohols, derivatives with specific substitutions on the amino alcohol portion were found to be active against Staphylococcus aureus and Bacillus subtilis.[10]

Antifungal Activity

Many benzotriazole derivatives exert their antifungal effects by inhibiting fungal cytochrome P450 lanosterol 14-α demethylase, an enzyme crucial for ergosterol biosynthesis.[11]

  • C-5 Substituted Derivatives: A series of 5-substituted benzotriazole derivatives were designed as inhibitors of this enzyme and showed promising antifungal action against Candida albicans.[11]

  • Linkage to Other Heterocycles: Derivatives containing a pyrazolidinedione moiety have shown potent activity against Aspergillus niger and Candida albicans.[2]

Comparative Analysis of Antimicrobial Benzotriazole Derivatives
Compound IDKey Structural FeaturesMicroorganismMIC (µg/mL)Reference
Triazolo[4,5-f]-quinolinone carboxylic acids Fused benzotriazole-quinoloneEscherichia coli12.5 - 25[9]
16f Piperidine-substituted benzotriazoleCandida albicans6.25[9]
16h p-fluorophenyl substituted piperidine-benzotriazoleRhizopus species6.25[9]
4e Benzotriazole-based β-amino alcoholStaphylococcus aureus8 µM[10]
5g Benzotriazole-based 1,3-oxazolidineBacillus subtilis8 µM[10]

Antiviral Activity: A Broad-Spectrum Approach

Benzotriazole derivatives have been investigated for their activity against a range of RNA and DNA viruses.[12]

  • N-Substituted Amides and Ureas: N-(4-(2H-benzo[d][1][3][13]triazol-2-yl)phenyl)-amides and ureas have been identified as good chemical scaffolds for developing new antiviral molecules.[12][14]

  • Activity against Enteroviruses: Several benzotriazole derivatives have shown selective antiviral activity against Coxsackievirus B5 (CV-B5) and Poliovirus.[12][15] For example, compounds 17 and 18 in one study were the most active against CV-B5 with EC₅₀ values of 6.9 and 5.5 µM, respectively.[12][14]

  • Mechanism of Action: Some antiviral benzotriazole derivatives are thought to act on the early phases of viral infection, potentially by interfering with the viral attachment process.[15][16]

Comparative Analysis of Antiviral Benzotriazole Derivatives
Compound IDKey Structural FeaturesVirusEC₅₀ (µM)Reference
17 N-(4-(2H-benzo[d][1][3][13]triazol-2-yl)phenyl)-benzamide derivativeCoxsackievirus B56.9[12][14]
18 N-(4-(2H-benzo[d][1][3][13]triazol-2-yl)phenyl)-benzamide derivativeCoxsackievirus B55.5[12][14]
11b, 18e, 41a, 43a, 99b Various N-substituted derivativesCoxsackievirus B56 - 18.5[15]
Series B Compounds N-substituted benzotriazole derivativesHantaan virus (HTNV)< 5[17]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a common neurological disorder, and there is a continuous need for new therapeutic agents.[18] Benzotriazole derivatives have emerged as a promising scaffold for novel antiepileptic drugs.[18][19]

  • Acetohydrazide Derivatives: A series of 2-(1H-benzotriazol-1-yl)-N'-[substituted]acetohydrazides have been synthesized and evaluated for anticonvulsant activity. The most active compound in one study, which included a 4-(1,3-Benzodioxol-5-yloxy)benzylidene moiety, showed 75% protection in the 6 Hz psychomotor seizure test at a dose of 100 mg/kg in mice.[19][20]

  • Triazine Hybrids: Benzotriazole-linked triazine derivatives have also demonstrated significant anticonvulsant action in the maximal electroshock seizure (MES) model.[18]

  • Mechanism of Action: Docking studies suggest that some of these compounds may exert their effects by binding to the GABA-AT receptor.[18]

Experimental Protocols for SAR Determination

To ensure the integrity and reproducibility of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.

Workflow for a Typical SAR Study

SAR_Workflow A Lead Compound Identification (e.g., Benzotriazole Core) B Design & Synthesis of Analogs (Varying Substituents at N-1, C-5, etc.) A->B Rational Design C In Vitro Biological Screening (e.g., MTT, MIC, Plaque Assay) B->C Compound Library D Data Analysis & SAR Determination C->D Activity Data (IC50, MIC) E Identification of 'Hit' Compounds D->E Structure-Activity Trends F Lead Optimization (Further structural modifications) E->F Iterative Process G In Vivo Testing (Animal Models) E->G Promising Candidates F->C H Preclinical Development G->H

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzotriazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antibacterial Activity (Broth Microdilution Assay for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a bacterium.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the benzotriazole derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The benzotriazole scaffold remains a highly valuable starting point for the design of new therapeutic agents.[1] The structure-activity relationships discussed in this guide highlight several key principles: substitutions at both the nitrogen and carbon positions of the benzotriazole ring system can dramatically influence biological activity, and the nature of these substituents (e.g., their electronic properties and steric bulk) is critical. Future research should continue to explore novel synthetic methodologies to access a wider diversity of benzotriazole derivatives.[21] Furthermore, a deeper understanding of the mechanisms of action, supported by computational modeling and structural biology, will be essential for the rational design of next-generation benzotriazole-based drugs with improved potency, selectivity, and safety profiles.

References

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel
  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]
  • Kassab, A. E. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. Archiv der Pharmazie, 356(8), e2300102. [Link]
  • Corona, P., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 83-93. [Link]
  • Design and Synthesis of Benzotriazole Derivatives for Anti-convulsant Activity. (n.d.). Preprints.org. [Link]
  • Kumar, P., & Tripathi, L. (2012). A New Class of Anticonvulsants Possessing 6 Hz Psychomotor Seizure Test Activity: 2-(1H-Benzotriazol-1-yl)-N'-[Substituted] Acetohydrazides. Medicinal Chemistry, 8(3), 337-348. [Link]
  • Singh, P., et al. (2015). Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3584-3588. [Link]
  • A New Class of Anticonvulsants Possessing 6 Hz Psychomotor Seizure Test Activity: 2-(1H-Benzotriazol-1-yl)-N'-[Substituted] Acetohydrazides. (2012). Medicinal Chemistry, 8(3), 337-348. [Link]
  • Di Santo, R. (2020). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 199, 112392. [Link]
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 27(2), 061–072. [Link]
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6. [Link]
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2023). ACS Omega, 8(2), 2097–2111. [Link]
  • Malvade, P. V., et al. (2025). Benzotriazole: A Comprehensive Review on Synthesis, Biological Activities, and Medicinal Applications. World Journal of Pharmaceutical Research, 14(11), 289-314. [Link]
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.).
  • Chaudhari, N. S., et al. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6. [Link]
  • Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. [Link]
  • Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 441. [Link]
  • Vaghani, H. V., et al. (2022). AN OVERVIEW: MEDICINALLY IMPORTANT HETEROCYCLIC MOIETY BENZOTRIAZOLE. International Journal of Pharmaceutical Sciences and Research, 13(1), 33-41. [Link]
  • Synthesis, anticonvulsant, and anti-inflammatory evaluation of some new benzotriazole and benzofuran-based heterocycles. (2012). Medicinal Chemistry Research, 21(10), 3223-3233. [Link]
  • General structures of our benzotriazole-based antiviral compounds... (n.d.).
  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. (2023). RSC Advances, 13(45), 31651-31665. [Link]
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). SSRN. [Link]
  • Antiviral Activity of Benzotriazole Based Derivatives. (2020).
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2023).
  • Synthesis and anticancer activity of benzotriazole derivatives. (2018).
  • Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives.
  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 265–277. [Link]
  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 265–277. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Molecular Docking Studies for Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating molecular docking studies, with a specific focus on the pharmacologically significant class of benzotriazole derivatives. We will move beyond a simple recitation of protocols to a deeper analysis of the causality behind experimental choices, ensuring a self-validating system for your computational predictions.

The Imperative of Validation in Docking Benzotriazole Derivatives

Benzotriazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their therapeutic potential often stems from their ability to inhibit key enzymes.[2] Molecular docking has become an indispensable tool to predict the binding modes and affinities of these derivatives, accelerating the identification of promising drug candidates.[3][4][5]

However, the predictions from molecular docking are just that—predictions. The inherent approximations in scoring functions and the challenge of accurately modeling protein flexibility necessitate rigorous validation.[3][6][7] Without it, researchers risk pursuing false positives, wasting valuable time and resources. This guide will equip you with the knowledge to critically assess and experimentally confirm your in silico findings.

The Molecular Docking Workflow: A Foundation for Validation

Before delving into validation, it's crucial to understand the foundational workflow of a molecular docking study. Each step presents potential sources of error that validation aims to address.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Post-Docking Analysis PDB 1. Protein Structure Selection & Preparation Ligand 2. Ligand (Benzotriazole Derivative) Preparation Grid 3. Binding Site Definition Ligand->Grid Docking 4. Docking Simulation Grid->Docking Scoring 5. Pose Scoring & Ranking Docking->Scoring Analysis 6. Analysis of Top Poses Scoring->Analysis

Caption: A typical molecular docking workflow.

A Multi-pronged Approach to Validation

A robust validation strategy does not rely on a single method. Instead, it integrates computational and experimental techniques to build a comprehensive picture of the protein-ligand interaction.

G cluster_comp Computational Validation cluster_exp Experimental Validation Docking Molecular Docking Prediction Redocking Redocking & RMSD Calculation Docking->Redocking MD Molecular Dynamics Simulations Docking->MD ITC Isothermal Titration Calorimetry (ITC) MD->ITC SPR Surface Plasmon Resonance (SPR) MD->SPR NMR NMR Spectroscopy MD->NMR Xray X-ray Crystallography ITC->Xray SPR->Xray NMR->Xray

Caption: A multi-pronged validation workflow.

Part 1: Computational Validation

Before proceeding to costly and time-consuming wet-lab experiments, it is prudent to perform computational validation to assess the reliability of the docking protocol itself.

Redocking and RMSD Calculation

The "Why": The first step in validating a docking protocol is to determine if it can reproduce a known binding pose.[8] If a co-crystallized structure of the target protein with a ligand is available, this becomes a straightforward and powerful validation check.

Protocol:

  • Obtain the co-crystallized structure: Download the protein-ligand complex from the Protein Data Bank (PDB).

  • Prepare the protein and ligand: Separate the ligand from the protein. Prepare the protein by adding hydrogens, assigning charges, and removing water molecules.

  • Redock the ligand: Use your chosen docking software to dock the extracted ligand back into the binding site of the prepared protein.

  • Calculate the Root Mean Square Deviation (RMSD): Superimpose the docked pose with the original crystallographic pose and calculate the RMSD between the heavy atoms of the ligand.

  • Analysis: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[8]

Molecular Dynamics (MD) Simulations

The "Why": Molecular docking is often a static snapshot of the protein-ligand interaction. MD simulations provide a dynamic view, allowing you to assess the stability of the docked pose over time in a simulated physiological environment.[8] A ligand that is not in a stable binding pose in the docking simulation is likely to dissociate quickly in an MD simulation.

Protocol:

  • System Preparation: Take the docked protein-ligand complex and place it in a simulation box solvated with water molecules and ions to mimic a physiological environment.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually heat the system to the desired temperature and then adjust the pressure to the correct density. This is typically done in two steps: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) equilibration.[9]

  • Production Run: Run the simulation for a desired length of time (typically nanoseconds to microseconds) to generate a trajectory of the protein-ligand complex's movement.

  • Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include:

    • RMSD of the ligand: A stable ligand will have a low and fluctuating RMSD relative to the protein's binding pocket.

    • Hydrogen bond analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand over time.

    • Binding free energy calculations (e.g., MM/PBSA, MM/GBSA): These methods can provide an estimate of the binding affinity.

Part 2: Experimental Validation

Experimental validation is the gold standard for confirming the predictions of molecular docking. These techniques provide quantitative data on binding affinity and thermodynamics, which can be directly compared to the docking scores.

Isothermal Titration Calorimetry (ITC)

The "Why": ITC directly measures the heat released or absorbed during a binding event.[10] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[10][11] It is a label-free, in-solution technique.[12]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer. The concentration should be chosen based on the expected Kd.[2]

    • Prepare a solution of the benzotriazole derivative (ligand) in the same buffer. The ligand concentration should typically be 10-20 times that of the protein.[2]

    • Ensure both solutions are degassed to prevent air bubbles.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-burst peaks corresponding to each injection.

    • Integrating these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

The "Why": SPR is a highly sensitive, label-free optical technique that monitors the binding of an analyte (in solution) to a ligand immobilized on a sensor surface in real-time.[1][13] It provides kinetic data (association and dissociation rate constants, ka and kd) in addition to the binding affinity (Kd).[13]

Experimental Protocol:

  • Ligand Immobilization:

    • The target protein (ligand) is immobilized onto the surface of a sensor chip.

  • Analyte Binding:

    • A solution of the benzotriazole derivative (analyte) is flowed over the sensor surface.

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Kinetic Analysis:

    • The association phase is monitored as the analyte flows over the surface.

    • The dissociation phase is monitored when the analyte solution is replaced with buffer.

  • Data Analysis:

    • The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic model to determine ka and kd.

    • The equilibrium dissociation constant (Kd) is calculated as kd/ka.

NMR Spectroscopy

The "Why": Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide atomic-level information about protein-ligand interactions.[14] It can be used to identify the binding site on the protein, determine the structure of the complex, and measure binding affinities.[15][16]

Experimental Protocol (Ligand-Observed):

  • Sample Preparation:

    • Prepare a sample of the benzotriazole derivative.

    • Prepare a sample of the target protein.

  • NMR Experiment:

    • Acquire a 1D NMR spectrum of the ligand alone.

    • Titrate the protein into the ligand sample and acquire a series of NMR spectra at different protein concentrations.

  • Data Analysis:

    • Changes in the ligand's NMR signals (e.g., chemical shift perturbations, line broadening) upon addition of the protein indicate binding.[15]

    • By analyzing these changes as a function of protein concentration, the Kd can be determined.

Comparing Computational and Experimental Data

The ultimate goal of this validation process is to compare the results from your computational and experimental methods.

MethodKey OutputStrengthsLimitations
Molecular Docking Binding Pose, Docking ScoreFast, high-throughput, cost-effectiveScoring functions are approximations; protein flexibility is a challenge[6][7]
MD Simulations Pose Stability, Binding Free Energy EstimateProvides dynamic information, can refine docking posesComputationally expensive, force field dependent
ITC Kd, Stoichiometry, ΔH, ΔSDirect measurement of thermodynamics, in-solutionRequires relatively large amounts of pure sample
SPR Kd, ka, kdReal-time kinetic data, high sensitivityRequires immobilization of one binding partner, which can affect activity
NMR Spectroscopy Binding Site, Kd, StructureAtomic-level detail, in-solutionRequires specialized equipment, can be complex for large proteins

A successful validation will show a good correlation between the ranking of benzotriazole derivatives by docking score and their experimentally determined binding affinities. For instance, a recent study on novel benzotriazole derivatives as potential inhibitors of NIMA related kinase showed a strong binding energy of -10.5 kcal/mol for the lead compound with NEK2 in docking studies, which was further supported by molecular dynamics simulations indicating a stable complex.[17] Another study on benzotriazole-based β-amino alcohols used molecular docking to confirm the ligand-protein interactions of compounds that showed promising antibacterial activity.[18]

Conclusion: A Self-Validating Approach to Drug Discovery

The validation of molecular docking studies is not a mere formality but a cornerstone of modern, structure-based drug discovery. By employing a multi-pronged approach that combines computational and experimental techniques, researchers can build a robust and self-validating system. This ensures that the pursuit of novel benzotriazole derivatives as therapeutic agents is guided by reliable data, significantly increasing the probability of success in the long and arduous journey of drug development.

References

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • D'Acunto, E., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15).
  • Di Trani, J., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io.
  • Zubrienė, A., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74.
  • Singh, D., et al. (2024). Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. International Journal of Pharmaceutical Research and Allied Sciences, 13(1), 1-17.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • University of Leicester. (n.d.). Surface plasmon resonance.
  • García-Díaz, M., & O'Brien, P. J. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118.
  • Papalia, G. A., & Myszka, D. G. (2011). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 717, 185-200.
  • IGI Global. (n.d.). Molecular Docking Challenges and Limitations.
  • Yadav, R., et al. (2020). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol, 10(4).
  • ResearchGate. (n.d.). (PDF) NMR Methods to Characterize Protein-Ligand Interactions.
  • Cheng, T., et al. (2010). Challenges and advances in computational docking: 2009 in review. Journal of Chemical Information and Modeling, 50(9), 1538-1558.
  • International Journal of Pharmaceutical and Biological Archives. (2024). Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery.
  • National Institutes of Health. (n.d.). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR.
  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions.
  • ACS Publications. (2024, February 19). Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR.
  • Jabbarzadeh Kaboli, P., et al. (2018). Molecular Dynamics (MD) Simulations, step by step protocol V. 3. protocols.io.
  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.
  • International Journal of Advanced Research. (2024, March 15). A Review On Molecular Docking And Its Application.
  • Semantic Scholar. (n.d.). A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management.
  • ResearchGate. (n.d.). (PDF) A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION.
  • ResearchGate. (n.d.). How to validate the molecular docking results?
  • Current Opinion. (2023). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent.
  • PubMed. (2019, April 15). Challenges and current status of computational methods for docking small molecules to nucleic acids.
  • Ray, A. (2018, October 21). 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery. Compassionate AI Lab.
  • MDPI. (2016). Advances and Challenges in Protein-Ligand Docking.
  • National Institutes of Health. (2024, June 27). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles.
  • National Institutes of Health. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines.
  • LabXing. (n.d.). A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering.
  • ResearchGate. (2023, November 6). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase.

Sources

A Comparative Guide to the Biological Activity of Benzotriazole and Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzotriazole and benzimidazole scaffolds stand out as "privileged structures" due to their remarkable versatility and presence in a multitude of biologically active compounds. Their structural resemblance to endogenous purine nucleosides allows them to interact with a wide array of biological targets, making them fertile ground for the development of novel therapeutics.[1][2][3][4] This guide provides a comparative analysis of the biological activities of derivatives from these two heterocyclic systems, supported by experimental data and mechanistic insights to inform future drug design and development efforts.

Structural Scaffolds: A Tale of Two Heterocycles

At their core, both benzotriazole and benzimidazole feature a benzene ring fused to a five-membered nitrogen-containing heterocyclic ring. The key distinction lies in the number of nitrogen atoms in the heterocyclic ring: benzimidazole contains two, while benzotriazole has three. This seemingly subtle difference significantly influences the electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape of the resulting derivatives, which in turn dictates their biological activity.

The benzimidazole nucleus, being isosteric with naturally occurring nucleotides, can readily interact with the biopolymers of living systems.[5][6] Similarly, benzotriazole's structural analogy to purines contributes to its broad-spectrum biological activity.[4] Both scaffolds serve as excellent platforms for chemical modification, allowing for the fine-tuning of their pharmacological profiles.[7][8]

Comparative Biological Activities: A Multifaceted Arena

Derivatives of both benzotriazole and benzimidazole have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[9][10][11][12] The following sections will delve into a comparative analysis of their performance in these key therapeutic areas.

Anticancer Activity: Targeting the Hallmarks of Cancer

Both benzotriazole and benzimidazole derivatives have emerged as promising candidates in oncology, often exerting their effects through the inhibition of critical cellular processes like cell proliferation and survival.[13][14][15]

Benzimidazole derivatives have shown potent anticancer activity through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[14][15] For instance, some 2-substituted benzimidazoles have demonstrated significant cytotoxicity against various cancer cell lines.[8] The anticancer effects of certain benzimidazole derivatives are enhanced when coordinated with transition metals like platinum and copper, which increases oxidative stress and subsequent death in cancer cells.[14] Furthermore, some derivatives act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation, such as the PI3K/AKT and MAPK pathways.[14]

Benzotriazole derivatives also exhibit significant antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancers.[7][13][16] Their mechanisms of action often involve the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.[7] Some benzotriazole-substituted quinazolines have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and induction of mitochondria-mediated apoptosis.[16]

Comparative Insight: While both classes of compounds can induce apoptosis and cell cycle arrest, the specific molecular targets often differ. The ability of benzimidazole derivatives to disrupt microtubule dynamics is a well-established mechanism, while certain benzotriazole derivatives have shown promise as potent and selective kinase inhibitors. The choice between these scaffolds may, therefore, depend on the desired molecular target within the complex landscape of cancer signaling.

Table 1: Comparison of Anticancer Activity of Representative Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
Benzimidazole2-ArylbenzimidazoleVariousVariesMicrotubule disruption, Apoptosis induction[8]
BenzimidazoleBenzimidazole-rhodanine conjugateHuman lymphoma, leukemia, cervical, breast, lung, and prostate cancer cellsVariesAnti-proliferative[3]
BenzotriazoleBenzotriazole-substituted quinazoline (ARV-2)MCF-7 (breast)3.16Tubulin polymerization inhibition, Apoptosis induction[16]
BenzotriazoleN-acylarylhydrazone hybrid (3q)Colon HT-29<0.025Broad-spectrum antiproliferative[17]
BenzotriazoleCompound 2.1Carcinoma VX23.80Tyrosine protein kinase inhibition[18]
Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and both benzotriazole and benzimidazole derivatives have shown considerable promise in this area.[2][10][19]

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity.[2][10] They are effective against various strains of microorganisms, and some inhibit the biosynthesis of ergosterol, a crucial component of fungal and protozoan cell membranes.[2] The antimicrobial potency of benzimidazole derivatives can be significantly influenced by the nature and position of substituents on the core structure.[10][20] For example, 2-substituted benzimidazoles often exhibit enhanced antibacterial and antifungal properties.[8][20]

Benzotriazole derivatives have also demonstrated potent activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7][19] Some derivatives functionalized with halogens or alkyl groups are believed to disrupt bacterial cell membranes, leading to cell death.[7] This makes them particularly interesting for combating antibiotic-resistant strains.

Comparative Insight: Both scaffolds offer broad-spectrum antimicrobial activity. Benzimidazoles have a well-documented history as antifungal agents due to their interference with ergosterol synthesis. Benzotriazoles, particularly halogenated derivatives, show promise in disrupting bacterial membrane integrity, a mechanism that could be effective against resistant bacteria.

Table 2: Comparison of Antimicrobial Activity of Representative Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Benzimidazole2-Substituted derivative (47)Aspergillus niger0.018 mM[11]
Benzimidazole2-Substituted derivative (11d)S. aureus, B. subtilis2, 2[21]
BenzotriazoleTriazolo[4,5-f]-quinolinone carboxylic acidEscherichia coli12.5-25[7]
Benzotriazole5,6-disubstituted derivative (22d)Candida albicans1.6-25[1]
Antiviral Activity: A Growing Area of Interest

The antiviral potential of both benzotriazole and benzimidazole derivatives is an active area of research, with promising results against a variety of viruses.[1][22][23]

Benzimidazole derivatives have shown activity against a range of viruses. Their structural similarity to purine nucleosides allows them to interfere with viral replication processes.[2]

Benzotriazole derivatives have been evaluated for their antiviral activity against a broad spectrum of RNA and DNA viruses.[22][23][24] Certain derivatives have shown selective and potent inhibition of viruses like Coxsackievirus B5.[22][23] The mechanism of action for some of these compounds appears to be related to the early stages of viral infection, potentially by interfering with viral attachment to host cells.[25]

Comparative Insight: While both scaffolds have antiviral potential, recent research highlights the promising and selective activity of certain benzotriazole derivatives against specific viruses like Coxsackievirus B5.[22][23] The ability to target early infection stages is a particularly attractive feature for antiviral drug development.

Table 3: Comparison of Antiviral Activity of Representative Derivatives

Compound ClassDerivative ExampleVirusEC50 (µM)Reference
BenzotriazoleCompound 18eCoxsackievirus B512.4[22]
BenzotriazoleCompound 43aCoxsackievirus B59[22]
BenzotriazoleCompound 17Coxsackievirus B56.9[24]
BenzotriazoleCompound 18Coxsackievirus B55.5[24]
Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and both benzotriazole and benzimidazole derivatives have been investigated for their anti-inflammatory properties.[26][27][28]

Benzimidazole derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and interactions with other targets like cannabinoid receptors and specific cytokines.[27][28] The position and nature of substituents on the benzimidazole ring are critical for their anti-inflammatory activity.[27][29] Some derivatives have demonstrated anti-inflammatory activity distinct from typical nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX enzymes.[30]

Benzotriazole derivatives have also shown anti-inflammatory activity comparable to some common anti-inflammatory medications.[7]

Comparative Insight: Benzimidazole derivatives have been more extensively studied for their anti-inflammatory properties, with a deeper understanding of their diverse mechanisms of action beyond simple COX inhibition.[27][28][30] This suggests a potential for developing more targeted anti-inflammatory agents with fewer side effects compared to traditional NSAIDs.

Structure-Activity Relationship (SAR) Insights

The biological activity of both benzotriazole and benzimidazole derivatives is highly dependent on the nature and position of substituents on the core scaffold.

For benzimidazoles , substitutions at the N1, C2, C5, and C6 positions have been shown to significantly influence their anti-inflammatory and antimicrobial activities.[20][27][29] For example, in the context of anti-inflammatory agents, different substitutions can direct the molecule to interact with various targets like COX-2 or cannabinoid receptors.[27]

For benzotriazoles , modifications at the N-1 or N-2 positions are common strategies for developing derivatives with diverse biological activities.[13] The introduction of halogen or alkyl groups can enhance antimicrobial efficacy,[7] while the addition of specific side chains can confer potent and selective antiviral activity.[22]

Experimental Protocols: A Guide to In Vitro Assessment

To facilitate further research and comparative studies, this section provides representative step-by-step methodologies for key in vitro assays.

Protocol: MTT Assay for Cytotoxicity (Anticancer Activity)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (benzotriazole and benzimidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound dilutions.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth can also be assessed by measuring the optical density at 600 nm.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Comparative Drug Discovery Workflow cluster_0 Scaffold Selection & Derivatization cluster_1 Biological Screening cluster_2 Analysis & Optimization Benzotriazole Benzotriazole Scaffold Derivatization_BT Chemical Derivatization Benzotriazole->Derivatization_BT Benzimidazole Benzimidazole Scaffold Derivatization_BM Chemical Derivatization Benzimidazole->Derivatization_BM Anticancer Anticancer Assays (e.g., MTT) Derivatization_BT->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Derivatization_BT->Antimicrobial Antiviral Antiviral Assays (e.g., Plaque Reduction) Derivatization_BT->Antiviral Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Derivatization_BT->Anti_inflammatory Derivatization_BM->Anticancer Derivatization_BM->Antimicrobial Derivatization_BM->Antiviral Derivatization_BM->Anti_inflammatory SAR_Analysis Structure-Activity Relationship (SAR) Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis Antiviral->SAR_Analysis Anti_inflammatory->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

Caption: A generalized workflow for the comparative drug discovery process of benzotriazole and benzimidazole derivatives.

Mechanisms_of_Action cluster_Benzimidazole Benzimidazole Derivatives cluster_Benzotriazole Benzotriazole Derivatives cluster_Shared Shared Mechanisms B1 Microtubule Disruption S1 Apoptosis Induction B1->S1 S2 Cell Cycle Arrest B1->S2 B2 Kinase Inhibition B2->S2 B3 Ergosterol Synthesis Inhibition T1 Kinase Inhibition (e.g., CDKs) T1->S1 T1->S2 T2 Membrane Disruption T3 Viral Attachment Inhibition

Caption: Overlapping and distinct mechanisms of action for benzotriazole and benzimidazole derivatives.

Conclusion and Future Directions

Both benzotriazole and benzimidazole derivatives have firmly established themselves as versatile scaffolds in medicinal chemistry, with a broad spectrum of biological activities. While benzimidazoles have a longer history and are perhaps more extensively studied in certain areas like anti-inflammatory and antifungal applications, benzotriazoles are rapidly emerging as potent agents, particularly in the antiviral and anticancer arenas.

The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific therapeutic target and the desired mechanism of action. This guide has provided a comparative framework, supported by experimental data, to aid researchers in making informed decisions. Future research should focus on more direct, head-to-head comparative studies of analogously substituted derivatives to provide a clearer understanding of the subtle yet significant impact of the third nitrogen atom in the benzotriazole ring. Furthermore, exploring hybrid molecules that incorporate both scaffolds could lead to the development of novel therapeutics with enhanced potency and unique pharmacological profiles.

References

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology.
  • Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry.
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Drug Delivery and Therapeutics.
  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship.
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv
  • Biological activities of benzimidazole derivatives: A review.
  • Benzimidazole derivatives with atypical antiinflammatory activity. Journal of Medicinal Chemistry.
  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry.
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • A Brief Review of The Biological Activities of Benzimidazole Derivatives. International Journal of Scientific and Academic Research.
  • Molecular Lockpicks: Benzotriazole Derivatives in the Fight Against Viral P
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals.
  • Review of benzimidazole derivatives and their biological activity.
  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals.
  • Antimicrobial activity of a new series of benzimidazole derivatives. European Journal of Medicinal Chemistry.
  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
  • Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie.
  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv
  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Deriv
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Semantic Scholar.
  • Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
  • Structure activity relationship (SAR) of benzimidazole derivatives...
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cellular and Molecular Medicine.
  • Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & Medicinal Chemistry.
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives.
  • Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. Anti-Cancer Agents in Medicinal Chemistry.
  • Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal.
  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets.
  • The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. World Journal of Pharmacy and Pharmaceutical Sciences.
  • (PDF) Benzotriazole Derivatives And Its Pharmacological Activity.
  • Synthesis and anticancer activity of benzotriazole deriv
  • Review Of Benzotriazole. IJCRT.
  • Synthesis of Some Benzimidazole and Benzothiazole Derivatives Expected to Have Antitumor Activity. NeuroQuantology.
  • A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. IJCRT.
  • Synthesis and anticancer activity of benzotriazole deriv
  • Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity rel
  • Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. Bioorganic Chemistry.

Sources

A Senior Application Scientist's Guide to Kinetic Studies of Enzyme Inhibition by Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzotriazole Scaffold in Enzyme Inhibition

Benzotriazole and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry.[1] This distinction arises from their unique structural and electronic properties, which allow them to serve as versatile templates for engaging a wide array of biological targets.[2][3] While their applications are broad, their role as enzyme inhibitors is particularly significant in the landscape of modern drug discovery.[1][2] From targeting metalloproteinases involved in cancer progression to inhibiting key enzymes in metabolic diseases, benzotriazole derivatives offer a robust chemical framework for developing potent and selective therapeutic agents.[3][4]

This guide provides a comprehensive comparison of the performance of various benzotriazole derivatives as enzyme inhibitors, supported by experimental data and detailed protocols. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the experimental design, enabling researchers, scientists, and drug development professionals to conduct rigorous and self-validating kinetic studies. We will explore the theoretical underpinnings of enzyme kinetics, delve into a detailed experimental workflow for characterizing inhibitors, and compare the activity of specific benzotriazole derivatives against several key enzyme classes.

Part 1: Foundational Principles of Enzyme Inhibition Kinetics

A thorough understanding of enzyme kinetics is non-negotiable for accurately characterizing an inhibitor. The behavior of many enzymes can be described by the Michaelis-Menten model , which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[5] The two key parameters derived from this model are:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Enzyme inhibitors are molecules that interfere with this process. Reversible inhibitors, which bind non-covalently, are of primary interest in drug development and are classified based on their mechanism of action.[6]

Mechanisms of Reversible Inhibition
  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site. This increases the apparent Km (more substrate is needed to reach Vmax/2) but does not change Vmax.[6]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the concentration of functional enzyme, decreasing Vmax without affecting Km.[6][7]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This is a rarer mechanism that leads to a decrease in both Vmax and Km.[6]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, usually with different affinities. This type of inhibition affects both Vmax and Km.[6]

Understanding these mechanisms is crucial as it provides deep insights into how a drug candidate functions at a molecular level.

Part 2: Experimental Design and Protocols for Characterizing Inhibitors

The primary goals of an enzyme inhibition study are to determine the inhibitor's potency (commonly expressed as the IC₅₀ value) and to elucidate its mechanism of action (by determining the inhibition constant, Ki).

Core Principle of a Self-Validating Assay

A trustworthy protocol is a self-validating one. This is achieved through the meticulous use of controls (positive, negative, and vehicle), performing experiments in replicate (typically triplicate), and ensuring that the initial velocity measurements are taken during the linear phase of the reaction.[5]

Experimental Workflow: From IC₅₀ to Ki

The following is a generalized, two-stage protocol applicable to many enzyme assays, such as those using a spectrophotometer to measure the formation of a colored product.

G cluster_0 Stage 1: Determining Inhibitor Potency (IC₅₀) cluster_1 Stage 2: Elucidating Mechanism of Action (Ki) prep_ic50 Prepare serial dilutions of benzotriazole inhibitor assay_ic50 Set up reactions: - Fixed Enzyme Concentration - Fixed Substrate Concentration (at Km) - Varying Inhibitor Concentrations prep_ic50->assay_ic50 measure_ic50 Measure initial reaction rates (V₀) for each inhibitor concentration assay_ic50->measure_ic50 plot_ic50 Plot % Inhibition vs. log[Inhibitor] measure_ic50->plot_ic50 calc_ic50 Fit data to a dose-response curve to calculate the IC₅₀ value plot_ic50->calc_ic50 design_ki Design matrix of experiments with: - Varying Substrate Concentrations - Varying Inhibitor Concentrations (around IC₅₀) calc_ic50->design_ki IC₅₀ informs Ki experiment design assay_ki Run enzyme assays for each condition in the matrix design_ki->assay_ki measure_ki Measure initial reaction rates (V₀) for all conditions assay_ki->measure_ki plot_ki Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) measure_ki->plot_ki analyze_ki Analyze plot patterns to determine inhibition type and calculate Ki plot_ki->analyze_ki

Caption: Workflow for enzyme inhibitor characterization.

Detailed Step-by-Step Protocol

Materials:

  • Purified enzyme stock solution

  • Substrate stock solution

  • Benzotriazole derivative inhibitor stock solution (typically in DMSO)

  • Assay buffer

  • 96-well microplates[8]

  • Microplate reader capable of kinetic measurements

Protocol Stage 1: IC₅₀ Determination [5]

  • Preparation: Prepare a serial dilution series of the benzotriazole inhibitor. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range.[5] The final concentration of the vehicle (e.g., DMSO) should be constant across all wells and typically ≤1%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add assay buffer, a fixed concentration of substrate (ideally at its Km value), and the inhibitor from your dilution series.

    • Positive Control (100% Activity): Add assay buffer, substrate, and the vehicle (DMSO) instead of the inhibitor.

    • Negative Control (0% Activity/Blank): Add assay buffer, substrate, and a known potent inhibitor or buffer in place of the enzyme.[8]

  • Initiation & Measurement: Initiate the reaction by adding a fixed amount of enzyme to all wells. Immediately place the plate in a microplate reader pre-set to the appropriate temperature and wavelength. Measure the absorbance (or fluorescence) kinetically over a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_positive_control)) * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. normalized response - variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]

Protocol Stage 2: Mechanism of Action (Ki) Determination [9]

  • Experimental Design: This requires a matrix of reactions. You will vary the substrate concentration (e.g., 0.5x, 1x, 2x, 5x, 10x Km) and test each against several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Setup and Measurement: Perform the kinetic assays for every combination of substrate and inhibitor concentration, as described in Stage 1, ensuring to measure the initial velocities (V₀).

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot 1/V₀ (y-axis) versus 1/[S] (x-axis).

    • The pattern of the resulting lines reveals the inhibition mechanism (see Part 4 for interpretation).

    • The inhibition constant (Ki) can then be calculated from secondary plots or by using specialized software to globally fit the entire dataset to the appropriate inhibition model equation.[9]

Part 3: Comparative Analysis of Benzotriazole Derivatives as Enzyme Inhibitors

Benzotriazole derivatives have been successfully developed to inhibit a diverse range of enzymes. The data below, compiled from various studies, highlights their performance against three distinct classes of enzymes.

Benzotriazole DerivativeEnzyme TargetInhibition MechanismPotency (IC₅₀ / Ki)Reference
Novel Benzothiazole-Amino Acid ConjugatesHuman Carbonic Anhydrase II (hCA II)Not specifiedKi: 2.9 - 88.1 µM[10][11]
Novel Benzothiazole-Amino Acid ConjugatesHuman Carbonic Anhydrase V (hCA V)Not specifiedKi: 2.9 - 88.1 µM[10][11]
Substituted Benzotriazoles (Compounds 7-40)α-GlucosidaseNon-competitiveIC₅₀: 2.00 - 5.6 µM[12]
Substituted Benzotriazoles (Compounds 7-40)α-AmylaseCompetitiveIC₅₀: 2.04 - 5.72 µM[12]
Benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) Analog 1Mushroom TyrosinaseCompetitiveIC₅₀ not specified; potent inhibition[13]
Benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) Analog 3Mushroom TyrosinaseCompetitiveIC₅₀ not specified; 220x more potent than kojic acid[13]
Benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) Analog 2Mushroom TyrosinaseMixedIC₅₀ not specified; potent inhibition[13]
Benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) Analog 5Mushroom TyrosinaseMixedIC₅₀ not specified; potent inhibition[13]
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diolMushroom TyrosinaseCompetitiveIC₅₀: 0.2 ± 0.01 μM[14]

Analysis of Comparative Data:

  • Target Diversity: The data clearly demonstrates the versatility of the benzotriazole/benzothiazole scaffold, targeting enzymes from different families: lyases (Carbonic Anhydrase), hydrolases (α-Glucosidase, α-Amylase), and oxidoreductases (Tyrosinase).[10][12][13]

  • Potency: The inhibitory potency varies significantly, from the micromolar range for carbonic anhydrase and glucosidase/amylase inhibitors to the potent nanomolar activity observed with a benzothiazole derivative against tyrosinase.[10][12][14]

  • Mechanism Specificity: Even within the same study, derivatives can exhibit different inhibition mechanisms. For example, various benzotriazole derivatives showed competitive inhibition against α-amylase but non-competitive inhibition against α-glucosidase.[12] Similarly, different analogs of BMTTZD displayed either competitive or mixed-type inhibition against tyrosinase, highlighting how small structural modifications can alter the binding mode.[13]

Part 4: Data Interpretation and Mechanistic Insights

The Lineweaver-Burk plot is a powerful diagnostic tool. By observing how the lines on the plot change in the presence of an inhibitor, we can visually determine the mechanism of action.

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive a1 a2 a1->a2 No Inhibitor a3 a4 + Inhibitor a3->a4 a_xlabel 1/[S] a_ylabel 1/V₀ a_origin a_xaxis a_origin->a_xaxis a_yaxis a_origin->a_yaxis b1 b2 b1->b2 No Inhibitor b3 b4 + Inhibitor b3->b4 b_xlabel 1/[S] b_ylabel 1/V₀ b_origin b_xaxis b_origin->b_xaxis b_yaxis b_origin->b_yaxis c1 c2 c1->c2 No Inhibitor c3 c4 + Inhibitor c3->c4 c_xlabel 1/[S] c_ylabel 1/V₀ c_origin c_xaxis c_origin->c_xaxis c_yaxis c_origin->c_yaxis

Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.

  • Competitive: Lines intersect on the y-axis (Vmax is unchanged).

  • Non-competitive: Lines intersect on the x-axis (Km is unchanged).

  • Uncompetitive: Lines are parallel.

This graphical analysis provides immediate, qualitative confirmation of the inhibition type before proceeding with quantitative Ki calculations. This step is critical for validating the results of computational fitting models.

Conclusion

The study of enzyme inhibition by benzotriazole derivatives is a rich and productive field in drug discovery. The inherent versatility of the benzotriazole scaffold allows it to be tailored to a multitude of enzyme active sites and allosteric pockets, resulting in inhibitors with diverse potencies and mechanisms of action. A rigorous approach to kinetic studies, grounded in fundamental principles and executed through robust, self-validating protocols, is paramount. By systematically determining IC₅₀ values and then delving deeper to uncover the kinetic mechanism (Ki), researchers can gain invaluable insights into the structure-activity relationships that drive inhibitor efficacy. This comprehensive understanding is the cornerstone of rational drug design and is essential for advancing these promising compounds from the laboratory bench to potential clinical applications.

References

  • Gülçin, İ., & Taslimi, P. (2019). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 343-349. [Link][10][11]
  • Hameed, S., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. European Journal of Medicinal Chemistry, 183, 111677. [Link][12]
  • Kim, M. J., et al. (2018). Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs as Potential Tyrosinase Inhibitors. Molecules, 23(11), 2941.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Benzotriazole derivatives as enzyme inhibitors. (Note: This appears to be a general review citing other works). [Link][2]
  • Katritzky, A. R., et al. (Eds.). (2010). The Chemistry of Benzotriazole Derivatives.
  • Park, J., et al. (2019). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. International Journal of Molecular Sciences, 20(15), 3805. [Link][14]
  • Di Nardo, G., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 136, 314-331. [Link][3]
  • Liu, F., et al. (2015). Synthesis of Triazole Schiff's Base Derivatives and Their Inhibitory Kinetics on Tyrosinase Activity. PLoS ONE, 10(9), e0138032. [Link][9]
  • Anonymous. (2019). Inhibition Kinetics Measurement. protocols.io. [Link][8]
  • Chimica Techno Acta. (2025). A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry.
  • Lloyd, M. D. (2021). Steady-state enzyme kinetics. The Biochemist. [Link][5]
  • Wessjohann, L. A., et al. (2023). Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). Pharmaceuticals, 16(7), 1035. [Link][4]
  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link][7]

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an essential operational and safety directive for the handling of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid. As a Senior Application Scientist, the following content is synthesized from authoritative safety data and field-proven laboratory practices to ensure the highest standards of safety and procedural integrity for researchers, scientists, and drug development professionals. The protocols outlined below are designed to be a self-validating system, prioritizing risk mitigation through a deep understanding of the material's hazards.

Hazard Identification: The Foundation of Safe Handling

Understanding the intrinsic hazards of a chemical is the critical first step in developing effective safety protocols. This compound is a compound that demands meticulous handling due to its classification under the Globally Harmonized System (GHS).[1] The primary risks are associated with its potential to cause harm through multiple exposure routes.

Key hazards include:

  • Acute Toxicity: The compound is classified as harmful if swallowed, if it comes into contact with the skin, or if it is inhaled as a dust.[1][2] This multifaceted toxicity profile necessitates comprehensive protection to prevent systemic effects.

  • Skin and Eye Irritation: It is known to cause significant skin irritation and serious eye irritation.[1][3] Direct contact can lead to inflammation, redness, and discomfort, and in the case of eye contact, potential damage.

  • Respiratory Irritation: As a fine powder, the dust poses a specific threat to the respiratory system, with the potential to cause irritation upon inhalation.[1]

These classifications are not merely administrative; they are a clear directive that exposure must be minimized through robust engineering controls and appropriate personal protective equipment (PPE).

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot required if container is sealed
Weighing & Transfer (Sub-gram) Chemical safety goggles (meeting EN 166 standard)[1]Double-gloved with nitrile glovesDisposable gown over lab coatNIOSH-approved N95 respirator (minimum)
Handling Solutions Chemical safety gogglesNitrile or neoprene glovesLab coatNot required if performed in a fume hood
Large-Scale Operations (>10g) Goggles and a full-face shield[4]Heavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron or disposable coveralls ("bunny suit")[5]Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)[6]
Spill Cleanup Goggles and a full-face shieldHeavy-duty chemical-resistant glovesChemical-resistant coverallsFull-face respirator with appropriate cartridges

Causality Behind PPE Choices:

  • Eye Protection: The risk of fine dust becoming airborne necessitates the use of full-seal chemical goggles over standard safety glasses to prevent serious eye irritation.[1][2] A face shield is added during large-scale transfers or spill cleanup to protect the entire face from splashes.[4]

  • Hand Protection: Double-gloving is recommended when handling the powder to provide a primary barrier that can be removed if contaminated, leaving a second clean glove to protect the user while they exit the contaminated area or manage the immediate situation.[7]

  • Respiratory Protection: Because the compound is harmful if inhaled and a respiratory irritant, engineering controls (like a fume hood) are the primary defense.[8] A respirator is a critical secondary defense, especially when weighing, as this is the point of highest potential dust generation.[6][9]

Operational Plan: A Step-by-Step Workflow for Safe Weighing

The most common laboratory task involving this compound is weighing, which also carries the highest risk of generating airborne dust. The following protocol provides a self-validating workflow to mitigate this risk.

Experimental Protocol: Weighing and Preparing a Solution

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.[10]

    • Cover the work surface with absorbent, disposable bench paper.[9]

    • Assemble all necessary equipment (spatula, weigh boat, secondary container, solvent, etc.) before introducing the chemical.

    • Ensure an appropriate, labeled hazardous waste container is accessible within the hood.[11]

  • Donning PPE:

    • Put on the lab coat and/or disposable gown, ensuring full coverage.

    • Don the first pair of nitrile gloves.

    • Don the NIOSH-approved respirator, ensuring a proper seal.

    • Don chemical safety goggles.

    • Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.[7]

  • Chemical Handling:

    • Gently open the container, pointing it away from your face.

    • Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Minimize the drop height to prevent dust generation.[9]

    • Keep the primary container closed whenever not actively transferring material.[9]

    • Once the desired weight is achieved, securely close the primary container.

    • Carefully transfer the powder from the weigh boat into the receiving vessel for dissolution.

  • Decontamination and Doffing PPE:

    • Wipe the spatula and any other contaminated reusable equipment with a damp cloth (using a suitable solvent) and place the cloth in the hazardous waste container.

    • Dispose of the weigh boat and any contaminated bench paper into the hazardous waste container.[11]

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Step away from the immediate work area. Remove the disposable gown, goggles, and respirator.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[1][12]

Below is a diagram illustrating this safe handling workflow.

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_decon 4. Decontamination & Doffing prep1 Designate Area in Fume Hood prep2 Assemble Equipment prep1->prep2 prep3 Prepare Waste Container prep2->prep3 ppe1 Gown & Inner Gloves prep3->ppe1 ppe2 Respirator & Goggles ppe1->ppe2 ppe3 Outer Gloves ppe2->ppe3 handle1 Transfer Powder to Weigh Boat ppe3->handle1 handle2 Close Primary Container handle1->handle2 handle3 Transfer Powder to Vessel handle2->handle3 decon1 Dispose of Consumables handle3->decon1 decon2 Clean Equipment decon1->decon2 decon3 Doff PPE (Outer to Inner) decon2->decon3 decon4 Wash Hands decon3->decon4

Caption: Workflow for Safely Handling Chemical Powders

Emergency and Disposal Plan

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][13]

  • In case of skin contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][13]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1][13]

Spill and Disposal Plan: In the event of a spill, evacuate the area and prevent further dust dispersion. For a minor spill, trained personnel wearing full PPE (see table above) should gently sweep or vacuum (using a HEPA-filtered vacuum) the solid material into a labeled, sealed container for disposal.[1] Do not use dry sweeping methods that could aerosolize the dust.

All waste, including the chemical itself, contaminated consumables (gloves, weigh boats, bench paper), and cleanup materials, must be disposed of as hazardous waste.[11][14] This should be done through a licensed and certified hazardous waste disposal company in accordance with all local, state, and federal regulations.[11][15] Never dispose of this material in the regular trash or down the drain.[11]

References

  • SAFETY DATA SHEET for this compound. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=MAYCC23501&productDescription=1-METHYL-1H-BENZOTRIAZOLE-5-CARBOXYLIC+ACID+97%25+1G&partNumber=MAYCC23501&vendorId=VN00033039&countryCode=US&language=en]
  • Safeguarding Your Laboratory: Proper Disposal of 1-Hydroxybenzotriazole Hydrate. Benchchem. [URL: https://www.benchchem.
  • Weighing Hazardous Powders in the Laboratory. University of California, Los Angeles - Environment, Health & Safety. [URL: https://ehs.ucla.
  • Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report. U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/2000284O.PDF?Dockey=2000284O.PDF]
  • Essential Guide to the Safe Disposal of 7-chloro-5-methyl-1H-benzotriazole. Benchchem. [URL: https://www.benchchem.com/blog/essential-guide-to-the-safe-disposal-of-7-chloro-5-methyl-1h-benzotriazole/]
  • Benzotriazole Safety Data Sheet. Santa Cruz Biotechnology.
  • This compound, 97%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=MAYCC23501&productDescription=1-METHYL-1H-BENZOTRIAZOLE-5-CARBOXYLIC+ACID+97%25+1G&vendorId=VN00033039&countryCode=US&language=en]
  • This compound Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas_no=305381-67-3]
  • Safety Data Sheet for 5-Methyl-1H-benzotriazole. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/_/A11195.pdf]
  • Safety Data Sheet: 1,2,3-Benzotriazole. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-9924-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTU1MDB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU5NDM5ODExODIucGRmfDU4YjQ4ZGNlYjU3M2M1Y2YxYmYyM2FmY2M2YjM4YjQ0YjY0ZDI5ODU2Y2U1Y2JjYmYyYjVlYjEyYmMzYjI4Y2Y]
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [URL: https://www.gz-supplies.
  • 1H-Benzotriazole-5-carboxylic acid Safety Data Sheet. Biosynth. [URL: https://www.biosynth.com/msds/B-1550]
  • 1H-Benzotriazole-5-carboxylic acid Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/storage/msds/OR23258_msds.pdf]
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/248553]
  • Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. [URL: https://sdsmanager.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. MEDISCA. [URL: https://www.medisca.com/blog/chemical-safety-in-laboratories-best-practices-for-handling-and-storage-to-ensure-personnel-safety-and-prevent-accidents]
  • Personal Protective Equipment. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [URL: https://www.uwlax.
  • SAFETY DATA SHEET for 5-Methyl-1H-benzotriazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/14949]
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/M0697_EN.pdf]
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [URL: https://leelinework.com/what-ppe-should-you-wear-when-handling-acid/]
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [URL: https://abpharmacy.ca/articles/personal-protective-equipment-your-pharmacy]
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/etools/hospitals/pharmacy/ppe]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [URL: https://www.provistaco.com/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.